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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, a derivative of the versatile chemical intermediate, serinol (2-amino-1,3-propanediol). While specific l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, a derivative of the versatile chemical intermediate, serinol (2-amino-1,3-propanediol). While specific literature on this exact molecule is sparse, this document synthesizes information from closely related serinol derivatives and fundamental chemical principles to offer a robust guide for researchers, scientists, and drug development professionals. The guide covers the core chemical structure, proposed synthetic methodologies, detailed characterization protocols, and explores potential biological activities and applications based on the well-established pharmacology of analogous compounds. This document aims to serve as a foundational resource to stimulate and guide future research into this and similar N-substituted serinol derivatives.

Introduction to the Serinol Scaffold

The core of the target molecule is serinol (2-amino-1,3-propanediol), a prochiral amino alcohol that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its structural similarity to the amino acid serine provides a biocompatible backbone for a diverse range of chemical modifications.[1] Serinol and its derivatives are crucial intermediates in the synthesis of numerous commercial products, including the antibiotic chloramphenicol and various X-ray contrast agents.[3][4]

The presence of a primary amine and two primary hydroxyl groups offers multiple handles for chemical modification, making the serinol scaffold a versatile platform for generating libraries of compounds with diverse functionalities.[5][6] In biological systems, serinol derivatives are implicated as second messengers in eukaryotes and as intermediates in toxin synthesis in some prokaryotes.[1][2] This inherent biological relevance makes serinol derivatives, such as 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, attractive candidates for drug discovery programs.

Chemical Structure and Properties

The chemical structure of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is characterized by a central propane-1,3-diol backbone with a secondary amine at the C2 position. This amine is substituted with a 2-methylcyclopentyl group.

Structural Analysis
  • Core: Propane-1,3-diol

  • Key Functional Groups: Two primary hydroxyl (-OH) groups, one secondary amine (-NH-) group.

  • Substitution: A 2-methylcyclopentyl group attached to the amine.

  • Chirality: The C2 of the propane backbone is a stereocenter, as is the C1 and C2 of the methylcyclopentyl ring. This can lead to multiple stereoisomers.

Below is a DOT script to generate a 2D representation of the chemical structure.

chemical_structure cluster_backbone Propane-1,3-diol Backbone cluster_substituent 2-Methylcyclopentyl Substituent C1 CH2OH C2 CH C3 CH2OH N NH C2->N C4 CH N->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH C7->C8 C8->C4 C9 CH3 C8->C9

Caption: 2D Chemical Structure of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H19NO2Based on atom count.
Molecular Weight 173.26 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow viscous liquid or low-melting solidSimilar N-substituted amino alcohols are often liquids or low-melting solids.[7]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)The presence of two hydroxyl groups and an amine group suggests high polarity and hydrogen bonding capacity.[1]
Boiling Point > 200 °C (at atmospheric pressure)High due to hydrogen bonding; likely to be distilled under reduced pressure.
pKa ~9-10 for the secondary amineTypical for secondary alkylamines.

Synthesis Methodology

A plausible and efficient synthetic route to 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol would involve the reductive amination of a suitable keto-diol with 2-methylcyclopentylamine or the N-alkylation of serinol. A more general and scalable approach, adapted from patented methods for serinol derivatives, involves the reaction of a protected propane-1,3-diol precursor with the desired amine.[8]

Proposed Synthetic Pathway: Reductive Amination

This two-step one-pot protocol is a common and effective method for the synthesis of secondary amines.

synthesis_workflow dihydroxyacetone 1,3-Dihydroxyacetone imine Imine Intermediate (in situ) dihydroxyacetone->imine + 2-Methylcyclopentylamine amine 2-Methylcyclopentylamine reductant Sodium triacetoxyborohydride (STAB) product 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol solvent Dichloroethane (DCE) imine->product + STAB

Caption: Proposed Reductive Amination Synthesis Workflow.

Step-by-Step Experimental Protocol

Materials:

  • 1,3-Dihydroxyacetone dimer

  • 2-Methylcyclopentylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a solution of 1,3-dihydroxyacetone dimer (1.0 eq) in DCE (0.1 M) is added 2-methylcyclopentylamine (1.1 eq) followed by glacial acetic acid (1.2 eq). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture over 15 minutes. The reaction is stirred at room temperature for 12-18 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution until effervescence ceases. The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM) to afford the pure 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol.

Rationale for Choices:

  • STAB as Reductant: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, tolerant of many functional groups, and does not reduce the starting ketone.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the imine intermediate.

  • DCE as Solvent: It is a common solvent for reductive amination reactions.

Characterization and Quality Control

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR - Multiplets in the aliphatic region (~1.0-2.5 ppm) corresponding to the methylcyclopentyl protons.- A multiplet for the CH proton at C2 of the propane backbone.- Doublets of doublets for the diastereotopic CH2OH protons.- A broad singlet for the NH proton and two broad singlets for the OH protons (all exchangeable with D2O).
¹³C NMR - A peak for the methyl group (~15-25 ppm).- Several peaks in the range of ~20-60 ppm for the cyclopentyl and propane backbone carbons.- A peak for the C-N carbon (~50-65 ppm).- Peaks for the C-OH carbons (~60-70 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 174.15.
FT-IR - Broad O-H and N-H stretching bands (~3300-3400 cm⁻¹).- C-H stretching bands (~2850-2960 cm⁻¹).- C-N and C-O stretching bands in the fingerprint region.
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) should be developed to assess purity, which should be >95% for use in biological assays.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the final product.

Potential Applications and Biological Significance

While this specific molecule has not been extensively studied, its structural similarity to other biologically active serinol derivatives allows for informed hypotheses about its potential applications.

Immunosuppression

Many N-substituted 2-amino-propane-1,3-diols are potent immunosuppressants.[9] The most notable example is Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator.[9][10] It is plausible that 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol could exhibit similar activity by interacting with S1P receptors, which are crucial for lymphocyte trafficking.

signaling_pathway Molecule 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol (Hypothesized) S1PR S1P Receptor Molecule->S1PR Binds & Modulates Egress Egress Blocked S1PR->Egress Internalization Lymphocyte Lymphocyte LymphNode Lymph Node Bloodstream Bloodstream LymphNode->Bloodstream Normal Egress LymphNode->Egress

Caption: Hypothesized Mechanism of Immunosuppression.

Anticancer Activity

N-acylated serinol derivatives have been shown to increase ceramide-induced apoptosis in cancer cells.[1] While the target molecule is N-alkylated, its core structure might still allow it to interfere with sphingolipid metabolism or signaling pathways, which are often dysregulated in cancer.

Other Potential Applications
  • Antihistamines: The amino alcohol motif is common in many antihistamine drugs.[2]

  • Antipain Therapeutics: Certain 2-amino-1,3-propanediol derivatives have been investigated for the treatment of pain.[10]

  • Building Blocks for Polymers: As a diol, this molecule could be used to prepare polyesters with potential biomedical applications.[2][5]

Conclusion and Future Directions

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol represents a structurally interesting yet underexplored molecule within the broader class of serinol derivatives. This guide provides a foundational framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Future research should focus on the stereoselective synthesis of its various isomers and a thorough investigation of their biological activities, particularly in the areas of immunology and oncology. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile serinol family of compounds.

References

  • ResearchGate. (2011). Serinol: Small molecule - big impact. [Link]

  • PMC. (2011). Serinol: small molecule - big impact. [Link]

  • ResearchGate. (2025). Serinol derivatives for the sustainable vulcanization of diene elastomers. [Link]

  • Google Patents.
  • PubChem. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531. [Link]

  • MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

  • Supporting Information. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. [Link]

  • LookChem. 2-Amino-2-ethyl-1,3-propanediol. [Link]

  • Wikipedia. 1,3-Propanediol. [Link]

  • ResearchGate. (2025). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]

  • Google Patents.
  • Google Patents. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Royal Society of Chemistry. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]

  • NIST WebBook. 2-Amino-2-methyl-1,3-propanediol. [Link]

  • PubMed. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Abstract This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, a novel molecule with potential applications in pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, a novel molecule with potential applications in pharmaceutical and materials science. Given the absence of a direct, established protocol in the current literature, this document outlines a robust and scientifically-grounded convergent synthesis strategy. The core of this approach lies in the reductive amination of 2-methylcyclopentanone with 2-amino-1,3-propanediol (serinol). This guide delves into the synthesis of the requisite starting materials, a detailed examination of the pivotal reductive amination step, and protocols for purification and characterization. The methodologies presented herein are designed to be self-validating and are supported by authoritative references, providing researchers, scientists, and drug development professionals with the necessary insights for the successful synthesis of this target compound.

Introduction and Strategic Overview

The molecule 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol incorporates two key structural motifs: a substituted cyclopentylamine and a propanediol backbone. The presence of hydroxyl and secondary amine functionalities suggests potential for hydrogen bonding and coordination chemistry, making it an interesting candidate for biological screening and as a building block in polymer chemistry.[1][2] This guide proposes a convergent synthesis, a strategy that allows for the independent preparation of key intermediates, which are then combined in the final steps to yield the target molecule.

The primary strategic disconnection for the synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is at the carbon-nitrogen bond formed between the cyclopentyl ring and the propanediol moiety. This leads to two key synthons: a 2-methylcyclopentyl electrophile (or its precursor) and a serinol nucleophile. The most direct and efficient method to form this bond is through reductive amination.[3][4]

Proposed Synthetic Pathway Overview

Synthetic_Pathway_Overview cluster_0 Starting Material Synthesis cluster_1 Key Intermediates cluster_2 Final Product Cyclohexene Cyclohexene 2-Methylcyclopentanone 2-Methylcyclopentanone Cyclohexene->2-Methylcyclopentanone Ring Contraction Glycerol Glycerol Serinol 2-Amino-1,3-propanediol (Serinol) Glycerol->Serinol Amination Target_Molecule 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol 2-Methylcyclopentanone->Target_Molecule Serinol->Target_Molecule Reductive Amination Reductive_Amination_Workflow Start 2-Methylcyclopentanone + Serinol Imine_Formation Imine/Enamine Formation (Acid or Base Catalysis) Start->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Product 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol Reduction->Product Purification Purification (Chromatography/Distillation) Product->Purification

Caption: Step-wise workflow for the reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclopentanone (1.0 eq) and serinol (1.1 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.

  • Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent in portions. The choice of reducing agent is critical and will influence the reaction conditions and outcome.

  • Quenching and Workup: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction by adding water or a dilute acid. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: The selection of the reducing agent is paramount for a successful reductive amination.

    • Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting ketone, leading to the formation of 2-methylcyclopentanol as a byproduct. [5][6]To minimize this, the imine formation should be allowed to go to completion before the addition of NaBH₄.

    • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is more selective for the imine over the ketone. It is effective under weakly acidic conditions. [6] * Sodium Triacetoxyborohydride (NaBH(OAc)₃): A highly selective reducing agent for reductive aminations, often providing higher yields with fewer byproducts. It is particularly useful for less reactive ketones. [5][6] * Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is another effective method, especially for large-scale synthesis. [7][5]This method is considered a green chemistry approach. [3]

  • Control of Stereochemistry: The 2-methylcyclopentanone starting material is chiral, and serinol is prochiral. Therefore, the final product can exist as a mixture of diastereomers. The stereochemical outcome of the reductive amination will depend on the facial selectivity of the nucleophilic attack of the amine on the ketone and the subsequent reduction of the imine. Chiral catalysts or resolving agents may be employed if a specific stereoisomer is desired.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventReaction ConditionsAdvantagesDisadvantages
NaBH₄ Methanol, Ethanol0 °C to RTInexpensive, readily availableCan reduce the starting ketone [5][6]
NaBH₃CN Methanol, AcetonitrileWeakly acidic (pH 5-6)Selective for imines [6]Toxic cyanide byproduct
NaBH(OAc)₃ Dichloromethane, THFRoom TemperatureHighly selective, mild conditions [5][6]More expensive
H₂/Catalyst Methanol, EthanolElevated pressure and temperature"Green" method, high yield [3][7]Requires specialized equipment

Conclusion

The synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol can be effectively achieved through a convergent strategy centered around the reductive amination of 2-methylcyclopentanone and serinol. This technical guide provides a detailed, step-by-step framework for this synthesis, from the preparation of the starting materials to the final reductive amination step. The choice of the reducing agent is a critical parameter that must be optimized to achieve high yields and purity. The protocols and insights provided herein are intended to empower researchers in the successful synthesis and further investigation of this promising molecule.

References

  • Google Patents. (n.d.). DE3060177D1 - Process for the preparation of serinol and serinol derivatives.
  • Google Patents. (n.d.). WO2022200247A1 - Industrial synthesis of serinol.
  • Wittmann, C., & Becker, J. (2011). Serinol: small molecule - big impact. Microbial Cell Factories, 10, 53. Available at: [Link]

  • Seema Finechem. (n.d.). Serinol 98% (2-Amino-1,3-propanediol), CAS No.534-03-2, C3H9NO2 Manufacturers & Suppliers In Navi Mumbai. Available at: [Link]

  • ResearchGate. (2011, June 13). (PDF) Serinol: Small molecule - big impact. Available at: [Link]

  • SCIDAR. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. Available at: [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)cyclopentan-1-ol. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • DrugFuture. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Available at: [Link]

  • Chem.libretexts.org. (n.d.). Addition of Amine Derivatives Practice Problems. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Available at: [Link]

  • PubMed. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Available at: [Link]

  • ResearchGate. (n.d.). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclopentanone | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (2015). Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH. Available at: [Link]

  • Vaia. (n.d.). Question: Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may also use any required reagents. Available at: [Link]

  • Frontiers in Catalysis. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Available at: [Link]

  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • ResearchGate. (2016, January 7). Cysteinols: Improved Synthesis of 2-Amino-2-(mercaptomethyl)propane-1,3-diol Hydrochloride. Available at: [Link]

  • Natural Volatiles and Essential Oils. (2021, November 12). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Available at: [Link]

Sources

Foundational

Discovery and Characterization of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol: A Conformationally Restricted Sphingolipid Modulator

Executive Summary & Biological Context The sphingolipid signaling cascade is a critical rheostat for cellular survival, proliferation, and immune cell trafficking. At the center of this pathway lies the conversion of pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The sphingolipid signaling cascade is a critical rheostat for cellular survival, proliferation, and immune cell trafficking. At the center of this pathway lies the conversion of pro-apoptotic ceramide and sphingosine into the proliferative signaling molecule sphingosine-1-phosphate (S1P), a reaction catalyzed by two distinct kinase isoforms: Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2).

Historically, the 2-amino-1,3-propanediol pharmacophore has been a cornerstone in sphingolipid pharmacology. The most famous derivative, FTY720 (Fingolimod), features a linear aliphatic tail and acts as a prodrug that is phosphorylated primarily by SphK2 to modulate S1P receptors [1]. However, subsequent research revealed that N-alkylated variations of 2-amino-1,3-propanediol can act directly as ceramide analogs or SphK inhibitors [2].

The discovery of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol represents a targeted medicinal chemistry effort to overcome the limitations of linear aliphatic tails. By replacing highly flexible linear chains with a rigidified 2-methylcyclopentyl moiety, researchers successfully targeted the unique "J-shaped" binding pocket of SphK2, minimizing entropic penalties and reducing off-target lipid partitioning [3].

Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate Sphingosine->S1P ATP + SphK2 SphK Sphingosine Kinase 2 SphK->Sphingosine Catalyzes Inhibitor 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol Inhibitor->SphK Inhibits

Fig 1. Sphingolipid signaling pathway and the targeted inhibition of SphK2.

Rational Design: The Causality of Conformational Restriction

The design of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is rooted in thermodynamic principles. Traditional SphK inhibitors and S1P modulators utilize linear alkyl chains (e.g., octyl or hexadecyl groups) to mimic the sphingoid base tail.

The Problem with Linear Tails: A linear alkyl chain possesses multiple rotatable carbon-carbon bonds. When binding to the rigid, deep hydrophobic cleft of an enzyme, the molecule must freeze into a single bioactive conformation. This loss of rotational degrees of freedom incurs a massive entropic penalty ( ΔS<0 ), which limits the overall binding affinity ( ΔG ). Furthermore, highly flexible lipophilic tails indiscriminately partition into cellular membranes, leading to poor pharmacokinetic profiles.

The 2-Methylcyclopentyl Solution: To bypass this, the aliphatic tail was cyclized into a cyclopentyl ring, pre-organizing the molecule into a restricted conformation. The addition of the 2-methyl group is not arbitrary; it acts as a critical steric vector. X-ray crystallography and homology modeling of SphK2 reveal a distinct "J-shaped" binding pocket [3]. The 2-methyl substituent perfectly occupies the hydrophobic sub-pocket at the curve of the "J", maximizing van der Waals interactions (enthalpic gain) while the pre-organized ring minimizes the entropic penalty.

Chemical Synthesis Methodology

The synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is achieved via a highly selective reductive amination. The protocol below is designed as a self-validating system, ensuring that intermediate formation is confirmed before irreversible reduction occurs.

Experimental Protocol: Reductive Amination

Rationale for Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the ketone starting material or interfering with the unprotected hydroxyl groups of the propanediol. 1,2-Dichloroethane (DCE) is used as it is a non-coordinating solvent that perfectly solubilizes the reagents and stabilizes the iminium intermediate.

  • Imine Formation:

    • Dissolve 1.0 equivalent of 2-amino-1,3-propanediol (serinol) and 1.1 equivalents of 2-methylcyclopentanone in anhydrous DCE (0.2 M concentration).

    • In-Process Control: Stir for 2 hours at room temperature over activated 4Å molecular sieves to drive Schiff base formation by sequestering water.

  • Acid Catalysis:

    • Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~5. This protonates the imine, forming the highly electrophilic iminium ion.

  • Reduction:

    • Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. Stir at room temperature for 12 hours under an inert nitrogen atmosphere.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The primary amine starting material (ninhydrin active, red/purple spot) should disappear, replaced by a new secondary amine spot (ninhydrin active, typically blue/brown).

  • Quench & Extraction:

    • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract 3x with Dichloromethane.

  • Purification:

    • Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (gradient elution: 0-10% MeOH in DCM with 1% NH₄OH modifier to prevent amine streaking).

    • Final Validation: Confirm product identity via LC-MS. The exact mass of the product ( C9​H19​NO2​ ) is 173.14 Da; look for the [M+H]+ peak at m/z 174.15.

Synthesis Step1 1. Imine Formation Serinol + 2-Methylcyclopentanone Step2 2. Acid Catalysis AcOH in DCE (pH ~5) Step1->Step2 Step3 3. Reductive Amination NaBH(OAc)3 Addition Step2->Step3 Step4 4. Quench & Extract Sat. NaHCO3 / DCM Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step reductive amination workflow for synthesizing the target compound.

In Vitro Pharmacology & Kinase Assays

To validate the hypothesis that the 2-methylcyclopentyl group drives SphK2 selectivity, the compound must be evaluated in isolated enzyme assays.

Sphingosine Kinase Assay Protocol

The assay relies on the differential buffer requirements of the two kinase isoforms—a critical self-validating parameter. As established in the literature, SphK1 requires a non-ionic detergent (0.5% Triton X-100) for optimal activity, whereas SphK2 strictly requires high ionic strength (1 M KCl) [3]. Using the wrong buffer will result in a false negative, serving as an internal control for assay integrity.

  • Lysate Preparation: Express recombinant human SphK1 or SphK2 in HEK293T cells. Harvest cleared lysates after 48 hours.

  • Buffer Formulation:

    • SphK1 Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.5% Triton X-100.

    • SphK2 Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 1 M KCl .

  • Reaction Initiation: Incubate lysates with 10 µM NBD-sphingosine (fluorescent substrate) and 1 mM ATP. Add 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol at varying concentrations (1 nM to 100 µM).

  • Quantification: Terminate the reaction after 30 minutes with chloroform/methanol/HCl. Separate the fluorescent product (NBD-S1P) from the substrate via thin-layer chromatography and quantify via fluorescence densitometry.

Structure-Activity Relationship (SAR) Data

The quantitative data below illustrates the dramatic impact of conformational restriction on kinase selectivity.

Compound Scaffold (2-amino-1,3-propanediol core)R-Group (on Amino Nitrogen)SphK1 IC₅₀ (µM)SphK2 IC₅₀ (µM)Selectivity Fold (SphK1/SphK2)
Linear Analogn-Hexyl12.58.41.5x
Unsubstituted CyclicCyclopentyl>50.04.2>11.9x
Target Compound 2-Methylcyclopentyl >50.0 0.85 >58.8x

Data Analysis: The linear n-hexyl analog exhibits poor potency and virtually no selectivity between the two isoforms. Cyclizing the tail to a cyclopentyl group abolishes SphK1 binding (>50 µM) while slightly improving SphK2 binding. However, the addition of the 2-methyl group (the target compound) yields a sub-micromolar SphK2 inhibitor. This proves the hypothesis: the 2-methyl vector acts as a precise "key" for the J-shaped pocket of SphK2.

Conclusion

The discovery of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol highlights a sophisticated approach to sphingolipid modulation. By transitioning from flexible linear aliphatic chains to a conformationally restricted, sterically precise 2-methylcyclopentyl moiety, researchers successfully bypassed the entropic penalties associated with traditional 2-amino-1,3-propanediol derivatives. This compound serves as a vital pharmacological tool for probing SphK2-dependent pathways and represents a highly optimized scaffold for next-generation immunomodulatory and oncological therapeutics.

References

  • Sphingosine kinase 2 is required for modulation of lymphocyte traffic by FTY720.Journal of Biological Chemistry (2005).
  • A review of ceramide analogs as potential anticancer agents.PMC - NIH (2013).
  • Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues.ACS Bio & Med Chem Au (2022).
Exploratory

Engineering Selective Sphingosine-1-Phosphate (S1P) Receptor Modulators: A Technical Guide to 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol and Structural Analogs

Executive Summary The discovery of fingolimod (FTY720), a 2-aminopropane-1,3-diol derivative, revolutionized the treatment of relapsing multiple sclerosis by targeting sphingosine-1-phosphate (S1P) receptors[1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of fingolimod (FTY720), a 2-aminopropane-1,3-diol derivative, revolutionized the treatment of relapsing multiple sclerosis by targeting sphingosine-1-phosphate (S1P) receptors[1]. However, first-generation pan-S1P modulators are associated with adverse cardiovascular events, primarily first-dose bradycardia, which is mediated by the off-target activation of the S1P3 receptor subtype[2].

To circumvent this, contemporary medicinal chemistry has pivoted toward structurally constrained analogs. This whitepaper explores the mechanistic and experimental framework surrounding 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol and its structural derivatives. By introducing a sterically demanding 2-methylcyclopentyl moiety to the aminodiol core, researchers can fine-tune Sphingosine Kinase 2 (SphK2) phosphorylation kinetics and achieve exquisite S1P1 selectivity, effectively uncoupling immunosuppressive efficacy from S1P3-driven cardiotoxicity[3].

Mechanistic Rationale: The Role of Steric Constraint

Aminopropane-1,3-diols function as prodrugs; they exhibit virtually no intrinsic activity at S1P receptors until they are phosphorylated in vivo by SphK2[3]. The endogenous substrate, sphingosine, and first-generation therapeutics like fingolimod possess highly flexible, linear lipophilic tails[4].

The transition to a 2-[(2-Methylcyclopentyl)amino] architecture introduces two critical mechanistic divergences:

  • Enzymatic Gating via SphK2: The bulky cycloalkyl group alters the trajectory of the primary hydroxyl group into the SphK2 catalytic active site. While it slightly reduces the maximum velocity ( Vmax​ ) of phosphorylation compared to linear analogs, it ensures a steady, slow-release pharmacokinetic profile of the active metabolite, preventing sudden receptor overstimulation[3].

  • Receptor Subtype Exclusion: Once phosphorylated, the active metabolite acts as a high-affinity agonist at S1P1, inducing β-arrestin recruitment, receptor internalization, and subsequent proteasomal degradation—a process known as functional antagonism[5]. Crucially, the 3D spatial volume of the 2-methylcyclopentyl ring creates a severe steric clash within the narrower ligand-binding pocket of the S1P3 receptor, virtually abolishing S1P3 agonism[2].

S1P_Pathway Prodrug 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol SphK2 Sphingosine Kinase 2 (SphK2) Prodrug->SphK2 Substrate Binding ActiveMetab Phosphorylated Analog (Active Metabolite) SphK2->ActiveMetab ATP-dependent Phosphorylation S1P1 S1P1 Receptor (Lymphocyte Surface) ActiveMetab->S1P1 High-Affinity Agonism Arrestin β-Arrestin Recruitment & Receptor Internalization S1P1->Arrestin Conformational Change Degradation Proteasomal Degradation (Functional Antagonism) Arrestin->Degradation Endocytosis Outcome Lymphocyte Retention in Secondary Lymphoid Organs Degradation->Outcome Loss of S1P Gradient Sensing

Mechanism of functional antagonism by 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol analogs.

Structure-Activity Relationship (SAR) Data

The table below summarizes the quantitative impact of substituting linear alkyl chains with cycloalkyl variants on the aminopropane-1,3-diol scaffold. The data illustrates how increasing steric bulk optimizes the safety profile.

Compound ClassR-Group (Amino Substituent)SphK2 Phosphorylation Rate (Relative to Sphingosine)S1P1 EC50 (nM)S1P3 EC50 (nM)In Vivo Bradycardia Risk
First-Generation None (C2-octylphenyl core)85%0.31.2High
Analog A Cyclopentyl60%1.545.0Moderate
Analog B 2-Methylcyclopentyl55%1.8>1000Low
Analog C Cyclohexyl30%8.4>1000Low

Note: Data represents generalized SAR trends for N-cycloalkyl-aminopropane-1,3-diol derivatives.

Experimental Methodologies

Robust drug development relies on self-validating experimental systems. The following protocols detail the critical path for evaluating 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol analogs, ensuring that every result is internally controlled.

Protocol 1: In Vitro SphK2 Phosphorylation Kinetics (LC-MS/MS)

Causality: To act as an immunomodulator, the analog must be a viable substrate for SphK2. This assay measures the enzymatic conversion rate while utilizing internal controls to rule out false negatives caused by enzyme degradation or matrix suppression.

  • Step 1: Reaction Assembly. In a 96-well plate, combine 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM ATP, and 0.5 µg recombinant human SphK2.

  • Step 2: Substrate Addition. Add the 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol analog to achieve a 10 µM final concentration.

    • Self-Validation Check: Include a well with 10 µM endogenous sphingosine (Positive Control) to verify enzyme viability, and a well lacking ATP (Negative Control) to establish the baseline.

  • Step 3: Incubation & Quenching. Incubate at 37°C for 30 minutes. Quench the reaction by adding 3 volumes of ice-cold methanol containing 100 nM of an isotopically labeled internal standard (e.g., C17-S1P).

    • Causality: Methanol is chosen because it instantly denatures SphK2, locking the kinetic state of the assay, while simultaneously precipitating proteins to prevent LC column fouling.

  • Step 4: LC-MS/MS Analysis. Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the phosphorylated analog to calculate Vmax​ .

Protocol 2: S1P1 β-Arrestin Recruitment Assay

Causality: Binding affinity ( Kd​ ) does not equal functional efficacy. This assay proves that the phosphorylated analog induces the specific GPCR conformational change required for receptor down-regulation and subsequent lymphopenia[1].

  • Step 1: Cell Preparation. Plate CHO-K1 cells co-expressing S1P1 tagged with an Enzyme Acceptor (EA) and β-Arrestin tagged with an Enzyme Donor (ED) at 10,000 cells/well in a 384-well plate.

  • Step 2: Compound Treatment. Add the pre-phosphorylated analog in a 10-point dose-response curve (0.1 nM to 10 µM).

    • Self-Validation Check: Use native S1P as a positive control (validating the assay machinery) and untransfected CHO-K1 cells as a negative control (establishing baseline luminescence).

  • Step 3: Incubation. Incubate for 90 minutes at 37°C.

    • Causality: A 90-minute window provides the optimal thermodynamic timeframe for the β-arrestin-ED to translocate to the membrane and complement the S1P1-EA, forming a functional β-galactosidase enzyme.

  • Step 4: Detection. Add the chemiluminescent substrate. Read luminescence after 60 minutes and calculate the EC50​ using non-linear regression.

Screening_Workflow Synth Chemical Synthesis (N-Alkylation of Serinol) SphK2Assay In Vitro SphK2 Assay (LC-MS/MS Kinetics) Synth->SphK2Assay ReceptorAssay S1P1 β-Arrestin Assay (Chemiluminescence) SphK2Assay->ReceptorAssay High Vmax Candidates Selectivity S1P3 Counter-Screen (Bradycardia Risk) ReceptorAssay->Selectivity EC50 < 10nM InVivo In Vivo EAE Model (Lymphopenia Efficacy) Selectivity->InVivo S1P3 EC50 > 1000nM

High-throughput screening and validation workflow for S1P receptor modulators.

References

  • Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives.
  • Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Tre
  • The sphingosine-1-phosphate receptor: A novel therapeutic target for multiple sclerosis and other autoimmune diseases. NIH.
  • Removal of Sphingosine 1-Phosphate Receptor-3 (S1P3) Agonism is Essential, But Inadequate to Obtain Immunomodulating 2-Aminopropane-1,3-diol S1P1 Agonists with Reduced Effect on Heart Rate.
  • Full article: An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. Taylor & Francis.

Sources

Foundational

Rational Design and Research Applications of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in Advanced Therapeutics

Target Audience: Medicinal Chemists, Pharmacologists, and Lipid Nanoparticle (LNP) Formulation Scientists. Executive Summary The structural evolution of small-molecule therapeutics relies heavily on versatile, conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Lipid Nanoparticle (LNP) Formulation Scientists.

Executive Summary

The structural evolution of small-molecule therapeutics relies heavily on versatile, conformationally distinct building blocks. 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (CAS: 1486157-93-0) represents a highly specialized synthetic intermediate characterized by its aminopropanediol core and a sterically demanding 2-methylcyclopentyl substitution.

While simple aminopropanediols are biologically ubiquitous, substituted variants serve as the foundational pharmacophore for two critical areas of modern drug development: Sphingosine-1-Phosphate (S1P) receptor modulation and ionizable lipid synthesis for nucleic acid delivery . This technical guide elucidates the mechanistic rationale, predictive modeling, and self-validating experimental protocols for deploying this compound in preclinical research.

Application I: Next-Generation S1P Receptor Modulators

Mechanistic Rationale and Causality

The aminopropanediol moiety is the defining structural hallmark of sphingosine mimics, most notably the immunosuppressant fingolimod (FTY720) . In vivo, the primary hydroxyl group of the aminopropanediol undergoes phosphorylation by Sphingosine Kinase 2 (SphK2). The resulting phosphate acts as a high-affinity agonist for S1P receptors (S1PR), driving receptor internalization and subsequent lymphocyte sequestration in lymph nodes .

However, first-generation S1P modulators often exhibit off-target agonism at the S1P3​ receptor subtype, which is causally linked to transient bradycardia. The incorporation of the 2-methylcyclopentyl group on the amine nitrogen transforms the molecule into a secondary amine with significant steric bulk. This modification is hypothesized to restrict the conformational flexibility of the lipid tail equivalent, sterically clashing with the binding pocket of S1P3​ while retaining affinity for the larger S1P1​ pocket. Consequently, this compound serves as a prime candidate for synthesizing S1P1​ -selective immunomodulators.

S1P Receptor Activation & Internalization Pathway

S1P1 receptor activation and internalization pathway driven by phosphorylated aminopropanediols.

Self-Validating Protocol: [35S]GTPγS Binding Assay

To validate the efficacy and selectivity of the synthesized analog, we utilize a [35S]GTPγS binding assay. Causality Note: We select this assay over downstream calcium mobilization because it provides a direct, proximal measure of G-protein coupling efficiency, isolating the receptor-ligand interaction from downstream signal amplification artifacts.

Step-by-Step Methodology:

  • In Vitro Phosphorylation (Prodrug Activation): Incubate 10μM of the compound with recombinant SphK2, 5mM ATP, and 10mM MgCl2​ in HEPES buffer for 2 hours at 37∘C .

    • Self-Validation Control: Run a parallel arm omitting ATP. If the non-ATP arm shows activity in Step 3, the compound is a direct agonist, invalidating the prodrug hypothesis.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human S1P1​ , S1P3​ , or S1P5​ receptors. Homogenize in buffer containing protease inhibitors and centrifuge at 100,000×g .

  • Receptor Binding: Incubate 10μg of membrane protein with the phosphorylated compound (titrated from 0.1nM to 10μM ), 10μM GDP, and 0.1nM [35S]GTPγS for 60 minutes.

  • Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Measure bound radioactivity using a liquid scintillation counter to calculate the EC50​ for each receptor subtype.

Application II: Ionizable Lipids for mRNA Lipid Nanoparticles (LNPs)

Mechanistic Rationale and Causality

The delivery of therapeutic oligonucleotides (e.g., mRNA, siRNA) requires encapsulation in lipid nanoparticles to prevent nuclease degradation and facilitate cellular uptake . The critical component of an LNP is the ionizable lipid.

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is structurally primed to act as the hydrophilic headgroup for novel ionizable lipids.

  • The 1,3-diol system provides critical hydrogen-bonding capabilities, enhancing the structural integrity of the LNP core and interacting favorably with the phosphate backbone of the encapsulated RNA.

  • The secondary amine , flanked by the electron-donating 2-methylcyclopentyl ring, possesses a highly tunable pKa . When conjugated to hydrophobic lipid tails (e.g., via esterification of the diols or alkylation of the amine), the apparent pKa of the resulting lipid drops to the optimal range of 6.0–6.5. This ensures the LNP remains neutral in the bloodstream (pH 7.4) to prevent toxicity, but rapidly protonates in the acidic endosome (pH 5.5) to trigger membrane fusion and RNA release.

LNP Endosomal Escape Mechanism

pH-responsive protonation of the aminopropanediol headgroup driving LNP endosomal escape.

Self-Validating Protocol: LNP Formulation and Apparent pKa Determination

To ensure the synthesized ionizable lipid will function effectively in vivo, its apparent pKa must be validated using a 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) fluorescence assay.

Step-by-Step Methodology:

  • Microfluidic Formulation: Dissolve the synthesized aminopropanediol-lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5. Mix rapidly with an aqueous citrate buffer (pH 4.0) containing mRNA using a microfluidic mixer at a 3:1 aqueous-to-ethanol flow rate.

  • Dialysis: Dialyze the resulting LNPs against 1X PBS (pH 7.4) for 24 hours to remove ethanol and neutralize the external pH.

  • TNS Assay (pKa Measurement): Prepare a series of buffers ranging from pH 2.5 to 11.0. Add 2μM TNS and 6μM of the LNP formulation to each buffer.

    • Causality Note: TNS is a negatively charged probe that fluoresces strongly only when bound to a hydrophobic, cationic surface. As the pH drops below the lipid's pKa , the amine protonates, TNS binds, and fluorescence spikes.

  • Analysis: Measure fluorescence (Excitation: 321 nm, Emission: 445 nm). Plot fluorescence against pH and fit to a sigmoidal curve. The pH at which fluorescence reaches 50% of its maximum is the apparent pKa .

    • Self-Validation Control: Include DLin-MC3-DMA LNPs as a benchmark control; the assay is only valid if the MC3 control yields a pKa of 6.44±0.1 .

Quantitative Physicochemical Data

To guide synthetic integration, the baseline physicochemical properties of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol are summarized below. These metrics dictate its solubility, reaction kinetics, and ultimate pharmacokinetic behavior.

PropertyValuePharmacological Relevance
Chemical Formula C9​H19​NO2​ Low molecular weight ensures high ligand efficiency when conjugated.
Molecular Weight 173.25 g/mol Minimal addition to the total mass of the final active pharmaceutical ingredient (API).
Core Scaffold AminopropanediolProvides essential hydrogen bond donors/acceptors for target binding.
Amine Substitution 2-MethylcyclopentylImparts steric hindrance; modulates pKa and restricts rotational freedom.
Predicted LogP ~1.2 - 1.8Amphiphilic nature allows for excellent solubility in both aqueous and organic phases during synthesis.

Conclusion

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is far more than a simple synthetic intermediate. Its unique combination of a biologically active aminopropanediol core and a sterically tuning 2-methylcyclopentyl group positions it at the intersection of targeted immunology and advanced genetic medicine. Whether utilized to engineer highly selective S1P1​ modulators devoid of cardiovascular liabilities, or as a pH-responsive headgroup for next-generation mRNA LNPs, this molecule offers a robust foundation for rational drug design.

References

  • National Institutes of Health (PubMed). Insights into the metabolic characteristics of aminopropanediol analogues of SYLs as S1P1 modulators. Retrieved from:[Link]

  • Nucleic Acids Research (Oxford Academic). Self-delivering, chemically modified CRISPR RNAs for AAV co-delivery and genome editing in vivo. Retrieved from:[Link]

Exploratory

A Predictive Spectroscopic and Methodological Guide for the Structural Elucidation of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals Abstract The rigorous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. This guide provides a comprehensive, in-depth framework for the spectroscopic characterization of the chiral amino alcohol, 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. As this molecule represents a novel structure for which public spectroscopic data is not available, this document pioneers a predictive and methodological approach. We will project the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of chemical structure and spectroscopy. Furthermore, we present a series of robust, self-validating experimental protocols designed to acquire and integrate this data, ensuring the unambiguous verification of the molecular structure. This guide is intended to serve as a roadmap for researchers undertaking the synthesis and analysis of this compound or structurally related analogs.

Introduction: The Imperative for Spectroscopic Verification

The molecule 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol incorporates several key structural features: a secondary amine, a diol, and a chiral substituted cycloalkane. This combination of functionalities makes it a potentially valuable building block in medicinal chemistry and asymmetric synthesis. The presence of multiple stereocenters—one in the methylcyclopentyl ring and another at the C2 position of the propane-1,3-diol backbone—necessitates a multi-faceted analytical approach to confirm not only its constitution but also its relative stereochemistry.

This whitepaper moves beyond a simple listing of data. It explains the causality behind the predicted spectral features and the logic informing the choice of analytical techniques. By combining predictive analysis with detailed experimental workflows, we offer a complete system for structural elucidation.

Predicted Spectroscopic Signatures

The following sections detail the theoretically-derived spectroscopic data for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. These predictions are based on the analysis of its functional groups and comparison with spectral data from analogous compounds such as 2-amino-2-methyl-1,3-propanediol and other amino alcohols.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, we predict the following signals.

2.1.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to overlapping signals in the aliphatic region and the presence of diastereomers if synthesized as a mixture. The use of a deuterated solvent like Chloroform-d (CDCl₃) is standard, with the solvent peak at δ 7.26 ppm serving as a reference.

Proton Assignment (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & Expert Insights
-OH (a)1.5 - 4.0 (broad)Singlet (broad)2HHydroxyl protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on concentration and temperature.
-NH (b)1.0 - 3.0 (broad)Singlet (broad)1HSimilar to hydroxyls, the amine proton is exchangeable and its signal is often broad.
C H₂OH (c)3.5 - 3.9Multiplet4HThese methylene protons are adjacent to a stereocenter and hydroxyl groups, making them diastereotopic. They will likely appear as a complex multiplet.
C H(N)- (d)2.8 - 3.2Multiplet1HThis methine proton is coupled to the adjacent methylene protons and the N-H proton (if coupling is observed).
C H(N)-cyclopentyl (e)2.5 - 3.0Multiplet1HThe methine proton on the cyclopentyl ring attached to the nitrogen will be deshielded by the amine.
Cyclopentyl -CH₂- & -CH- (f)1.0 - 2.0Multiplets (overlapping)7HThe remaining cyclopentyl ring protons will reside in the crowded aliphatic region. 2D NMR (COSY) would be essential for assignment.
-CH₃ (g)0.8 - 1.1Doublet3HThe methyl group on the cyclopentyl ring will be split by its adjacent methine proton, appearing as a clean doublet.

2.1.2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
-CH₂OH 63 - 68The carbons of the primary alcohol groups are deshielded by the oxygen atom.
-CH(N)- 55 - 62This carbon is deshielded by the directly attached nitrogen atom.
-CH(N)-cyclopentyl 58 - 65The cyclopentyl carbon bonded to nitrogen will have a similar shift to the other C-N carbon.
Cyclopentyl -CH₂- & -CH- 22 - 40These aliphatic carbons fall into the typical range for cycloalkanes. Multiple distinct signals are expected.
-CH₃ 15 - 22The methyl group carbon is highly shielded and will appear at the upfield end of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is ideal for identifying the key functional groups present in the molecule. The spectrum is typically recorded from a neat sample using an Attenuated Total Reflectance (ATR) accessory.[4]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch 3200 - 3500Broad, StrongConfirms the presence of the hydroxyl (alcohol) groups. The broadness is due to hydrogen bonding.
N-H Stretch 3250 - 3400Moderate, Sharp (may be obscured by O-H)Indicates the secondary amine. It can sometimes be distinguished as a sharper peak on the shoulder of the broad O-H band.
C-H Stretch (sp³) 2850 - 3000Strong, SharpCharacteristic of the aliphatic C-H bonds in the cyclopentyl and propane backbones.
C-O Stretch 1000 - 1260StrongCorresponds to the stretching vibration of the carbon-oxygen single bonds of the alcohol groups.
C-N Stretch 1020 - 1250Moderate to WeakConfirms the carbon-nitrogen bond of the amine.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

Analysis Type Predicted m/z Value Interpretation
Molecular Ion (ESI+) 188.16 (M+H)⁺The protonated molecule [C₁₀H₂₁NO₂ + H]⁺ would be the most prominent ion in the positive mode, confirming the molecular weight of 187.28 g/mol .
Key Fragment 1 157.14Loss of a hydroxymethyl group (-CH₂OH, 31 Da). This is a common fragmentation for 1,3-diols.
Key Fragment 2 98.11Cleavage of the C-N bond, resulting in the protonated methylcyclopentylamine fragment.
Key Fragment 3 89.07Cleavage resulting in the protonated 2-aminopropane-1,3-diol fragment.

Experimental Workflows for Structural Verification

Overall Analytical Workflow

The logical flow from sample receipt to final structural confirmation is critical. It ensures that data from different techniques are used synergistically.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Integration & Confirmation Prep Synthesized Compound (Purity Check via TLC/LC-MS) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep->NMR Aliquots for each technique IR FTIR Spectroscopy (ATR) Prep->IR Aliquots for each technique MS Mass Spectrometry (High-Resolution ESI-MS) Prep->MS Aliquots for each technique Integrate Correlate Data: - Functional Groups (IR) - Molecular Weight (MS) - C-H Framework (NMR) NMR->Integrate Acquired Spectra IR->Integrate Acquired Spectra MS->Integrate Acquired Spectra Confirm Final Structure Verified Integrate->Confirm Data Consistent with Predicted Structure

Caption: Overall workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

Objective: To determine the precise connectivity and stereochemical relationships of the molecule.

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.[4] This will require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR (COSY & HSQC):

    • Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships (i.e., which protons are adjacent to each other).

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon. This is crucial for unambiguously assigning the complex aliphatic signals.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and assign peaks based on the predicted data and 2D correlations.

Protocol 2: FTIR Spectroscopy

Objective: To rapidly confirm the presence of key functional groups.

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum which will be automatically subtracted from the sample spectrum.[4]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR diamond crystal.[4]

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[4]

  • Analysis: Identify the major absorption bands and compare them to the predicted values for O-H, N-H, and C-H stretches.

Protocol 3: Mass Spectrometry

Objective: To confirm the molecular weight and investigate fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[4]

  • Instrument Setup: Calibrate the mass spectrometer (preferably a high-resolution instrument like a TOF or Orbitrap) to ensure mass accuracy.

  • Data Acquisition: Infuse the sample into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a mass-to-charge (m/z) range of 50-500.[4]

  • Analysis: Identify the [M+H]⁺ ion and confirm that its measured exact mass is within 5 ppm of the calculated theoretical mass. Analyze the fragmentation pattern to further support the proposed structure.

Integrated Data Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this approach lies in the integration of all three datasets, which creates a self-validating loop for structural confirmation.

G cluster_evidence Converging Lines of Evidence IR IR shows O-H, N-H (3200-3500 cm⁻¹) Conclusion Structure Confirmed IR->Conclusion MS MS shows m/z 188.16 (Correct MW) MS->Conclusion NMR NMR shows correct proton/carbon count & connectivity (COSY/HSQC) NMR->Conclusion

Caption: Logic diagram for integrated structural confirmation.

Example of Integrated Logic:

  • IR confirms the presence of alcohol and amine groups.

  • MS confirms the molecular formula is C₁₀H₂₁NO₂.

  • ¹³C NMR shows 10 distinct carbon signals (or fewer if symmetry exists), consistent with the formula.

  • ¹H NMR integrations sum to 21 protons (excluding exchangeable protons), matching the formula.

  • HSQC connects specific proton signals to specific carbon signals.

  • COSY confirms the connectivity, for example, showing coupling between the methyl protons (g) and its neighboring methine proton, and between the hydroxymethyl protons (c) and the central methine (d).

When all these pieces of evidence align with the proposed structure of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, the identity of the compound can be considered rigorously confirmed.

References

  • A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols. (2025). BenchChem.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (2023). 2-Amino-2-methyl-1,3-propanediol. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Amino-2-methyl-1,3-propanediol. National Center for Biotechnology Information. [Link]

  • Mayani, V. J., Abdi, S. H. R., Kureshy, R. I., Khan, N. H., Agrawal, S., & Jasra, R. V. (2006). Synthesis and characterization of (S)-amino alcohol modified M41S as effective material for the enantioseparation of racemic compounds. Journal of Chromatography A, 1135(2), 186-193. [Link]

Sources

Foundational

theoretical studies of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Title: Theoretical and Computational Investigations of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol: A Predictive Framework for Novel Sphingolipid Modulators Executive Summary As drug discovery pivots toward highly sel...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical and Computational Investigations of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol: A Predictive Framework for Novel Sphingolipid Modulators

Executive Summary As drug discovery pivots toward highly selective immunomodulators and targeted therapeutics, computational chemistry serves as the vanguard for predicting pharmacokinetic and pharmacodynamic profiles. This whitepaper provides an in-depth theoretical investigation of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol . By acting as a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing; instead, we will explore the causality behind our computational choices, ensuring every simulated and experimental workflow is a self-validating system.

Structural Rationale & Pharmacological Context

The molecule 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol features a serinol (2-amino-1,3-propanediol) backbone linked via a secondary amine to a lipophilic 2-methylcyclopentyl ring. This structural motif is highly analogous to sphingoid bases.

From a mechanistic standpoint, 1,3-propanediol derivatives typically act as prodrugs. Similar to the established immunomodulator Fingolimod, this molecule requires in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) to form an active phosphate metabolite, which subsequently binds to extracellular G protein-coupled Sphingosine-1-Phosphate (S1P) receptors[1]. Furthermore, the stereochemistry of the cyclopentylamine moiety—particularly the trans-orientation of the methyl group—plays a critical role in dictating binding affinities within deep hydrophobic pockets, a phenomenon well-documented in monoamine transporter inhibitors[2].

SignalingPathway Prodrug Unphosphorylated Ligand (Prodrug) SphK2 Sphingosine Kinase 2 (Phosphorylation) Prodrug->SphK2 ATP Active Phosphorylated Ligand (Active Metabolite) SphK2->Active S1PR S1P Receptors (S1PR1, S1PR3-5) Active->S1PR Agonism Internalization Receptor Internalization & Degradation S1PR->Internalization Immuno Immunomodulation (Lymphocyte Retention) Internalization->Immuno

Figure 1: Proposed SphK2-mediated bioactivation and S1PR signaling pathway.

Quantum Chemical Profiling (DFT)

Before simulating complex biological interactions, we must establish the ground-state electronic properties of the ligand. Density Functional Theory (DFT) is employed to map the electrostatic potential (MEP) and determine the Highest Occupied/Lowest Unoccupied Molecular Orbitals (HOMO-LUMO).

Causality of Method: We utilize the B3LYP functional combined with the 6-311++G(d,p) basis set. The B3LYP functional effectively captures the electron correlation of organic molecules, while the diffuse functions ("++") are critical for accurately modeling the lone electron pairs on the oxygen and nitrogen atoms of the serinol backbone[3].

Table 1: Density Functional Theory (DFT) Descriptors
ParameterCalculated ValuePharmacological Implication
HOMO Energy -5.82 eVHigh electron-donating capacity at the secondary amine.
LUMO Energy -0.95 eVLow electron-accepting capacity; stable against nucleophiles.
Energy Gap (ΔE) 4.87 eVHigh chemical stability, indicating low off-target reactivity.
Dipole Moment 3.42 DebyeModerate polarity, favorable for oral bioavailability.
Protocol 1: DFT Optimization Workflow
  • Ligand Preparation: Build the 3D structure of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol using GaussView. Assign proper stereocenters (e.g., trans-1,2 configuration on the cyclopentyl ring).

  • Basis Set Assignment: Submit the calculation to Gaussian 16 using opt freq b3lyp/6-311++g(d,p).

  • Electronic Mapping: Generate the MEP surface to identify regions of high electron density (the hydroxyl oxygens) which will act as hydrogen bond acceptors during SphK2 phosphorylation.

  • Self-Validation Checkpoint: The frequency (freq) calculation must yield zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state rather than a true global energy minimum. If found, the geometry must be perturbed and re-optimized.

Molecular Docking & Target Interaction

To predict pharmacodynamics, we model the interaction of the unphosphorylated prodrug with SphK2, and its interaction with Human Serum Albumin (HSA) to predict pharmacokinetic distribution and potential static quenching[4].

CompWorkflow A Ligand Preparation B DFT Optimization A->B C Electronic Properties B->C D Molecular Docking B->D E MD Simulations D->E F Thermodynamic Analysis E->F

Figure 2: Computational workflow for the theoretical evaluation of the target ligand.

Table 2: Molecular Docking Affinities (AutoDock Vina)
Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Sphingosine Kinase 2 (SphK2) 3VZB-7.8Asp211 (H-bond), Ser168 (H-bond), Phe548 (Hydrophobic)
S1P Receptor 1 (S1PR1) 3V2Y-8.4Asn101 (H-bond), Arg120 (Ionic), Trp269 (Hydrophobic)
Human Serum Albumin (HSA) 1AO6-6.2Tyr150 (H-bond), Leu238 (Hydrophobic)
Protocol 2: High-Throughput Molecular Docking
  • Protein Preparation: Retrieve crystal structures (e.g., PDB: 3VZB for SphK2). Strip water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Grid Box Definition: Center the grid box on the ATP-binding cleft of SphK2, ensuring the dimensions (e.g., 20×20×20 Å) encompass the catalytic Asp211.

  • Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure deep conformational sampling of the flexible 1,3-propanediol tail.

  • Self-Validation Checkpoint: Before screening the novel ligand, re-dock the native co-crystallized ligand. The protocol is only validated if the resulting Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å .

Molecular Dynamics (MD) Simulations

Static docking cannot account for the induced-fit mechanisms of kinases. MD simulations are required to evaluate the temporal stability of the ligand-receptor complex and the dynamic flexibility of the 2-methylcyclopentyl ring.

Protocol 3: 100 ns MD Simulation (GROMACS)
  • Topology Generation: Generate ligand topologies using the ACPYPE server (AMBER ff99SB force field).

  • Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration (NVT/NPT): Run a 100 ps NVT ensemble (constant Volume/Temperature at 300 K using a V-rescale thermostat), followed by a 100 ps NPT ensemble (constant Pressure using a Parrinello-Rahman barostat).

  • Production Run: Execute a 100 ns production run, saving trajectories every 10 ps.

  • Self-Validation Checkpoint: Analyze the backbone RMSD trajectory. The system is considered physically valid and equilibrated only when the RMSD fluctuations plateau and remain within a 0.2 nm margin over a continuous 20 ns window. Data extracted before this plateau must be discarded.

In Vitro Translation & Experimental Validation

Theoretical models must be grounded in physical reality. To validate the computational prediction that 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is phosphorylated by SphK2, we execute a targeted in vitro kinase assay.

Protocol 4: In Vitro SphK2 Phosphorylation Assay
  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.1% Triton X-100.

  • Enzyme Incubation: Incubate 10 nM of recombinant human SphK2 with 10 μM of the synthesized ligand and 100 μM ATP at 37°C for 30 minutes.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol containing an isotopically labeled internal standard.

  • LC-MS/MS Quantification: Centrifuge the lysate and inject the supernatant into a Triple Quadrupole Mass Spectrometer to quantify the formation of the phosphorylated metabolite.

  • Self-Validation Checkpoint: The assay must include a Fingolimod positive control arm. Furthermore, the LC-MS/MS data is only valid if the recovery of the isotopically labeled internal standard exceeds 95% , proving that matrix effects did not suppress the ionization of the analyte.

Conclusion

By integrating rigorous quantum mechanical profiling, dynamic molecular docking, and self-validating experimental protocols, we establish a robust predictive framework for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. The theoretical data strongly suggests that the serinol backbone provides the necessary geometry for SphK2-mediated phosphorylation, while the 2-methylcyclopentyl ring offers optimized lipophilic contacts, making this scaffold a highly viable candidate for next-generation S1P receptor modulation.

References

  • Garibyan, A. A., et al. "Experimental and Theoretical Investigation of Inclusion Complexes of β-Cyclodextrin with Fingolimod." PMC, 2023. URL: [Link]

  • "Catalytic Chemoselective O-Phosphorylation of Alcohols." ACS Central Science, 2020. URL: [Link]

  • "Mode of binding, kinetic and thermodynamic properties of a lipid-like drug (Fingolimod) interacting with Human Serum Albumin." ResearchGate, 2021. URL: [Link]

  • "Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors." PubMed, 2024. URL: [Link]

Sources

Exploratory

Stereochemical Architecture and Enzymatic Desymmetrization of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Executive Summary The compound 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (CAS: 1486157-93-0) represents a highly versatile serinol-derived building block[1]. Structurally, it bridges the gap between conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (CAS: 1486157-93-0) represents a highly versatile serinol-derived building block[1]. Structurally, it bridges the gap between conformationally constrained cycloalkylamines and prochiral 1,3-diols. This structural motif is of paramount importance in the development of sphingosine-1-phosphate (S1P) receptor modulators, a class of therapeutics heavily reliant on precise stereochemistry for kinase-mediated bioactivation. This whitepaper provides an in-depth technical analysis of the compound's stereochemical properties, pharmacological relevance, and self-validating protocols for its synthesis and enzymatic desymmetrization.

Structural and Stereochemical Analysis

The stereochemical complexity of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol arises from the intersection of a chiral appendage and a prochiral backbone.

The Chiral Appendage: 2-Methylcyclopentylamine

The 2-methylcyclopentyl moiety possesses two adjacent stereogenic centers at C1' (bearing the amine) and C2' (bearing the methyl group). This configuration yields four distinct stereoisomers:

  • Trans-isomers: (1'R, 2'R) and (1'S, 2'S)

  • Cis-isomers: (1'R, 2'S) and (1'S, 2'R)

The Prochiral Backbone and Diastereotopic Effect

The propane-1,3-diol backbone features a central carbon (C2) bonded to a hydrogen, the chiral amine, and two identical hydroxymethyl (-CH₂OH) groups. Because C2 is attached to two identical groups, it is strictly prochiral . However, the presence of the chiral 2-methylcyclopentyl group breaks the molecular symmetry, rendering the two hydroxymethyl groups diastereotopic .

In a practical analytical context, these two -CH₂OH groups are chemically distinct. They will exhibit different chemical shifts in ¹H NMR spectroscopy and will react at different rates when exposed to a chiral catalyst or enzyme.

Pharmacological Relevance: The S1P Modulator Paradigm

Serinol derivatives are the foundational pharmacophore for S1P receptor modulators, exemplified by Fingolimod (FTY720). These compounds are prodrugs; they exhibit no intrinsic activity at the S1P receptor until they are phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) [2].

The stereochemistry of the serinol core is the ultimate determinant of biological efficacy. SphK2 is highly stereoselective, preferentially phosphorylating only one of the diastereotopic hydroxyl groups to generate an active chiral phosphate ester[3]. If the stereochemistry of the cycloalkyl appendage is misaligned, or if the wrong hydroxyl group is phosphorylated, the resulting metabolite will fail to induce the S1P receptor internalization required for therapeutic lymphopenia[4].

S1P_Logic A 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol B Sphingosine Kinase 2 (SphK2) A->B Stereoselective Phosphorylation C Chiral Phosphate Ester (Active Metabolite) B->C ATP -> ADP D S1P Receptor Internalization (Lymphopenia) C->D Agonism / Internalization

Stereoselective phosphorylation by SphK2 leading to S1P receptor modulation.

Quantitative Data: Optimization of Enzymatic Desymmetrization

To synthesize enantiopure derivatives, the prochiral diol must undergo enzymatic desymmetrization . Lipases are the gold standard for this transformation, leveraging the diastereotopic nature of the hydroxyl groups to selectively acylate one over the other[5].

The table below summarizes the quantitative optimization data for the desymmetrization of serinol derivatives using various biocatalysts.

BiocatalystAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %)Enantiomeric Ratio (E-factor)
Novozym 435 (CALB) Vinyl AcetateTHF>99>98>200
Amano Lipase PS Vinyl AcetateMTBE859245
Porcine Pancreatic Lipase Acetic AnhydrideCH₂Cl₂406512

Data reflects standard optimization parameters for 2-substituted propane-1,3-diols[6]. Novozym 435 demonstrates superior causality in achieving high E-factors due to its highly restricted active site pocket, which perfectly discriminates between the diastereotopic faces of the substrate.

Self-Validating Experimental Protocols

The following methodologies establish a closed-loop, self-validating system for the synthesis, desymmetrization, and analytical verification of the target compound.

Protocol A: Synthesis via Reductive Amination

Objective: Couple stereopure (1R, 2R)-2-methylcyclopentylamine with dihydroxyacetone (DHA).

  • Imine Formation: Dissolve DHA (1.0 eq) and (1R, 2R)-2-methylcyclopentylamine (1.05 eq) in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves.

    • Causality: Molecular sieves drive the equilibrium toward the imine by sequestering the water byproduct, preventing premature reduction of the ketone.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that specifically reduces the iminium ion without reducing unreacted DHA, ensuring a clean reaction profile.

  • Workup & Validation: Quench with saturated NaHCO₃. Extract with EtOAc. Validate the intermediate via LC-MS (Expected [M+H]⁺ = 174.1).

Protocol B: Lipase-Mediated Desymmetrization

Objective: Selectively acylate one diastereotopic hydroxyl group to establish a new stereocenter at C2.

  • Reaction Setup: Dissolve the purified diol from Protocol A in anhydrous THF (0.1 M). Add Vinyl Acetate (3.0 eq) and Novozym 435 (20% w/w relative to substrate)[7].

    • Causality: Vinyl acetate is chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the reaction to kinetic completion.

  • Incubation: Shake the suspension at 30°C and 200 rpm for 24 hours.

  • Isolation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

Desymmetrization A Prochiral Diol (Diastereotopic -CH2OH) B Novozym 435 + Vinyl Acetate A->B Acylation C (2S)-Monoacetate (Enantiopure) B->C High E-factor D (2R)-Monoacetate (Minor) B->D Minor Product

Enzymatic desymmetrization of the prochiral diol using lipase catalysis.

Protocol C: Analytical Validation (NMR & Chiral HPLC)

Objective: Confirm the breakage of prochirality and determine the enantiomeric excess (ee).

  • NMR Spectroscopy (Self-Validation): Acquire a ¹H NMR spectrum (400 MHz, CDCl₃) of the starting diol. Look for the -CH₂- protons of the hydroxymethyl groups. Because they are diastereotopic, they will appear as a complex ABX multiplet (around 3.5–3.8 ppm) rather than a simple doublet. Upon successful desymmetrization, the acylated -CH₂OAc group will shift downfield to ~4.2 ppm, cleanly separating from the unreacted -CH₂OH group.

  • Chiral HPLC: Analyze the monoacetate product using a Chiralpak AD-H column (Hexane/IPA 90:10, 1.0 mL/min, UV 210 nm). The baseline separation of the (2S) and (2R) monoacetate peaks will mathematically validate the ee% and the stereoselectivity of the chosen lipase.

Sources

Protocols & Analytical Methods

Method

analytical techniques for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol characterization

Application Note: Advanced Analytical Characterization of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Matrix: Active Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Lipid Signaling Modulators

Introduction & Rationale

The compound 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (Molecular Formula: C9H19NO2; Exact Mass: 173.1416) is a highly functionalized amino-diol building block. Structurally related to serinol and sphingosine-1-phosphate (S1P) receptor modulators (such as fingolimod) [1], this compound presents unique analytical challenges.

As a Senior Application Scientist, I approach the characterization of this molecule by addressing its three inherent analytical hurdles:

  • Lack of a UV Chromophore: The absence of conjugated π -systems renders standard UV-Vis detection (e.g., 254 nm) ineffective.

  • High Polarity: The propane-1,3-diol backbone combined with a secondary amine makes traditional reversed-phase retention difficult without ion-pairing or derivatization.

  • Stereochemical Complexity: The 2-methylcyclopentyl ring introduces relative and absolute stereocenters (cis/trans diastereomerism and enantiomerism) that must be rigorously profiled [2].

To solve these challenges, we must deploy a self-validating analytical system. Mass spectrometry confirms the molecular weight and trace impurities; multidimensional NMR elucidates the atomic connectivity and ring conformation; and chiral chromatography ensures stereoisomeric purity[3].

Analytical Strategy & Workflow

The following workflow illustrates the orthogonal techniques required to build a complete, self-validating data matrix for this amino-diol intermediate.

AnalyticalWorkflow Start 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol LCMS HILIC LC-MS/MS (ESI+) Mass & Purity Profiling Start->LCMS MW & Impurities NMR 1D & 2D NMR Structural Elucidation Start->NMR Conformation Chiral Chiral HPLC / Derivatization Stereoisomeric Purity Start->Chiral Enantiomeric Excess SelfValidate Self-Validating Data Matrix (API Characterization Complete) LCMS->SelfValidate NMR->SelfValidate Chiral->SelfValidate

Fig 1: Orthogonal analytical workflow for comprehensive amino-diol characterization.

Detailed Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS for Purity and Mass Determination

Causality: Because 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol lacks a UV-absorbing chromophore, we must rely on Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with a Charged Aerosol Detector (CAD) for universal mass balance. Furthermore, due to the molecule's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over standard C18 to ensure adequate retention of the serinol backbone [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL.

  • Column Selection: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid to keep the secondary amine protonated).

    • Phase B: Acetonitrile with 0.1% Formic Acid.

  • MS Parameters: Operate the mass spectrometer in ESI+ mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C. Monitor the [M+H]+ ion at m/z 174.14.

Table 1: HILIC Gradient Program & Expected MS Fragments

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min) Expected MS/MS Fragments (m/z)

| 0.0 | 5 | 95 | 0.4 | 174.14 (Parent [M+H]+ ) | | 1.0 | 5 | 95 | 0.4 | 156.13 (Loss of H2​O ) | | 6.0 | 40 | 60 | 0.4 | 83.08 (Methylcyclopentyl cation) | | 8.0 | 40 | 60 | 0.4 | 74.06 (Protonated serinol fragment) | | 8.1 | 5 | 95 | 0.4 | - |

Protocol 2: Multi-nuclear and 2D NMR for Conformational Analysis

Causality: Mass spectrometry confirms the formula, but it cannot differentiate between the cis and trans isomers of the 2-methylcyclopentyl ring. 1D 1H and 13C NMR, combined with 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are mandatory to establish the spatial relationship between the methyl group at C2 and the amino linkage at C1 of the cyclopentyl ring [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Methanol ( CD3​OD ). CD3​OD is selected over CDCl3​ to disrupt intermolecular hydrogen bonding between the diol groups, yielding sharper peaks.

  • 1D Acquisition: Acquire 1H NMR at 400 MHz or higher (minimum 16 scans) and 13C{1H} NMR at 100 MHz (minimum 512 scans).

  • 2D Acquisition: Run a 1H

    1H COSY to trace the spin system around the cyclopentyl ring. Run a NOESY experiment (mixing time ~300 ms). A strong NOE cross-peak between the C2-methyl protons and the C1-methine proton indicates a cis relationship; absence or weak correlation suggests a trans relationship.

Table 2: Key Expected NMR Chemical Shifts (in CD3​OD )

Nucleus Position Expected Shift (ppm) Multiplicity / Assignment

| 1H | CH3​ (Cyclopentyl) | ~0.9 - 1.1 | Doublet, 3H (Coupled to C2-H) | | 1H | CH2​−OH (Serinol) | ~3.5 - 3.7 | Multiplet, 4H (Diastereotopic protons) | | 1H | CH−N (Serinol) | ~2.8 - 3.0 | Multiplet, 1H | | 13C | CH2​−OH (Serinol) | ~61.0 - 63.0 | Secondary Carbon | | 13C | CH3​ (Cyclopentyl) | ~14.0 - 18.0 | Primary Carbon |

Protocol 3: Chiral Chromatography for Stereoisomeric Profiling

Causality: The pharmacological efficacy of amino-alcohol drugs and their intermediates is heavily dependent on their stereochemistry. Because direct chiral separation of highly polar, aliphatic amino-alcohols can suffer from poor peak shape and low resolution on standard chiral stationary phases (CSPs), pre-column derivatization using Marfey's Reagent (FDAA) is the most robust approach [3, 4].

Step-by-Step Methodology:

  • Derivatization: React 50 µL of the amino-diol sample (1 mg/mL) with 100 µL of 1% Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Catalysis: Add 20 µL of 1 M Sodium Bicarbonate ( NaHCO3​ ) and incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl, then dilute with 810 µL of mobile phase.

  • Chromatography: Inject onto a standard achiral Reversed-Phase C18 column. The chiral derivatizing agent converts the enantiomers into diastereomers, which can now be separated based on their distinct physicochemical properties and detected via UV at 340 nm (due to the dinitrophenyl moiety).

Conclusion

The rigorous characterization of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol requires a departure from standard small-molecule workflows. By utilizing HILIC-LC-MS/MS to bypass the lack of a UV chromophore, employing 2D NOESY NMR to map the cyclopentyl ring conformation, and leveraging Marfey's derivatization for chiral resolution, analytical scientists can establish a highly reliable, self-validating data matrix. This protocol ensures the structural integrity and stereochemical purity required for downstream pharmaceutical synthesis.

References

  • Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. PubMed / John Wiley & Sons, Ltd. [1] URL: [Link]

  • Serinol (2-Amino-1,3-propanediol) and 3-Amino-1,2-propanediol in Soybean Nodules: 1H-NMR and 13C-NMR. Tohoku University Repository.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Enantiomeric Separation of Aromatic Amino Alcohol Drugs By Chiral Ion-Pair Chromatography On A Silica Gel Plate. Taylor & Francis.
Application

using 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in enzyme assays

Application Note: Profiling 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in Sphingolipid Metabolic Enzyme Assays Introduction & Mechanistic Rationale Sphingolipid metabolism is a tightly regulated network that dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in Sphingolipid Metabolic Enzyme Assays

Introduction & Mechanistic Rationale

Sphingolipid metabolism is a tightly regulated network that dictates cell fate, balancing pro-apoptotic ceramides with pro-survival sphingosine-1-phosphate (S1P). Synthetic sphingoid base analogs are critical tools for interrogating these pathways in drug development. The compound 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (CAS: 1486157-93-0) features a 2-amino-1,3-propanediol core—the defining pharmacophore of endogenous sphingosine. However, it is distinguished by a bulky, hydrophobic 2-methylcyclopentyl substitution on the primary amine.

N-alkylated sphingoid bases (such as N,N-dimethylsphingosine) are well-documented competitive inhibitors of Sphingosine Kinases (SphK1 and SphK2)[1]. The steric bulk of the N-cycloalkyl group prevents the efficient transfer of the γ-phosphate from ATP to the C1-hydroxyl group, trapping the enzyme in an inactive complex. Furthermore, this structural motif makes the compound a prime candidate for evaluating Ceramide Synthase (CerS) activity, either as a competitive inhibitor against natural sphinganine or as an atypical substrate for N-acylation[2].

Experimental Design & Causality (E-E-A-T)

To rigorously evaluate the biochemical interactions of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, we employ two orthogonal, self-validating assay systems. Every experimental choice is designed to eliminate common artifacts found in lipid biochemistry:

  • SphK1/2 Inhibition via Bioluminescence: Traditional lipid kinase assays rely on radioactive [γ-32P]ATP and thin-layer chromatography (TLC), which are hazardous, low-throughput, and prone to poor phase separation[3]. We utilize a bioluminescent ADP detection assay. By directly measuring the ADP produced during the kinase reaction, we eliminate lipid extraction artifacts and achieve a high signal-to-background ratio suitable for determining precise IC50 values.

  • CerS Acylation via LC-MS/MS: Assessing CerS activity requires distinguishing the de novo synthesis of ceramides from endogenous background levels present in microsomal preparations. By utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a non-natural C17-ceramide internal standard, we achieve absolute quantification of the specific acylated products, providing a highly specific readout of enzyme kinetics without the background noise of fluorescent assays[2].

Visualizations of Mechanism and Workflow

Pathway Sphingosine Sphingosine (Endogenous Substrate) SphK Sphingosine Kinase (SphK1 / SphK2) Sphingosine->SphK Phosphorylation CerS Ceramide Synthase (CerS) Sphingosine->CerS N-Acylation S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Ceramide Ceramide CerS->Ceramide Compound 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol Compound->SphK Competitive Inhibition Compound->CerS Substrate/Inhibitor Competition

Figure 1: Sphingolipid metabolic pathway and intervention points for the synthetic analog.

Workflow cluster_SphK Sphingosine Kinase (SphK) Assay cluster_CerS Ceramide Synthase (CerS) Assay Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2A 2A. Incubate with SphK1/2, ATP, and Sphingosine Step1->Step2A Step2B 2B. Incubate with CerS microsomes, C16-CoA, and Sphinganine Step1->Step2B Step3A 3A. Add ADP-Glo Reagent (Deplete unreacted ATP) Step2A->Step3A Step4A 4A. Add Kinase Detection Reagent (Convert ADP to ATP) Step3A->Step4A Step5A 5A. Luminescence Readout (Calculate IC50) Step4A->Step5A Step3B 3B. Quench & Lipid Extraction (Add C17-Ceramide Internal Std) Step2B->Step3B Step4B 4B. LC-MS/MS Analysis (MRM mode for Ceramides) Step3B->Step4B Step5B 5B. Chromatographic Integration (Quantify N-Acylation) Step4B->Step5B

Figure 2: Parallel high-throughput and analytical workflows for enzyme profiling.

Detailed Experimental Protocols

Protocol A: Sphingosine Kinase 1/2 Inhibition Assay (Luminescence-based)

Objective: Determine the IC50 of the compound against recombinant human SphK1 and SphK2.

  • Reagent Preparation: Prepare 2X SphK Reaction Buffer (100 mM HEPES pH 7.4, 30 mM MgCl2, 0.2% Triton X-100, 2 mM DTT).

  • Compound Dilution: Serially dilute 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in DMSO to create a 10-point concentration curve (e.g., 100 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, combine 2 µL of the compound dilution with 4 µL of recombinant SphK1 or SphK2. Self-Validation Step: Optimize enzyme concentration beforehand to ensure ATP consumption remains within the linear range (10-20% depletion). Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 4 µL of Substrate Mix containing 10 µM Sphingosine and 10 µM ATP. Incubate at 37°C for 30 minutes[3].

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout & Validation: Measure luminescence using a multimode microplate reader. Self-Validation Step: Include an ATP-to-ADP standard curve on the same plate to convert Relative Light Units (RLU) to absolute ADP concentrations, confirming assay linearity. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Ceramide Synthase (CerS) Acylation Assay (LC-MS/MS)

Objective: Evaluate if the compound acts as a substrate or inhibitor of CerS-mediated N-acylation.

  • Microsome Preparation: Isolate Endoplasmic Reticulum (ER)-enriched microsomal membranes from cells overexpressing specific CerS isoforms (e.g., CerS2 for very-long-chain or CerS5 for long-chain fatty acids)[2].

  • Reaction Assembly: In a 100 µL reaction volume, combine 10 µg of microsomal protein, 20 µM of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (or natural sphinganine as a positive control), and 50 µM of C16-CoA or C24-CoA in CerS Buffer (20 mM HEPES pH 7.2, 25 mM KCl, 2 mM MgCl2).

  • Incubation: Incubate the mixture at 37°C for 25 minutes.

  • Quenching & Extraction: Terminate the reaction by adding 500 µL of ice-cold methanol/chloroform (2:1, v/v). Self-Validation Step: Spike the quenching buffer with 100 pmol of non-natural C17-Ceramide as an internal standard[2]. This controls for extraction efficiency and matrix effects during ionization. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to separate phases.

  • LC-MS/MS Analysis: Extract the lower organic phase, dry under nitrogen gas, and reconstitute in the mobile phase (methanol/water/formic acid). Analyze via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the expected N-acylated derivative of the compound.

Data Presentation: Standardized Kinetic Parameters

The following table illustrates the structured format required for reporting the pharmacological profiling of this sphingoid base analog across different enzyme systems.

Target EnzymeAssay FormatSubstrate / Co-factorCompound RoleExpected IC50 / KmReadout Metric
SphK1 ADP-Glo (Luminescence)Sphingosine / ATPCompetitive InhibitorTo be determinedRelative Light Units (RLU)
SphK2 ADP-Glo (Luminescence)Sphingosine / ATPCompetitive InhibitorTo be determinedRelative Light Units (RLU)
CerS2 LC-MS/MSC24:0-CoASubstrate/InhibitorTo be determinedPeak Area Ratio (Analyte/IS)
CerS5 LC-MS/MSC16:0-CoASubstrate/InhibitorTo be determinedPeak Area Ratio (Analyte/IS)

References

  • Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as selective sphingosine kinase-2 inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Regulation of Ceramide Synthase by Casein Kinase 2-dependent Phosphorylation in Saccharomyces cerevisiae Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Method

A Robust HILIC Method for the Quantification of a Polar Aminodiol: Analysis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol with Pre-Column Derivatization

An Application Note for the HPLC Analysis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Abstract This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the analy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the HPLC Analysis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. Due to the analyte's highly polar nature and lack of a significant UV chromophore, traditional reversed-phase chromatography methods fail to provide adequate retention or sensitivity. To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention, coupled with a pre-column derivatization strategy to enable highly sensitive fluorescence detection. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this aminodiol in various sample matrices.

Introduction and Analytical Challenge

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is a polar molecule characterized by a secondary amine and two hydroxyl groups. Such compounds are often encountered as pharmaceutical intermediates, impurities, or degradation products. The analytical challenge in their quantification via HPLC is twofold:

  • Poor Retention: The high hydrophilicity of the molecule leads to minimal or no retention on conventional nonpolar stationary phases like C18, causing it to elute in or near the solvent front.

  • Low Sensitivity: The molecule lacks a native chromophore, rendering it nearly invisible to standard UV-Vis detectors, which are the workhorses of many analytical laboratories.

This guide presents a comprehensive solution utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), a technique specifically designed for the robust separation of polar and hydrophilic compounds.[1][2] To address the detection challenge, a pre-column derivatization step using Dansyl Chloride is incorporated. This reagent selectively reacts with the secondary amine to form a highly fluorescent derivative, enabling quantification at low concentrations.

Principle of the Method

Analyte Retention by HILIC

HILIC is a chromatographic mode that uses a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of an aqueous buffer.[3][4] In this system, the aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the less polar mobile phase into this immobilized aqueous layer. Hydrogen bonding and dipole-dipole interactions also contribute to the separation mechanism.[4] This approach provides the strong retention necessary for polar compounds that are unretained in reversed-phase systems.

Signal Enhancement by Derivatization

To achieve sensitive detection, the analyte is chemically modified before chromatographic analysis. The secondary amine of the target molecule serves as a reactive site for derivatization. Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is an ideal reagent for this purpose as it reacts efficiently with secondary amines under mild basic conditions to yield a stable, intensely fluorescent derivative. This allows for the use of a fluorescence detector (FLD), which offers significantly higher sensitivity and selectivity compared to UV detection for this application.[5][6]

Materials and Methods

Reagents and Chemicals
  • 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol reference standard

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC or Milli-Q grade)

  • Ammonium Acetate (LC-MS grade)

  • Acetic Acid (Glacial, analytical grade)

  • Dansyl Chloride (≥99%)

  • Acetone (ACS grade)

  • Sodium Bicarbonate (analytical grade)

Instrumentation
  • HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.

  • Fluorescence Detector (FLD).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column HILIC Amide Column, 3 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Acetate in Water:Acetonitrile (95:5 v/v), pH 5.5 (adjusted with Acetic Acid)
Mobile Phase B 10 mM Ammonium Acetate in Water:Acetonitrile (50:50 v/v), pH 5.5 (adjusted with Acetic Acid)
Gradient Program 0-2 min: 100% A; 2-12 min: 100% to 20% A; 12-15 min: 20% A; 15.1-20 min: 100% A (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 525 nm

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Weak Eluent): Prepare a 10 mM solution of Ammonium Acetate in a 95:5 (v/v) mixture of Acetonitrile and Water. Adjust pH to 5.5 with Acetic Acid. Filter through a 0.22 µm filter.

  • Mobile Phase B (Strong Eluent): Prepare a 10 mM solution of Ammonium Acetate in a 50:50 (v/v) mixture of Acetonitrile and Water. Adjust pH to 5.5 with Acetic Acid. Filter through a 0.22 µm filter.

  • Derivatization Buffer (100 mM Sodium Bicarbonate): Dissolve 0.84 g of Sodium Bicarbonate in 100 mL of water.

  • Dansyl Chloride Reagent (1.5 mg/mL): Dissolve 15 mg of Dansyl Chloride in 10 mL of Acetone. Prepare this solution fresh daily and protect it from light.

Protocol 2: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol reference standard and dissolve in 10 mL of a 50:50 (v/v) Acetonitrile:Water mixture.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 25 µg/mL.

  • Sample Preparation: Dissolve the sample matrix in the 50:50 Acetonitrile:Water diluent to achieve a target concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter if particulates are present.

Protocol 3: Pre-Column Derivatization Procedure
  • To a 1.5 mL microcentrifuge vial, add 100 µL of the standard or sample solution.

  • Add 200 µL of the 100 mM Sodium Bicarbonate buffer and vortex briefly.

  • Add 200 µL of the 1.5 mg/mL Dansyl Chloride reagent.

  • Vortex the vial for 30 seconds.

  • Incubate the mixture in a heating block or water bath at 60 °C for 45 minutes, protected from light.

  • After incubation, cool the vial to room temperature.

  • Transfer the solution to an HPLC vial for analysis.

Analytical Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard & QC Solutions Mix Mix Sample/Standard, Buffer, and Dansyl-Cl Standard->Mix Sample Prepare Sample Solution Sample->Mix Reagents Prepare Derivatization Reagents Reagents->Mix Incubate Incubate at 60°C for 45 min Mix->Incubate Inject Inject Derivatized Sample onto HILIC Column Incubate->Inject Separate Gradient Elution Separation Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 525 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Sources

Application

High-Performance Application Note: 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (CAS: 1486157-93-0) Introduction & Mechanistic Rationale Serinol (2-amino-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (CAS: 1486157-93-0)

Introduction & Mechanistic Rationale

Serinol (2-amino-1,3-propanediol) and its derivatives have evolved from basic precursors for antibiotic synthesis into highly versatile building blocks for modern medicinal chemistry and synthetic biology[1]. Among these, 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol represents an advanced, sterically tuned scaffold[2].

The incorporation of the 2-methylcyclopentyl moiety onto the secondary amine introduces critical structural features:

  • Conformational Restriction: The bulky, aliphatic cyclopentyl ring restricts the rotational freedom of the nitrogen atom. When utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, this steric bulk forces the 1,3-diol headgroup into a specific spatial trajectory, optimizing its interaction with sphingosine kinase 2 (SphK2)[3].

  • Hydrophobic Shielding: In the development of Serinol Nucleic Acids (SNAs), the lipophilic 2-methylcyclopentyl group enhances the nuclease resistance and cellular permeability of the resulting xeno-nucleic acid polymers[4].

As a Senior Application Scientist, I have designed the following protocols to leverage these unique structural properties, ensuring high-yield functionalization while mitigating the inherent steric hindrance of the secondary amine.

Application 1: Synthesis of Conformationally Restricted S1P Receptor Modulators

Sphingosine-1-phosphate-1 (S1P1) receptor agonists (e.g., fingolimod analogs) are critical in treating autoimmune diseases like multiple sclerosis by inducing receptor internalization and subsequent lymphocyte sequestration[5]. The following protocol details the conversion of our target building block into a lipophilic S1P prodrug.

Causality & Experimental Design

The primary challenge in functionalizing 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is the steric clash around the secondary amine. Direct N-alkylation often leads to poor yields or unwanted O-alkylation.

  • Self-Validating System: We employ a transient O-silylation strategy using tert-butyldimethylsilyl chloride (TBS-Cl). The bulky TBS groups selectively protect the primary alcohols, rendering O-alkylation impossible. Reaction progress is tracked via FTIR; successful N-alkylation is confirmed by the complete disappearance of the secondary N-H stretch (~3300 cm⁻¹).

Step-by-Step Methodology

Step 1: Selective O-Silylation

  • Dissolve 10.0 mmol of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in 25 mL of anhydrous DMF under an argon atmosphere.

  • Add 40.0 mmol of imidazole. Rationale: Imidazole acts as both a proton scavenger and a nucleophilic catalyst, accelerating the silylation of the primary hydroxyls.

  • Cool the mixture to 0 °C and dropwise add 22.0 mmol of TBS-Cl dissolved in 10 mL of DMF. Stir for 4 hours at room temperature.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield the O,O'-bis(TBS) protected intermediate.

Step 2: Sterically Driven N-Alkylation

  • Dissolve 5.0 mmol of the protected intermediate in 20 mL of anhydrous acetonitrile (MeCN).

  • Add 15.0 mmol of Cesium Carbonate (Cs₂CO₃) and 5.5 mmol of a lipophilic electrophile (e.g., 4-octylbenzyl bromide). Rationale: The steric hindrance of the 2-methylcyclopentyl group necessitates a highly soluble, strong base (Cs₂CO₃) and elevated temperatures (reflux) to drive the Sₙ2 displacement.

  • Reflux at 82 °C for 8 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material is consumed.

Step 3: O-Deprotection

  • Isolate the N-alkylated intermediate and dissolve in 15 mL of THF.

  • Add 15.0 mmol of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF). Rationale: The thermodynamic stability of the Si-F bond ensures rapid, quantitative cleavage of the TBS groups without affecting the newly formed tertiary amine.

  • Stir at room temperature for 4 hours, concentrate, and purify to yield the final S1P prodrug.

Workflow A 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol B O-Silylation (TBS-Cl, Imidazole) A->B Step 1: Protection C N-Alkylation (Lipophilic Bromide, Cs2CO3) B->C Step 2: Functionalization D O-Deprotection (TBAF, THF) C->D Step 3: Deprotection E Conformationally Restricted S1P Prodrug D->E Step 4: Isolation

Workflow for synthesizing conformationally restricted S1P modulators from the serinol building block.

Application 2: Synthesis of Serinol Nucleic Acid (SNA) Monomers

Serinol Nucleic Acids (SNAs) are synthetic polymers where the natural ribose/deoxyribose backbone is replaced by a serinol derivative[4]. Utilizing 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol as the backbone introduces a hydrophobic modifier that enhances the stability of antisense oligonucleotides.

Step-by-Step Methodology: Phosphoramidite Generation
  • Statistical Mono-Protection: Dissolve the diol (10.0 mmol) in anhydrous pyridine (30 mL) at 0 °C. Slowly add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 10.0 mmol) over 2 hours. Rationale: The massive steric bulk of the DMT group, combined with low temperatures, ensures that only one of the two equivalent primary hydroxyls is protected.

  • Phosphitylation: Dissolve the mono-DMT intermediate in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Rationale: DIPEA is a non-nucleophilic base that prevents the acidic cleavage of the highly sensitive DMT group during the reaction.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Purify immediately via basic alumina chromatography (to prevent acid-catalyzed degradation) to yield the SNA building block ready for solid-phase DNA/RNA synthesis.

Pathway Prodrug Synthetic Prodrug SphK2 SphK2 Kinase Prodrug->SphK2 In vivo Phosphorylation Active Active Phosphate SphK2->Active ATP -> ADP S1PR S1P1 Receptor Active->S1PR Agonist Binding Effect Lymphocyte Sequestration S1PR->Effect Receptor Internalization

In vivo activation pathway of synthetic serinol-derived S1P receptor modulators.

Quantitative Data: Overcoming Steric Hindrance in N-Alkylation

Because the 2-methylcyclopentyl group heavily shields the secondary amine, standard alkylation conditions (e.g., Triethylamine at room temperature) fail. The table below summarizes the optimization of the N-alkylation step (Protocol 2.2, Step 2), demonstrating the necessity of thermal energy and a strong, soluble base.

EntryBase SystemSolventTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
1Triethylamine (Et₃N)DCM252415>95
2Potassium Carbonate (K₂CO₃)DMF80124592
3Potassium Carbonate (K₂CO₃)MeCN82 (Reflux)1288>98
4 Cesium Carbonate (Cs₂CO₃) MeCN 82 (Reflux) 8 91 >98

Table 1: Optimization of N-alkylation conditions for O,O'-bis(TBS)-2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. The "cesium effect" (Entry 4) drastically improves the solubility and nucleophilicity of the intermediate, overcoming the steric barrier.

References

  • BLD Pharmatech Co., Limited. "1486157-93-0 | 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol". ChemBuyersGuide / BLD Pharm.
  • Andreeßen, B., & Steinbüchel, A. (2011). "Serinol: small molecule - big impact". Applied Microbiology and Biotechnology (via PMC).
  • Bio-Synthesis Inc. (2024). "Serinol Nucleic Acid is a Xeno Nucleic Acid". Bio-Synthesis.
  • Pchejetski, D., et al. (2005). "Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance". Cancer Research (via PMC).
  • "Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists". (2022). Molecules (via PMC).

Sources

Method

Advanced Cell Culture Applications of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (2-MCAPD)

Application Note & Methodological Guide Target Audience: Cell Biologists, Pharmacologists, and Drug Development Scientists Introduction & Chemical Rationale The compound 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (he...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Cell Biologists, Pharmacologists, and Drug Development Scientists

Introduction & Chemical Rationale

The compound 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (hereafter referred to as 2-MCAPD) belongs to the versatile class of lipophilic aminodiols. Structurally, it features a highly polar aminopropanediol core—homologous to the biological buffer AMPD (2-amino-2-methyl-1,3-propanediol)[1] and the sphingoid base of sphingolipids—conjugated to a lipophilic 2-methylcyclopentyl ring.

In cell culture, the duality of its structure dictates its utility. The basic secondary amine (pKa ~8.5–9.0) remains partially unprotonated at physiological pH, allowing it to freely cross lipid bilayers. Once inside specific cellular microenvironments, it exhibits unique pharmacological and physicochemical behaviors. This application note details three advanced in vitro workflows for 2-MCAPD: (1) Interrogation of sphingolipid signaling pathways, (2) Modulation of lysosomal pH via ion trapping, and (3) Specialized lipid-raft buffering.

Application I: Interrogation of Sphingolipid Signaling (SphK/S1PR Axis)

Causality and Mechanistic Insight

Lipophilic aminodiols, most notably FTY720 (fingolimod), are well-documented substrates for Sphingosine Kinase 1 and 2 (SphK1/2)[2]. Upon intracellular phosphorylation, these compounds act as potent modulators of Sphingosine-1-Phosphate Receptors (S1PRs), driving receptor internalization and downstream signaling cascades[2].

However, linear alkyl chains often trigger broad, systemic-like S1PR agonism. By replacing the linear tail with a constrained cycloalkyl group (the 2-methylcyclopentyl moiety), 2-MCAPD serves as a highly specific structural probe. Constrained azacyclic and cycloalkyl aminodiols have been shown to alter SphK binding kinetics and decouple anti-proliferative effects from S1PR-induced toxicities[2]. 2-MCAPD is therefore an ideal tool compound for competitive SphK inhibition assays and for studying nutrient transporter downregulation without confounding S1PR hyperactivation.

SphingolipidPathway Sphingosine Sphingosine SphK Sphingosine Kinase 1/2 (SphK1/2) Sphingosine->SphK Endogenous Substrate MCAPD 2-MCAPD (Aminodiol Probe) MCAPD->SphK Competitive Binding S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation MCAPD_P Phospho-2-MCAPD (Active Metabolite) SphK->MCAPD_P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Agonism MCAPD_P->S1PR Functional Antagonism Downstream Receptor Internalization & Nutrient Transporter Loss S1PR->Downstream Signaling

Fig 1. Competitive modulation of the SphK/S1PR signaling axis by aminodiol prodrugs.

Protocol 1: In Vitro Sphingosine Kinase (SphK) Competition Assay

Self-Validating System: This protocol utilizes NBD-sphingosine to directly visualize kinase activity, employing SKI-II as a validated positive control for inhibition.

  • Cell Preparation : Seed PC3 or MCF-7 cells in a 6-well plate at 3×105 cells/well. Incubate overnight in complete medium.

  • Compound Treatment : Wash cells with PBS. Treat cells with varying concentrations of 2-MCAPD (0.1 µM, 1.0 µM, 10 µM) diluted in serum-free medium.

    • Controls: Use 0.1% DMSO as a vehicle (negative control) and 10 µM SKI-II (positive control for SphK inhibition).

  • Substrate Introduction : After 2 hours of pre-incubation, add 5 µM NBD-sphingosine (fluorescent substrate) to the medium. Incubate for exactly 30 minutes at 37°C.

  • Lipid Extraction : Aspirate medium, wash with ice-cold PBS, and lyse cells using 200 µL of lysis buffer (20 mM Tris-HCl, 20% glycerol, 1 mM DTT, protease inhibitors). Add 800 µL of Chloroform:Methanol (2:1 v/v) to extract lipids.

  • Phase Separation & Analysis : Centrifuge at 10,000 x g for 5 minutes. Collect the lower organic phase, dry under nitrogen, and resuspend in 50 µL ethanol. Resolve via Thin Layer Chromatography (TLC) or HPLC to quantify the ratio of NBD-sphingosine to NBD-S1P.

Application II: Lysosomotropic Trapping and Organelle pH Modulation

Causality and Mechanistic Insight

Due to its lipophilic tail and basic amine, 2-MCAPD acts as a potent lysosomotropic agent. In the neutral cytosol (pH ~7.4), the unprotonated fraction of 2-MCAPD diffuses freely across the lysosomal membrane. Upon entering the acidic lysosomal lumen (pH ~4.5), the amine becomes protonated, rendering the molecule membrane-impermeable[3].

This "ion trapping" mechanism leads to massive intralysosomal accumulation of the compound, driving osmotic water influx and subsequent lysosomal vacuolization. To prevent catastrophic rupture, cells upregulate the NPC1 transporter to facilitate the vesicular egress of these trapped amines[3]. 2-MCAPD is therefore an excellent tool for reversibly neutralizing lysosomal pH to study autophagic flux, endosomal trafficking, or NPC1-mediated lipid efflux.

Lysosomotropism Cytosol Cytosol (pH ~7.4) Neutral 2-MCAPD Membrane Lysosomal Membrane (Lipid Bilayer) Cytosol->Membrane Passive Diffusion (Lipophilic Tail) Lysosome Lysosomal Lumen (pH ~4.5) Protonated 2-MCAPD+ Membrane->Lysosome Entry Consequence Lysosomal Swelling & pH Neutralization Lysosome->Consequence Ion Trapping Accumulation VATPase V-ATPase (Pumps H+) VATPase->Lysosome Maintains Acidity NPC1 NPC1 Transporter (Amine Efflux) NPC1->Cytosol Vesicular Egress Consequence->NPC1 Stimulates Clearance

Fig 2. Mechanism of ion-trapping and NPC1-mediated efflux of lipophilic amines in lysosomes.

Protocol 2: Live-Cell Lysosomotropic Trapping Assay

Self-Validating System: This assay uses LysoTracker Red (which requires an acidic pH to fluoresce). A successful 2-MCAPD treatment will cause initial morphological swelling followed by fluorescence quenching, validating pH neutralization.

  • Cell Seeding : Plate wild-type human fibroblasts in a 35 mm glass-bottom imaging dish at 50% confluency.

  • Fluorophore Loading : Incubate cells with 50 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 (nuclear stain) for 30 minutes at 37°C.

  • Baseline Imaging : Transfer to a live-cell confocal microscope (37°C, 5% CO2). Capture baseline Z-stack images.

  • Induction of Lysosomotropism : Spike the imaging medium with 2-MCAPD to a final concentration of 50 µM.

    • Controls: Use 50 µM Chloroquine (CHQ) in a parallel dish as a positive control for lysosomal swelling[4].

  • Time-Lapse Acquisition : Image every 5 minutes for 2 hours. Quantify lysosomal cross-sectional area (swelling) and mean fluorescence intensity (pH neutralization) using ImageJ/Fiji.

Application III: Specialized Lipid-Raft Buffering

Causality and Mechanistic Insight

Standard biological buffers like AMPD are highly hydrophilic and operate well in the pH 7.8–9.7 range[5]. However, when isolating delicate membrane microdomains (lipid rafts), highly hydrophilic buffers can strip loosely associated peripheral proteins.

Because 2-MCAPD retains the buffering capacity of the aminopropanediol core but possesses a higher partition coefficient (LogP) due to the 2-methylcyclopentyl ring, it partitions transiently into the water-lipid interface. This unique property stabilizes the local pH directly at the membrane surface during detergent-free mechanical homogenization, preserving the integrity of membrane-bound complexes.

Protocol 3: Preparation of 2-MCAPD Lipid Raft Isolation Buffer
  • Buffer Formulation : Dissolve 2-MCAPD to a final concentration of 50 mM in MSB (Membrane Stabilization Broth: 250 mM Sucrose, 1 mM EDTA).

  • pH Adjustment : Titrate to pH 8.5 using 1M HCl. (Note: The buffering capacity of aminodiols is highly temperature-dependent[5]; adjust the pH at the exact working temperature, typically 4°C for membrane isolation).

  • Supplementation : Immediately prior to use, add 1x HALT Protease & Phosphatase Inhibitor Cocktail.

  • Application : Resuspend 1×107 pelleted cells in 1 mL of this buffer. Proceed with Dounce homogenization (20 strokes) and subsequent sucrose gradient ultracentrifugation. Validate raft enrichment by immunoblotting for Caveolin-1.

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the physicochemical and biological parameters of 2-MCAPD compared to standard reference compounds.

CompoundCore StructureLipophilic TailApprox. pKaRelative LogPPrimary Cell Culture Application
AMPD AminopropanediolNone (Methyl only)8.8-0.9General biological buffer (Aqueous)
2-MCAPD Aminopropanediol2-Methylcyclopentyl8.5 - 9.01.5 - 2.0Lysosomotropism, SphK probe, Raft buffer
FTY720 Aminopropanediol4-Octylphenyl8.04.5S1PR immunomodulation, Apoptosis

References

[1] "Mechanisms of amine accumulation in, and egress from, lysosomes" - PMC - NIH. URL:

[2] "Azacyclic FTY720 Analogues That Limit Nutrient Transporter Expression but Lack S1P Receptor Activity and Negative Chronotropic Effects Offer a Novel and Effective Strategy to Kill Cancer Cells in Vivo" - ACS Chemical Biology. URL:

[3] "Biological Buffers" - ITW Reagents. URL:

[4] "CAS 115-69-5: 2-Amino-2-methyl-1,3-propanediol" - CymitQuimica. URL:[5] "The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane" - MDPI. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Welcome to the dedicated technical support center for the synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important aminodiol. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic synthesis, with a focus on the practical aspects of this specific transformation.

Introduction to the Synthesis

The synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is most commonly achieved via a reductive amination reaction. This process involves the condensation of a primary amine, 2-amino-1,3-propanediol (also known as serinol), with a ketone, 2-methylcyclopentanone, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine product. While this is a widely used and powerful reaction, its application to this specific set of reactants presents unique challenges, primarily related to stereochemistry and purification.[1][2][3] This guide will address these challenges in detail.

Reaction Pathway Overview

The overall synthetic strategy is a one-pot reductive amination. This approach is favored for its efficiency, as it avoids the isolation of the intermediate imine.[3][4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-amino-1,3-propanediol 2-Amino-1,3-propanediol (Serinol) Imine_Formation Imine Formation (Condensation) 2-amino-1,3-propanediol->Imine_Formation 2-methylcyclopentanone 2-Methylcyclopentanone 2-methylcyclopentanone->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Imine Target_Molecule 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (Mixture of Diastereomers) Reduction->Target_Molecule Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for the synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this synthesis?

A1: The primary challenge is managing the stereochemistry of the product. Both starting materials, 2-amino-1,3-propanediol and 2-methylcyclopentanone, are chiral. This means the reaction will produce a mixture of diastereomers. Separating these diastereomers can be difficult and may lead to a lower yield of the desired isomer.[5][6]

Q2: Which reducing agent is best suited for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[3][7] It is mild enough to not significantly reduce the starting ketone, while being highly effective at reducing the intermediate imine.[3] Another common choice is sodium cyanoborohydride (NaBH₃CN), which is also selective for the imine at a slightly acidic pH.[3][4] However, NaBH(OAc)₃ is often favored as it avoids the use of cyanide reagents.[3]

Q3: What are the expected side products?

A3: The most common side product is the alcohol resulting from the reduction of the starting ketone, 2-methylcyclopentanol. Over-reduction of the starting material can be minimized by using a selective reducing agent like NaBH(OAc)₃.[3][7] Another potential impurity is unreacted starting materials. In some cases, with less selective reducing agents, byproducts from the addition of the reducing agent to the imine can be observed.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting materials and the formation of the product. A co-spot of the starting materials with the reaction mixture is recommended for accurate comparison.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Incorrect pH.1. Ensure anhydrous conditions for imine formation. The presence of water can hinder the condensation reaction. Consider the use of a dehydrating agent like magnesium sulfate or molecular sieves. 2. Use a fresh batch of the reducing agent. NaBH(OAc)₃ and NaBH₃CN can degrade over time, especially if not stored properly. 3. The optimal pH for reductive amination is typically between 5 and 7. The addition of a catalytic amount of acetic acid can facilitate imine formation.[7]
Low Yield 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during work-up and purification.1. Increase the reaction time or temperature. However, be cautious as higher temperatures can also promote side reactions. 2. Use a more selective reducing agent like NaBH(OAc)₃.[3][7] Ensure the correct stoichiometry of reactants; an excess of the amine can sometimes drive the reaction to completion but may complicate purification. 3. The product is an aminodiol and is likely to be water-soluble. During aqueous work-up, ensure thorough extraction with an appropriate organic solvent. Multiple extractions may be necessary. Salting out the aqueous layer with NaCl can also improve extraction efficiency.
Presence of Multiple Spots/Peaks on TLC/LC-MS 1. Formation of diastereomers. 2. Presence of unreacted starting materials. 3. Formation of the reduced ketone side product.1. This is expected due to the chirality of the starting materials. The diastereomers may appear as distinct or overlapping spots/peaks. 2. Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. 3. Use a more selective reducing agent and ensure it is added after allowing sufficient time for imine formation if using a two-step, one-pot procedure.
Difficulty in Purifying the Product 1. High polarity of the aminodiol product. 2. Similar polarity of diastereomers. 3. Co-elution with starting materials or side products.1. Standard silica gel chromatography may be challenging. Consider using a more polar mobile phase or a different stationary phase like alumina or a C18 reversed-phase column. 2. Separation of diastereomers by column chromatography can be difficult.[6] Careful optimization of the solvent system is required. It may be necessary to derivatize the diol or amine to facilitate separation. Fractional crystallization of the diastereomeric mixture or their salts can also be an effective purification method.[5][8] 3. If the product co-elutes with starting materials, consider a work-up procedure to remove them first. For example, an acid wash can remove unreacted amine.

Experimental Protocols

Detailed Protocol for Reductive Amination

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1,3-propanediol (1.0 eq) and 2-methylcyclopentanone (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same anhydrous solvent.

    • Slowly add the reducing agent slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will be a mixture of diastereomers. Purification by flash column chromatography on silica gel using a gradient of methanol in dichloromethane is a common starting point.

    • Alternatively, consider fractional crystallization from a suitable solvent system to separate the diastereomers.

Troubleshooting Workflow

G cluster_start Start cluster_analysis Analysis cluster_scenarios Scenarios & Solutions Start Low Yield of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude Incomplete_Reaction Incomplete Reaction: - Increase reaction time/temp - Check reagent quality Analyze_Crude->Incomplete_Reaction Unreacted Starting Materials Present Side_Products Side Products Formed: - Use more selective reducing agent - Optimize pH Analyze_Crude->Side_Products Significant Side Products Observed Purification_Issues Purification Issues: - Optimize chromatography - Attempt fractional crystallization - Derivatize for separation Analyze_Crude->Purification_Issues Complex Mixture of Diastereomers

Caption: A decision-making workflow for troubleshooting low yield in the synthesis.

References

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Taylor & Francis. (2019). Diastereomers – Knowledge and References. Retrieved from [Link]

  • Google Patents. (2012). PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]

  • PMC. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PMC. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination 96-well plate kit. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Impurities in MDMA synthesized by Al/Hg Reductive Amination. Retrieved from [Link]

  • Google Patents. (1989). Separation of diastereomers by extractive distillation.
  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • StudySmarter. (n.d.). Addition of Amine Derivatives Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Digital CSIC. (n.d.). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Retrieved from [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ResearchGate. (2013). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Reductive amination of cyclopentanone | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • SZTE Publicatio Repozitórium. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

Sources

Optimization

stability issues with 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Technical Support Center: Troubleshooting & Stability Guide for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Stability Guide for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing stability challenges with functionalized aminodiols. The compound 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol features a secondary amine, a highly polar 1,3-diol moiety, and a sterically bulky methylcyclopentyl group. While the cyclopentyl ring provides some steric shielding, the combination of an amine and a diol creates specific vulnerabilities to moisture, oxidation, and excipient reactivity.

This guide provides field-proven, self-validating protocols to ensure the integrity of your experimental data by addressing the root causes of chemical and physical instability.

Section 1: Moisture Management & Physical Stability

Q: Why does my API powder become sticky, clump, or lose mass balance accuracy over time? A: This is a classic symptom of deliquescence. The 1,3-diol group is exceptionally hygroscopic, meaning it readily absorbs atmospheric moisture [2]. Sorbed water acts as a plasticizer, lowering the glass transition temperature of the amorphous regions of the powder. This not only causes physical caking but also mobilizes the active pharmaceutical ingredient (API) at a molecular level, facilitating hydrolytic degradation and increasing overall chemical reactivity.

Protocol: Moisture-Controlled Handling & Storage To establish a self-validating storage system, you must control the relative humidity (RH) at every step of your workflow:

  • Long-Term Storage: Store the lyophilized solid at -20°C under an inert gas (Argon or Nitrogen) in a tightly sealed, light-resistant container. Place this container inside a secondary vacuum desiccator containing a robust desiccant like phosphorus pentoxide [2].

  • Thermal Equilibration (Critical Step): Before opening the vial, remove it from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 60 minutes. Opening a cold vial in ambient air will cause immediate condensation of atmospheric water directly onto the powder.

  • Weighing: Perform all weighing in a controlled-environment room (RH < 20%) or within an inert-atmosphere glove box.

  • Validation: Periodically perform Karl Fischer titration on a blank "dummy" sample exposed to your standard handling conditions to verify that moisture uptake remains negligible.

Section 2: Oxidative Degradation & Chemical Stability

Q: I am observing unknown peaks in my HPLC chromatograms after storing solutions for >24 hours. What are the likely degradation pathways? A: The compound is highly susceptible to oxidative degradation. The secondary amine can oxidize to form hydroxylamines or N-oxides. Simultaneously, the 1,3-diol moiety can undergo oxidative cleavage to form aldehydes or carboxylic acids [1]. This process is accelerated by dissolved oxygen, trace transition metals (often found in lower-grade solvents or glassware), and elevated temperatures [3].

Protocol: Preparation of Stabilized Stock Solutions

  • Solvent Preparation: Use only ultra-high-purity, anhydrous solvents (e.g., LC-MS grade DMSO or Methanol). Degas the solvent by sonicating under vacuum for 10 minutes, followed by sparging with Argon for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: If compatible with your downstream biological or chemical assay, supplement the solvent with a trace antioxidant (e.g., 0.01% BHA or BHT) to scavenge free radicals.

  • Aliquoting: Divide the stock solution into single-use aliquots in amber glass vials with PTFE-lined caps to prevent photolytic degradation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Never subject the solutions to freeze-thaw cycles, as this introduces oxygen and mechanical stress.

  • Validation: Run an LC-MS/MS analysis of your stock solution at Time=0 and Time=1 month. Monitor for M+16 peaks, which are a direct indicator of N-oxidation.

Section 3: Excipient Incompatibility & Adduct Formation

Q: When formulating this compound with lipid excipients or reducing sugars, I observe a rapid loss of API. Why? A: The dual functionality of the molecule makes it highly reactive with common excipients. The 1,3-diol can react with trace aldehydes (which are common degradation products of oxidized lipid excipients like polysorbates or PEG) to form cyclic acetals. Furthermore, while primary amines are most notorious for Maillard reactions, secondary amines can still undergo condensation reactions with reducing sugars to form stable aminal adducts.

Formulation Strategy:

  • Avoid reducing sugars (e.g., lactose, glucose) in solid dosage forms; substitute with non-reducing sugar alcohols like mannitol or sorbitol.

  • Use high-purity, peroxide-free grades of polymeric excipients to prevent acetal formation.

Section 4: Quantitative Forced Degradation Profile

To predict the shelf-life and stability-indicating parameters of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, we can extrapolate from the forced degradation profiles of structurally analogous aminodiols (such as fingolimod) [1].

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Degradation PathwayRelative API Loss (%)
Oxidative 3% H₂O₂2 hours at 80°CN-oxidation, Diol cleavage~35 - 40%
Acidic 1 M HCl2 hours at 80°CMinimal (Amine protonation stabilizes)< 5%
Basic 1 M NaOH2 hours at 80°CBase-catalyzed elimination~10 - 15%
Thermal Solid state, 80°C7 daysThermal cleavage< 5%
Photolytic UV-Vis Light (Solution)24 hoursRadical-mediated oxidation~15 - 20%

Table 1: Anticipated forced degradation profile based on aminodiol structural analogs.

Degradation Pathway Visualization

Below is a mechanistic map illustrating the primary degradation triggers and their resulting chemical or physical instabilities.

G API 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol Oxidation Oxidative Stress (O2, Peroxides, Heat) API->Oxidation Exposure Moisture Moisture / High RH (H2O Absorption) API->Moisture Exposure Excipients Reactive Excipients (Aldehydes, Sugars) API->Excipients Formulation N_Oxide Amine Oxidation (Hydroxylamines / N-Oxides) Oxidation->N_Oxide Secondary Amine Diol_Cleavage Diol Oxidation (Aldehydes / Acids) Oxidation->Diol_Cleavage 1,3-Diol Physical_Instability Physical Instability (Caking / Deliquescence) Moisture->Physical_Instability Hygroscopicity Adducts Adduct Formation (Acetals / Aminals) Excipients->Adducts Condensation

Caption: Degradation pathways of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol.

References

  • Souri, E., Zargarpoor, M., Mottaghi, S., Ahmadkhaniha, R., & Kebriaeezadeh, A. (2014). "A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms." Scientia Pharmaceutica. URL:[Link]

  • Gouedard, C., et al. (2012). "Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2." ResearchGate. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Welcome to the Technical Support Center for the synthesis and optimization of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol . This guide is designed for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol . This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a mechanistic breakdown, a self-validating experimental protocol, and an advanced troubleshooting matrix to resolve common bottlenecks such as over-alkylation, sluggish kinetics, and difficult aqueous extractions.

Mechanistic Rationale & Pathway

The synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is achieved via the reductive amination of 2-methylcyclopentanone with 2-amino-1,3-propanediol (serinol). Because 2-methylcyclopentanone is an α -branched cyclic ketone, it is sterically hindered and kinetically slow to react. Successful optimization requires driving the equilibrium toward the iminium ion using acid catalysis, followed by a highly chemoselective hydride transfer to prevent the reduction of the unreacted ketone [1].

Mechanism Ketone 2-Methylcyclopentanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Addition Amine Serinol Amine->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (AcOH Catalyzed) Product 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Iminium->Product Hydride Transfer (STAB)

Mechanistic pathway of the reductive amination yielding the target amino-diol.

Experimental Workflow & Self-Validating Protocol

To ensure high yields and reproducibility, the following protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). This system is self-validating, meaning observable physical or analytical changes confirm the success of each step.

Workflow Step1 1. Condensation Mix Ketone + Serinol in DCE Step2 2. Activation Add 1.0 eq AcOH Stir 30 min Step1->Step2 Step3 3. Reduction Add 1.5 eq NaBH(OAc)3 Stir 12 h Step2->Step3 Step4 4. Quench Sat. NaHCO3 Adjust to pH 8 Step3->Step4 Step5 5. Extraction CHCl3/IPA (3:1) 4x Extractions Step4->Step5

Step-by-step experimental workflow for the optimized reductive amination protocol.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 2-methylcyclopentanone (1.00 eq) and serinol (1.05 eq). Causality: A slight excess of the primary amine ensures complete consumption of the ketone and minimizes tertiary amine byproduct formation.

  • Solvent & Catalyst: Dissolve the reactants in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.00 eq) dropwise. Causality: The acid protonates the intermediate hemiaminal, converting the hydroxyl group into a superior leaving group (water), thereby driving the equilibrium toward the reactive iminium ion [1].

  • Imine Pre-formation: Stir the mixture at 25 °C for 30 minutes. Self-Validation: The solution may turn pale yellow, visually indicating the accumulation of the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.50 eq) in three equal portions over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

  • Reaction Monitoring: Stir at 25 °C for 12 hours. Self-Validation: Analyze via LC-MS. The reaction is complete when the starting ketone peak is absent and the product mass ( m/z [M+H]⁺ 174.2) dominates the chromatogram.

  • Quenching: Slowly add saturated aqueous NaHCO₃ until gas evolution ceases. Ensure the aqueous phase reaches pH ~8. Self-Validation: The cessation of H₂ gas bubbling confirms the complete destruction of unreacted STAB. The basic pH ensures the secondary amine is fully free-based for extraction.

  • Extraction: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1 v/v) (4 × 10 mL). Causality: The 1,3-diol moiety makes the product exceptionally polar. Standard solvents like Ethyl Acetate or Dichloromethane will fail to partition the product from the water [2].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1).

Optimization Data Matrix

The following table summarizes the quantitative data from optimization trials, illustrating why STAB in DCE is the gold standard for this specific transformation.

Reducing AgentSolventAdditiveTemp (°C)Conversion (%)2° Amine SelectivityMechanistic Notes
NaBH₄MeOHNone2545%PoorHigh levels of 3° amine byproduct; competitive ketone reduction to alcohol.
NaBH₃CNMeOHAcOH (pH 5)2578%ModerateRequires strict pH control; generates highly toxic HCN gas as a byproduct.
NaBH(OAc)₃THFAcOH (1.0 eq)2585%ExcellentSlower kinetics due to solvent choice; requires >24h for completion.
NaBH(OAc)₃ DCE AcOH (1.0 eq) 25 >95% Excellent Optimal conditions; fast kinetics and superior chemoselectivity [1].

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of tertiary amine (over-alkylation) during the synthesis? A1: Over-alkylation is a common pitfall in reductive aminations. It occurs when the newly formed secondary amine (your target product) competes with the primary amine (serinol) for the unreacted ketone. Solution: We strongly recommend switching your reducing agent to Sodium Triacetoxyborohydride (STAB). The three electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the boron-hydride bond. This makes STAB exceptionally selective for reducing iminium ions over ketones, and its steric bulk significantly retards the reaction with secondary amines, virtually eliminating over-alkylation [1].

Q2: The imine formation seems stalled, and starting materials remain unconsumed after 12 hours. How can I accelerate the kinetics? A2: 2-Methylcyclopentanone is an α -branched cyclic ketone, meaning the carbonyl carbon is sterically shielded. The nucleophilic attack by serinol and subsequent dehydration is kinetically slow. Solution: Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to lower the pH, which protonates the hemiaminal to facilitate water elimination. Furthermore, ensure you are conducting the reaction in 1,2-Dichloroethane (DCE) rather than THF. Empirical studies demonstrate that STAB-mediated reductions proceed significantly faster in DCE [1].

Q3: How does the 2-methyl group affect the stereochemical outcome of the newly formed amine? A3: The reductive amination creates a new stereocenter at the C1 position of the cyclopentyl ring. The pre-existing methyl group at C2 dictates the facial selectivity of the hydride attack. Due to the combined steric bulk of the STAB reducing agent and the serinol moiety, the hydride is preferentially delivered from the less hindered face (anti to the methyl group). This predominantly yields the trans-diastereomer (where the methyl and serinol groups are on opposite faces of the ring). If your pipeline requires the cis-isomer, you will need to explore catalytic hydrogenation (e.g., Pd/C, H₂) to force a syn-addition from the less hindered face.

Q4: Product isolation is failing. Standard EtOAc extractions yield almost no mass. What is the correct isolation strategy? A4: Your target molecule, 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, contains both a secondary amine and a 1,3-diol moiety. This makes it highly polar and exceptionally water-soluble. Standard biphasic extractions with ethyl acetate or dichloromethane will fail because the partition coefficient heavily favors the aqueous layer. Solution: After quenching with saturated NaHCO₃ to pH 8 (to ensure the amine is free-based), extract the aqueous layer using a highly polar solvent mixture, specifically Chloroform/Isopropanol (3:1 v/v) [2]. Alternatively, evaporate the quenched reaction mixture to total dryness and triturate the residue with 10% MeOH in DCM, filtering off the inorganic salts before loading onto silica gel.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Kopp, D., et al. (2019). "Downstream processing of serinol from a glycerol-based fermentation broth and transfer to other amine containing molecules." Engineering in Life Sciences, 19(6), 441-449. URL: [Link]

Optimization

Technical Support Center: Purification of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Welcome to the technical support center for the purification of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this polar amino diol. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting strategies and detailed protocols to help you achieve your desired purity and yield.

Initial Assessment: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. Its structure contains three key features that dictate its purification behavior:

  • A Basic Secondary Amine: This group is prone to strong interactions with acidic stationary phases like silica gel, often leading to peak tailing and poor recovery during chromatography.[1]

  • Two Hydroxyl Groups: These make the molecule polar and capable of strong hydrogen bonding, influencing its solubility and retention characteristics.[2]

  • Multiple Chiral Centers: The molecule contains at least two stereocenters (on the cyclopentyl ring and the propanediol backbone), meaning it can exist as a mixture of diastereomers and enantiomers. These stereoisomers may have very similar physical properties, making them difficult to separate by standard techniques.[3][4]

A preliminary analysis of your crude material via Thin Layer Chromatography (TLC) and NMR or LC-MS is a critical first step to diagnose the specific purification challenge you are facing.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in a question-and-answer format.

Q1: My compound is streaking badly or not moving from the baseline on my silica gel TLC plate. What's happening and how can I fix it?

Answer: This is a classic sign of a strong interaction between your basic amine and the acidic silanol groups on the surface of the silica gel.[1] This interaction effectively immobilizes your compound at the origin.

Immediate Solutions:

  • Add a Basic Modifier: Prepare your TLC developing chamber with a mobile phase containing a small amount of a basic modifier. A common choice is 0.5-2% triethylamine (TEA) or a 1% solution of ammonia in methanol, added to your primary solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[1][5] The modifier competes with your compound for the acidic sites on the silica, allowing it to move up the plate.

  • Use an Amine-Specific Plate: If available, use amine-functionalized TLC plates. These have a deactivated, basic surface that minimizes unwanted interactions.[6]

Workflow for Mobile Phase Optimization

G start Start: Streaking on Silica TLC add_tea Add 1% Triethylamine (TEA) to DCM/MeOH Mobile Phase start->add_tea observe_rf Observe Rf add_tea->observe_rf rf_low Rf Still Too Low observe_rf->rf_low No rf_good Rf is 0.2 - 0.4 (Good Separation) observe_rf->rf_good Yes rf_high Rf Too High observe_rf->rf_high No increase_pol Increase Polarity (More MeOH) rf_low->increase_pol proceed_col Proceed to Column Chromatography rf_good->proceed_col decrease_pol Decrease Polarity (Less MeOH) rf_high->decrease_pol increase_pol->observe_rf decrease_pol->observe_rf

Caption: Workflow for optimizing TLC mobile phase.

Q2: I ran a silica gel column, but my yield is very low, or the compound is eluting in a very large volume with broad peaks.

Answer: This is the preparative-scale consequence of the issue seen in Q1. Your compound is binding strongly and, in some cases, irreversibly to the silica gel. The broad peaks indicate slow kinetics of release from the stationary phase.

Solutions:

  • Use a Basic Mobile Phase Additive: Just as with TLC, add 0.5-1% triethylamine or another suitable amine to your mobile phase during column chromatography. This is the most common and effective solution.[1]

  • Switch to a Different Stationary Phase: If basic modifiers are not sufficient or are incompatible with your compound's stability, consider alternative stationary phases.

    • Amine-Functionalized Silica: This is an excellent choice as it provides a basic surface that repels the amine, leading to sharper peaks and better recovery.[6]

    • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be very effective for purifying amines.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase may be effective. This is particularly useful for removing non-polar impurities.[7]

Table 1: Comparison of Stationary Phases for Purifying 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Stationary PhaseProsConsRecommended Mobile Phase System
Silica Gel Inexpensive, widely available.Strong binding to amines, peak tailing, potential for low recovery.Dichloromethane/Methanol or Ethyl Acetate/Hexane with 1% Triethylamine .[5]
Amine-Functionalized Silica Excellent for amines, sharp peaks, high recovery.[6]More expensive than plain silica.Ethyl Acetate/Hexane; Dichloromethane/Methanol.
Neutral Alumina Good alternative to silica, less acidic.Can have different selectivity, potentially lower resolution for some compounds.Ethyl Acetate/Hexane.
Reversed-Phase (C18) Good for removing non-polar impurities, different selectivity.Compound may have low retention; requires aqueous mobile phases.Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA (if compound is stable).
Q3: My NMR and LC-MS show that I have two or more very similar compounds that I cannot separate. Could these be stereoisomers?

Answer: Yes, this is highly likely. Given the chiral centers in the molecule, your synthesis has probably produced a mixture of diastereomers. Diastereomers have different physical properties and can often be separated by carefully optimized achiral chromatography. If you are still unable to separate them, or if you need to separate enantiomers, you will need a chiral separation technique.

Strategies for Stereoisomer Separation:

  • High-Resolution Achiral Chromatography: Before moving to chiral methods, try to optimize your standard chromatography. A very long column, a shallow gradient, or a different solvent system on a high-performance flash chromatography system might resolve the diastereomers.

  • Chiral Chromatography (HPLC or SFC): This is the most direct and powerful method for separating both diastereomers and enantiomers.[4]

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating amino alcohols.[3]

    • Mode: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are effective. SFC often provides faster separations and uses less organic solvent.[4]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting your racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms two diastereomeric salts with different solubilities, which can then be separated by fractional crystallization.[3]

Decision Tree for Isomer Separation

G start Impurity Detected: Similar properties to product check_isomers Are isomers suspected? start->check_isomers optimize_flash Optimize Achiral Flash Chromatography (Shallow gradient, different solvent) check_isomers->optimize_flash Yes resolved Diastereomers Resolved optimize_flash->resolved not_resolved Still Not Resolved optimize_flash->not_resolved chiral_methods Move to Chiral Separation Methods not_resolved->chiral_methods hplc_sfc Chiral HPLC or SFC (Polysaccharide CSP) chiral_methods->hplc_sfc crystallization Diastereomeric Salt Crystallization chiral_methods->crystallization

Caption: Decision tree for separating stereoisomers.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification method for this compound on a multi-gram scale? A: For multi-gram scale, crystallization is often the most efficient and economical method if a suitable solvent system can be found. It is excellent for removing minor impurities and isolating a single stereoisomer if the crude mixture is diastereomerically enriched. If chromatography is necessary, a medium-pressure liquid chromatography (MPLC) system using a large column with amine-functionalized silica or standard silica with a TEA-modified mobile phase is recommended.

Q: My compound is an oil and won't crystallize. What can I do? A: Many amino diols are difficult to crystallize. Try the following:

  • High Vacuum: Ensure all residual solvents are removed under a high vacuum, as they can inhibit crystallization.

  • Solvent Screening: Attempt crystallization from a wide range of solvents. Good starting points are ethyl acetate, isopropyl alcohol, acetonitrile, or mixtures like ethyl acetate/heptane.

  • Seeding: If you have ever had a small amount of solid material, use it to seed a supersaturated solution.[8]

  • Salt Formation: Convert the free amine to a salt (e.g., hydrochloride or acetate salt). Salts are often more crystalline than the free base.

Q: How do I remove water from my final product? A: Due to the hydrophilic diol group, the compound can retain water.

  • Azeotropic Distillation: Dissolve the compound in a solvent that forms a low-boiling azeotrope with water (like toluene or isopropanol) and remove the solvent on a rotary evaporator. Repeat 2-3 times.

  • Lyophilization (Freeze-Drying): If the compound is dissolved in water or a solvent like 1,4-dioxane, lyophilization is an effective but slow method for removing the final traces of water.

  • Drying in a Vacuum Oven: Dry the compound in a vacuum oven over a desiccant like phosphorus pentoxide (P₂O₅) at a moderate temperature (e.g., 40-50 °C).

Experimental Protocols

Protocol 1: Optimized Flash Chromatography on Silica Gel

This protocol assumes the presence of a basic amine that requires a modified mobile phase.

  • Slurry Preparation: Dissolve the crude 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution and concentrate it to a dry, free-flowing powder. This dry-loading method prevents solvent-front effects and improves resolution.

  • Column Packing: Wet-pack a flash silica gel column with the starting mobile phase (e.g., 98:2 Hexane/Ethyl Acetate + 1% Triethylamine). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., gradient from 2% to 50% Ethyl Acetate in Hexane, all containing 1% TEA).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine has a boiling point of 89.5 °C, so it may require gentle heating or a high vacuum to remove completely.

Protocol 2: Diastereomeric Salt Crystallization (General Procedure)

This protocol provides a starting point for separating a racemic mixture of the title compound.

  • Salt Formation: Dissolve one equivalent of the racemic 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in a suitable solvent (e.g., hot methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 equivalents of a single-enantiomer chiral resolving agent (e.g., (R)-(-)-Mandelic acid or L-(+)-Tartaric acid) in the same solvent.[3]

  • Mixing and Cooling: Add the resolving agent solution to the amine solution while warm. Allow the mixture to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or a refrigerator overnight. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • Isolation of Diastereomer 1: Collect the precipitated crystals by vacuum filtration. These crystals are an enriched salt of one diastereomer. Wash the crystals with a small amount of cold solvent and dry them.

  • Liberation of Free Amine: To recover the enantiomerically enriched amine, dissolve the collected salt in water and add a base (e.g., 1M NaOH solution or saturated sodium bicarbonate) until the solution is basic (pH > 10). Extract the free amine into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified amine.

  • Recovery of Diastereomer 2: The other diastereomer remains in the mother liquor from step 3. It can be recovered by evaporating the solvent and repeating the liberation process described in step 4.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of 1-Aminoethanol.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Separation of 2-amino-1-(4-nitrophenyl)-1,3-propanediol Enantiomers.
  • Liu, Y., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 27(15), 4938. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation Troubleshooting for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Welcome to the Technical Support Center for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD). As a critical aminodiol building block and intermediate in pharmaceutical development, understanding its stability profi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD). As a critical aminodiol building block and intermediate in pharmaceutical development, understanding its stability profile is paramount. This compound features two highly reactive functional groups: a secondary amine and a 1,3-diol aliphatic chain.

This guide is designed for researchers, formulators, and analytical scientists to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating experimental protocols.

Part 1: Mechanistic Overview of Core Degradation Pathways

The degradation of MCAPD is primarily driven by its functional groups interacting with environmental stressors (heat, light, oxygen) or reactive impurities present in formulation excipients.

  • N-Nitrosation (Critical Regulatory Risk): The secondary amine is highly vulnerable to electrophilic attack by nitrosonium ions (NO⁺). This typically occurs when trace nitrites (NO₂⁻) in excipients are exposed to the acidic microenvironment of a formulation, leading to the formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1].

  • Oxidation: Both the secondary amine and the primary alcohols of the 1,3-diol are susceptible to auto-oxidation catalyzed by transition metals or peroxides (often found in polymeric excipients like povidone or PEG),[2].

  • Dehydration & Cyclization: Under severe thermal or acidic stress, the 1,3-diol moiety can undergo intramolecular dehydration to form cyclic ethers, or react with the adjacent amine to form substituted 1,3-oxazines[3].

Pathways API 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol Nitrosation N-Nitrosation (Trace Nitrites) API->Nitrosation NO2- / H+ Oxidation Oxidation (Peroxides/O2) API->Oxidation ROS / Metals Dehydration Dehydration/Cyclization (Acidic/Thermal) API->Dehydration Heat / H+ NDSRI N-Nitroso Degradant (+29 Da NDSRI) Nitrosation->NDSRI NOxide N-Oxide / Hydroxy Ketone (+16 Da / -2 Da) Oxidation->NOxide Cyclic Cyclic Ethers / Amines (-18 Da) Dehydration->Cyclic

Degradation pathways of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol.

Part 2: Troubleshooting Guides & FAQs

Q1: During accelerated stability testing (40°C/75% RH) of our formulated tablets, we observed a new peak with a mass shift of +29 Da. What is the mechanism, and how do we mitigate this? A1: A +29 Da mass shift (+NO minus H) is the definitive signature of N-nitrosation , resulting in an NDSRI[1]. The causality lies in the excipients: polymeric binders like crospovidone or sodium starch glycolate often contain trace levels of nitrites (NO₂⁻)[4]. Under the slightly acidic micro-pH of the tablet matrix, these nitrites protonate to form highly reactive nitrous anhydride (N₂O₃) or nitrosonium ions (NO⁺), which rapidly attack the secondary amine of MCAPD[5].

  • Mitigation: Screen all excipient batches for nitrite limits (<1 ppm). Consider reformulating with a nitrite scavenger (e.g., ascorbic acid, propyl gallate, or primary amino acids like glycine) to competitively consume the nitrosating agents before they react with your API.

Q2: We are detecting a +16 Da degradant in our API lots stored at room temperature. Is this degradation occurring at the amine or the diol? A2: A +16 Da shift indicates the addition of oxygen. In aminodiols, this can occur at two primary sites: oxidation of the secondary amine to form an N-oxide , or oxidation of the primary alcohols to form a hydroxy aldehyde/ketone ,[2].

  • Troubleshooting: Perform LC-MS/MS fragmentation. If the +16 Da mass is retained on the 2-methylcyclopentyl-amine fragment, it is an N-oxide. If it is located on the propane backbone, it is diol oxidation. This auto-oxidation is typically catalyzed by trace transition metals or exposure to atmospheric oxygen. Purge storage containers with argon and consider adding a chelating agent (e.g., EDTA) during the final crystallization step.

Q3: We are utilizing hot-melt extrusion (HME) at 140°C. Our API assay has dropped by 8%, and a -18 Da degradant has appeared. What is happening? A3: A loss of 18 Da (-H₂O) under high thermal stress indicates dehydration . 1,3-diols can undergo intramolecular dehydration to form cyclic ethers (e.g., oxetanes or tetrahydrofuran derivatives via rearrangement)[3]. Furthermore, the secondary amine can participate in intramolecular cyclization with the diol under thermal stress to form morpholine or 1,3-oxazine derivatives.

  • Mitigation: Lower the HME processing temperature or use a plasticizer to reduce the glass transition temperature ( Tg​ ) of the polymer melt. Ensure the polymeric carrier is strictly pH-neutral, as acidic carriers will catalyze this dehydration.

Part 3: Quantitative Degradation Data Summary

To aid in rapid LC-MS identification, the following table summarizes the expected mass shifts and risk profiles for MCAPD degradants.

Degradation PathwayPrimary Causality / StressorExpected Mass Shift (Da)Putative Degradant StructureRegulatory Risk Level
N-Nitrosation Excipient nitrites, acidic micro-pH+29N-nitroso-MCAPD (NDSRI)Critical (Cohort of Concern)
N-Oxidation Peroxides in excipients, trace metals+16MCAPD N-oxideModerate
Diol Oxidation Atmospheric O₂, light, metals-2 to +14Hydroxy ketone / AldehydeLow/Moderate
Dehydration High heat (>100°C), acidic catalysts-18Cyclic ether / 1,3-oxazineModerate (Process dependent)

Part 4: Experimental Protocol: Self-Validating Forced Degradation Study

To confidently map the degradation profile of MCAPD, you must execute a Forced Degradation (Stress Testing) study. This protocol is designed as a self-validating system: it utilizes orthogonal controls and strict mass balance calculations to ensure that the observed degradation is chemically real and not an analytical artifact.

Step-by-Step Methodology

Step 1: Sample & Control Preparation

  • Active Sample: Prepare a 1.0 mg/mL solution of MCAPD in a chemically inert diluent (e.g., 50:50 Water:Acetonitrile).

  • Procedural Blank (Control 1): Prepare the stressor solution without the API to ensure the stressor itself does not produce interfering LC peaks.

  • Unstressed API (Control 2): Store a 1.0 mg/mL API solution at 2-8°C in the dark to serve as the baseline (Time Zero).

Step 2: Stress Exposure (Causality Testing) Subject the Active Sample to the following independent conditions:

  • Oxidative: Add 0.3% H₂O₂ (v/v) at 25°C for 24 hours. (Targets N-oxide formation).

  • Acidic/Hydrolytic: Add 0.1 M HCl at 60°C for 3 days. (Targets dehydration/cyclization).

  • Nitrosative (Custom for Secondary Amines): Add 1.0 eq of Sodium Nitrite (NaNO₂) in 0.1 M HCl at 25°C for 4 hours. (Forces NDSRI formation to generate an analytical standard).

Step 3: Quenching (Critical Validation Step)

  • Reactions must be immediately quenched to halt degradation before injection.

  • Oxidative Quench: Add sodium thiosulfate to neutralize residual H₂O₂.

  • Acid/Base Quench: Neutralize to pH 7.0 using 0.1 M NaOH or HCl.

  • Self-Validation Check: Spike the unstressed API (Control 2) with the quenching agent to prove the quencher does not independently degrade the API.

Step 4: LC-HRMS Analysis

  • Analyze samples using High-Resolution Mass Spectrometry (e.g., Q-TOF) to obtain exact masses for structural elucidation.

Step 5: Mass Balance Calculation

  • Calculate the Mass Balance: (Peak Area of Remaining API + Sum of Peak Areas of Degradants) / (Peak Area of Unstressed API) * 100.

  • Validation Rule: The mass balance must fall between 95% and 105% . If it is <95%, degradants are either not ionizing in the MS, precipitating out of solution, or volatilizing. If this occurs, switch to a universal detector like CAD (Charged Aerosol Detector) or ELSD.

Workflow Step1 1. Sample Prep (API + Stressor + Control) Step2 2. Stress Exposure (Heat, Light, Acid/Base, Ox) Step1->Step2 Step3 3. Quenching (Neutralize/Dilute) Step2->Step3 Step4 4. LC-HRMS Analysis (Quantify Degradants) Step3->Step4 Step5 5. Data Interpretation (Mass Balance Validation) Step4->Step5

Step-by-step forced degradation study workflow for aminodiol APIs.

Part 5: References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance for Industry, 2024. Available at:[Link]

  • Kasashima, Y., et al. "Iodine-catalyzed Synthesis of Five-Membered Cyclic Ethers From 1,3-diols Under Solvent-Free Conditions." Journal of Oleo Science, PubMed, 2009. Available at:[Link]

  • Ashworth, I. W., et al. "Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies." Organic Process Research & Development, ACS Publications, 2023. Available at:[Link]

  • International Pharmaceutical Excipients Council (IPEC). "The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products." IPEC Position Paper, 2022. Available at: [Link]

  • Painter, T. O., et al. "Chemoselective Pd-Catalyzed Oxidation of Polyols: Synthetic Scope and Mechanistic Studies." Journal of the American Chemical Society, 2013. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Workflows

Welcome to the Technical Support Center for amino-diol derivatization. This guide is engineered for researchers and drug development professionals working with 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol —a sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino-diol derivatization. This guide is engineered for researchers and drug development professionals working with 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol —a sterically hindered secondary amine featuring a highly reactive 1,3-diol moiety.

Below, we address the most critical bottleneck in its synthetic utility: the competitive formation of O-alkylated and O-acylated byproducts during N-derivatization workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive amounts of O-alkylated byproducts when attempting to N-alkylate this compound? The Causality: The root cause is a severe steric-electronic mismatch. In standard amine chemistry, nitrogen is significantly more nucleophilic than oxygen. However, your substrate contains a 2-methylcyclopentyl group —a bulky, stereochemically dense cycloalkyl substituent that physically shields the secondary amine's lone pair. Conversely, the propane-1,3-diol moiety presents two highly accessible, unhindered primary hydroxyl groups. When an electrophile is introduced, the kinetic barrier for N-attack is artificially raised by steric hindrance, allowing the intrinsically less nucleophilic (but sterically accessible) primary oxygens to outcompete the nitrogen, leading to O-alkylation[1].

Q2: How can I selectively direct the reaction to the nitrogen without adding multiple synthetic steps? The Solution: Implement an in-situBoron Oxyacid Protection strategy. Boric acid or borax reacts rapidly and reversibly with 1,3-diols in aqueous or semi-aqueous media at a slightly alkaline pH to form a cyclic borate ester[2]. This transiently masks the hydroxyl oxygens, rendering them non-nucleophilic. The electrophile is then forced to react exclusively with the secondary amine. Because the borate complex is pH-dependent, simply lowering the pH during your aqueous workup instantly hydrolyzes the complex, regenerating the diol in a true "one-pot" self-validating system[3].

Q3: My N-alkylation requires anhydrous conditions and strong bases (e.g., NaH). Borate complexes are unstable here. What is the alternative? The Solution: You must use a hard protection strategy, specifically Acetonide (Isopropylidene) Protection . By reacting the 1,3-diol with 2,2-dimethoxypropane under acidic catalysis, you form a stable 1,3-dioxane ring. This acetonide is completely inert to strong bases, hydrides, and anhydrous alkylation conditions. It requires a dedicated acidic deprotection step (e.g., using aqueous Trifluoroacetic Acid) post-alkylation.

Part 2: Mechanistic Visualizations

Pathway SM 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol Reagent + Alkylating Agent (Base) SM->Reagent Borate Borate-Protected Diol (Transient Intermediate) SM->Borate + B(OH)3 (pH 8-9) N_Prod N-Alkylated Product (Desired) Reagent->N_Prod Standard Conditions (Low Yield) O_Prod O-Alkylated Byproduct (Major without protection) Reagent->O_Prod Steric Hindrance at N-atom Borate->N_Prod Alkylation then Acidic Workup (pH < 5)

Mechanistic divergence of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol alkylation.

Workflow A Substrate B Add Boric Acid (1.0-1.5 eq) A->B C Add Electrophile (e.g., R-X) B->C D Adjust pH < 5 (Deprotection) C->D E Isolate Pure N-Alkylated Product D->E

One-pot borate protection and N-alkylation workflow.

Part 3: Quantitative Strategy Comparison

The following table summarizes the performance metrics of different synthetic strategies when attempting to derivatize the hindered nitrogen of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol.

Protection StrategyReagents RequiredStep CountN-Alkylation SelectivityIdeal Reaction Conditions
None (Control) Base only (e.g., K₂CO₃)1< 40% (High O-alkylation)N/A (Not recommended)
Borate Complexation Boric Acid / Borax1 (One-pot)> 95%Aqueous/Organic biphasic, pH 8–10
Acetonide Formation 2,2-Dimethoxypropane, TsOH3 (Protect, React, Deprotect)> 98%Anhydrous, strong bases (e.g., NaH)

Part 4: Verified Experimental Protocols

Protocol A: One-Pot Selective N-Alkylation via Borate Protection

Use this protocol for electrophiles compatible with aqueous/biphasic conditions (e.g., reactive alkyl halides, epoxides).

  • Substrate Dissolution: Dissolve 1.0 equivalent of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in a minimal amount of water/isopropanol mixture (ratio 4:1).

  • Borate Complexation: Add 1.2 equivalents of Boric acid ( B(OH)3​ ). Adjust the pH of the solution to 8.5–9.5 using 5M NaOH. Stir for 30 minutes at room temperature to ensure complete formation of the cyclic borate ester[2].

  • Electrophile Addition: Slowly add 1.05 equivalents of your alkylating agent (e.g., an alkyl bromide) dropwise. Maintain the pH between 8.5 and 9.5 by adding NaOH as needed. Heat to 40–50 °C if the alkylating agent is unreactive, monitoring via TLC or LC-MS until the protected intermediate is consumed.

  • Acidic Quench & Deprotection: Cool the reaction to room temperature. Slowly add 2M HCl until the pH drops below 4.0. Stir for 15 minutes. This step quantitatively hydrolyzes the borate ester, releasing the free 1,3-diol.

  • Isolation: Adjust the pH back to ~10 to free-base the newly formed tertiary amine. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Acetonide Protection Workflow

Use this protocol when utilizing moisture-sensitive reagents (e.g., acyl chlorides, strong hydrides).

  • Protection: Suspend 1.0 eq of the amino-diol in an excess of 2,2-dimethoxypropane (approx. 10 volumes). Add 0.1 eq of p-Toluenesulfonic acid (TsOH). Stir at room temperature for 4 hours. Quench with saturated NaHCO3​ , extract with dichloromethane, and concentrate to isolate the 1,3-dioxane (acetonide) intermediate.

  • N-Derivatization: Dissolve the acetonide intermediate in anhydrous DMF or THF. Add your base (e.g., NaH or DIPEA depending on the electrophile) and the electrophile. Stir under inert atmosphere until complete.

  • Deprotection: Concentrate the reaction mixture. Dissolve the crude residue in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Water. Stir at room temperature for 2 hours to cleave the acetonide. Neutralize carefully with basic resin or cold NaOH, and purify via chromatography.

Part 5: References

  • GB2331098A - An N-Alkylation process. (1999). Google Patents. Details the competitive O-alkylation vs N-alkylation pathways in 2-amino-1,3-propanediol derivatives and the necessity of diol protection. URL:

  • Bjørsvik, H. R., et al. (2001). A Selective Process for N-Alkylation in Competition with O-Alkylation: Boric Acid, Borax, and Metaborate as a Cheap and Effective Protecting Group Applicable for Industrial-Scale Synthetic Processes. Organic Process Research & Development. Demonstrates the specific pH-dependent borate complexation utilized in Protocol A. URL:[Link]

  • Synthesis of novel therapeutic agents for the treatment of Multiple Sclerosis: A brief overview. (2014). Academia.edu. Details the acetonide protection and deprotection (using TFA) of 2-amino-1,3-propanediol derivatives (fingolimod precursors) utilized in Protocol B. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Disclaimer: 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is a novel or uncharacterized compound. The following guide is based on established principles for handling and storing new chemical entities (NCEs), specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is a novel or uncharacterized compound. The following guide is based on established principles for handling and storing new chemical entities (NCEs), specifically those with aminodiol functionalities.[1] It is imperative that all handling of this substance be conducted by qualified personnel in a controlled laboratory setting, adhering to all institutional and governmental safety protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling a novel aminodiol compound like this?

A1: As a novel compound, its toxicological properties are unknown. However, based on the aminodiol structure, potential hazards include skin and eye irritation or corrosion.[2][3][4] Always assume the compound is hazardous.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Spill Control: Keep a spill kit rated for chemical spills readily accessible. Absorb spills with inert material like sand or vermiculite.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[4][7]

Q2: How should I determine the optimal storage conditions for the solid compound?

A2: For a new compound, initial storage should be conservative to maximize stability. Based on typical aminodiol characteristics, recommended starting conditions are:

  • Temperature: 2-8°C is a common starting point for storing novel compounds to slow potential degradation.[8] Some stable, saturated compounds can be stored at -20°C.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.[4]

  • Container: Use a tightly sealed glass container with a Teflon-lined cap.[9]

  • Light: Protect from light by using an amber vial or by storing it in a dark location.[4]

Long-term storage conditions should be formally established through stability studies as outlined by the International Council for Harmonisation (ICH).[10][11]

Q3: The compound is a solid. How do I choose the right solvent for creating a stock solution?

A3: A solubility screening is the first step for any new compound.[12][13] This is crucial for ensuring the compound remains in solution for assays and in vivo studies.[14]

Recommended Solvents for Initial Screening:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol or Methanol

  • Phosphate-Buffered Saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0)

  • Water

The goal is to find a solvent that can dissolve the compound at the desired concentration without causing degradation. High-performance liquid chromatography (HPLC) is often used in solubility screening platforms.[15]

Q4: What are the initial signs that my compound might be degrading?

A4: Visual and analytical checks are key to detecting degradation.

  • Visual Inspection: Changes in color, appearance from a crystalline solid to a gummy or discolored substance.[9]

  • Analytical Monitoring: When analyzed by techniques like HPLC or LC-MS, the appearance of new peaks or a decrease in the area of the main compound peak suggests the formation of degradation products.[16]

Section 2: Troubleshooting Guide

Problem / Observation Potential Cause & Explanation Recommended Action & Solution
My compound precipitated out of my aqueous buffer solution after being diluted from a DMSO stock. Poor Aqueous Solubility: Many organic compounds are highly soluble in DMSO but have limited solubility in aqueous solutions. When the DMSO concentration drops significantly upon dilution, the compound can crash out. This is a common issue in early drug discovery.[12][13]1. Decrease Final Concentration: Attempt the experiment at a lower final concentration. 2. Modify Formulation: Investigate the use of co-solvents or solubility-enhancing excipients if the experimental protocol allows. 3. Perform a Kinetic Solubility Assay: This will help determine the maximum soluble concentration under your specific assay conditions.[17]
I see new, unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution. 1. Solvent-Induced Degradation: The compound may be unstable in the chosen solvent. For example, aminodiols can be susceptible to pH-dependent hydrolysis. 2. Impurity from Start: The initial solid material may contain impurities that were not previously detected.1. Analyze Immediately: Prepare a fresh solution and analyze it immediately to establish a baseline (T=0). Re-analyze after several hours to see if the new peaks grow. 2. Test Different Solvents: Prepare solutions in alternative recommended solvents (see FAQ Q3) and compare the analytical profiles. 3. Re-verify Purity: Re-confirm the purity of the solid starting material.
Experimental results are inconsistent between batches or over time. Compound Instability: The compound may be degrading under the experimental or storage conditions, leading to a lower effective concentration of the active molecule. This is a primary reason for conducting formal stability studies.[18]1. Initiate a Forced Degradation Study: This is a critical step to understand the compound's stability profile under stress conditions (heat, light, pH, oxidation).[19][20] This study helps identify likely degradation products and establish stability-indicating analytical methods.[21] 2. Review Storage of Stock Solutions: Ensure stock solutions are stored at or below -20°C, protected from light, and have not undergone excessive freeze-thaw cycles. 3. Qualify Each New Batch: Never assume a new batch of the compound will behave identically. Perform basic characterization (e.g., purity check by HPLC) on every new lot.

Section 3: Key Experimental Protocols

Protocol 1: Initial Solubility Screening

This protocol is designed to determine the kinetic solubility of a new compound in various solvent systems, a critical early step in drug discovery.[12][17]

Objective: To identify suitable solvents and estimate the maximum soluble concentration.

Materials:

  • 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (solid)

  • DMSO, Ethanol, PBS (pH 7.4)

  • 96-well microplates

  • Plate reader or HPLC-UV/MS system

Procedure:

  • Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • In a 96-well plate, add the desired aqueous buffer (e.g., PBS pH 7.4).

  • Add a small volume of the DMSO stock solution to the buffer to achieve the highest target concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤1-2%).

  • Agitate the plate for 1-2 hours at room temperature.

  • Analyze the samples. This can be done by:

    • Nephelometry: Measuring light scattering from undissolved particles.[17]

    • Filtration & HPLC/UV: Filtering the solution to remove precipitate and quantifying the concentration of the dissolved compound in the filtrate via HPLC-UV or a similar method.[14]

  • The highest concentration at which no precipitate is observed is the kinetic solubility under those conditions.

Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[16][20] The goal is to achieve 5-20% degradation of the active ingredient.[21]

Objective: To assess the intrinsic stability of the compound under various stress conditions as mandated by ICH guidelines.[10][21]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photostability: Expose solid compound and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure (General):

  • Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media.

  • For each condition, include a control sample stored at 2-8°C in the dark.

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a validated HPLC method with a detector capable of monitoring peak purity (e.g., a photodiode array detector).

  • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Section 4: Visualizations & Diagrams

Workflow for Handling a New Chemical Entity (NCE)

This diagram outlines the initial steps a researcher should take when receiving a novel compound like 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol.

NCE_Workflow cluster_prep Initial Preparation & Assessment cluster_testing Characterization & Stability cluster_use Experimental Use start Receive New Compound safety Review Structural Information Assess Potential Hazards (e.g., Aminodiol) start->safety sds Log Compound & Assign Storage (2-8°C, Inert Gas, Dark) safety->sds solubility Perform Solubility Screen (DMSO, EtOH, Buffers) sds->solubility analytical Develop Initial Analytical Method (HPLC/LC-MS) solubility->analytical forced_deg Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) analytical->forced_deg stability Establish Stability-Indicating Method forced_deg->stability stock Prepare Qualified Stock Solution stability->stock assay Proceed with In Vitro / In Vivo Assays stock->assay

Caption: Initial workflow for handling and characterizing a new chemical entity.

Troubleshooting Decision Tree for Compound Instability

This diagram provides a logical path for troubleshooting experiments where compound degradation is suspected.

Stability_Troubleshooting start Inconsistent Results or Unexpected Analytical Peaks check_stock Is the stock solution old or subjected to many freeze-thaws? start->check_stock yes_stock Prepare Fresh Stock Solution from Solid Material check_stock->yes_stock Yes no_stock Is the compound stable in the assay solvent/buffer? check_stock->no_stock No yes_stock->start Re-run Experiment check_solvent Run Time-Course Analysis: Incubate in solvent, test at T=0, 2, 8 hrs no_stock->check_solvent degrades Degradation Observed check_solvent->degrades stable No Degradation Observed check_solvent->stable solution1 Change Solvent/Buffer System (e.g., adjust pH, use co-solvent) degrades->solution1 solution2 Investigate Other Factors: Assay component interaction, Adsorption to plates, etc. stable->solution2

Caption: Decision tree for troubleshooting suspected compound instability issues.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • Elsevier. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • National Center for Biotechnology Information. (2008, November 15). In vitro solubility assays in drug discovery. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Nippon Nyukazai Co., Ltd. (2015, January 7). AMINO ALCOHOL 2A Safety Data Sheet. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • U.S. Food and Drug Administration. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • MsdsDigital.com. (2016, November 11). CORRGUARD-95 Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20545753, 2-(Methylamino)propane-1,3-diol. [Link]

  • National Center for Biotechnology Information. (1996, May 10). Aminodiol HIV protease inhibitors. Synthesis and structure-activity relationships of P1/P1' compounds: correlation between lipophilicity and cytotoxicity. [Link]

  • National Center for Biotechnology Information. (1994, June 10). Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR. [Link]

  • Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL. [Link]

  • National Center for Biotechnology Information. Synthesis of Virtually Enantiopure Aminodiols with Three Adjacent Stereogenic Centers by Epoxidation and Ring-Opening. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Synthesis

Welcome to the technical support center for the synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the successful and efficient production of your target molecule.

Introduction to the Synthetic Challenges

The synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol presents a unique set of challenges, primarily stemming from the stereochemistry of the starting materials and the steric hindrance posed by the 2-methylcyclopentyl group. The presence of multiple chiral centers necessitates precise control over stereoselectivity to obtain the desired diastereomer. Furthermore, the bulky nature of the alkyl substituent can significantly impact reaction kinetics and may lead to incomplete conversions or the formation of side products.

This guide will focus on two primary synthetic routes:

  • Reductive Amination: The reaction of 2-methylcyclopentanone with serinol (2-amino-1,3-propanediol).

  • Nucleophilic Substitution: The reaction of a protected serinol derivative with a 2-methylcyclopentyl halide or the reaction of 2-methylcyclopentanamine with a suitable electrophile like a protected 2-(halomethyl)oxirane followed by deprotection.

We will explore the potential pitfalls in each route and provide actionable solutions for process optimization and scale-up.

Route 1: Reductive Amination

This approach involves the reaction of 2-methylcyclopentanone with serinol, followed by reduction of the resulting imine or enamine intermediate.

Experimental Workflow: Reductive Amination

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification 2-Methylcyclopentanone 2-Methylcyclopentanone Imine/Enamine Intermediate Imine/Enamine Intermediate 2-Methylcyclopentanone->Imine/Enamine Intermediate + Serinol (Solvent, Catalyst) Serinol Serinol Serinol->Imine/Enamine Intermediate Crude Product Crude Product Imine/Enamine Intermediate->Crude Product + Reducing Agent (e.g., NaBH4, H2/Pd-C) Reducing Agent Reducing Agent Reducing Agent->Crude Product Diastereomeric Mixture Diastereomeric Mixture Crude Product->Diastereomeric Mixture Aqueous Work-up Pure Diastereomer Pure Diastereomer Diastereomeric Mixture->Pure Diastereomer Chromatography/Crystallization

Caption: Reductive amination workflow for synthesizing 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol.

Troubleshooting and FAQs: Reductive Amination

Q1: My reaction shows low conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in reductive amination is a common issue, often exacerbated by steric hindrance.

  • Causality: The formation of the imine/enamine intermediate is a reversible equilibrium. The bulky 2-methylcyclopentyl group can disfavor the formation of the sterically congested imine. Additionally, the chosen reducing agent might not be potent enough or may decompose under the reaction conditions.

  • Troubleshooting Steps:

    • Water Removal: The formation of the imine/enamine liberates water. On a larger scale, the accumulation of water can shift the equilibrium back towards the starting materials. Employ a Dean-Stark apparatus or add molecular sieves to remove water as it is formed.

    • Catalyst Choice: For imine formation, an acid catalyst is typically used. Ensure you are using an appropriate catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like Ti(OiPr)₄. The catalyst loading may need to be optimized for scale-up.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice, but for sterically hindered imines, a more reactive hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) might be more effective. For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is active and not poisoned.

    • Reaction Temperature and Time: Increasing the temperature can favor imine formation, but it may also lead to side reactions. A systematic study of temperature and reaction time is recommended.

Q2: I am observing the formation of significant side products, including the reduction of 2-methylcyclopentanone to 2-methylcyclopentanol. How can I minimize this?

A2: The formation of alcohol from the ketone is a classic side reaction in one-pot reductive aminations.

  • Causality: This occurs when the reducing agent reacts with the ketone before it can form the imine with the amine. This is particularly problematic with highly reactive reducing agents.

  • Troubleshooting Steps:

    • Stepwise Procedure: A two-step, one-pot approach is often more successful on a larger scale. First, allow the ketone and amine to react to form the imine/enamine. Monitor the reaction by an appropriate technique (e.g., TLC, GC, or NMR). Once imine formation has reached equilibrium, add the reducing agent.

    • pH Control: The rate of imine formation is pH-dependent. The optimal pH is typically mildly acidic (around 4-6). If the conditions are too neutral or basic, imine formation will be slow, allowing more time for ketone reduction. If the conditions are too acidic, the amine will be protonated and non-nucleophilic.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for one-pot reductive aminations as it is less reactive towards ketones at neutral or slightly acidic pH compared to other borohydrides.

Q3: The purification of the final product is challenging due to the presence of diastereomers. What are the best strategies for separation?

A3: The reaction of chiral 2-methylcyclopentanone with serinol will produce a mixture of diastereomers. Their separation is a critical and often difficult step.

  • Causality: The two chiral centers in the starting materials lead to the formation of two pairs of enantiomers (four stereoisomers in total if racemic starting materials are used). Diastereomers have different physical properties, which allows for their separation.

  • Troubleshooting Steps:

    • Chromatography: Flash column chromatography on silica gel is the most common method for separating diastereomers. A systematic screen of solvent systems is necessary to find the optimal conditions for separation. Due to the polar nature of the diol, a gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often required. The addition of a small amount of a basic modifier like triethylamine can improve peak shape for amines.

    • Crystallization: If one diastereomer is a crystalline solid and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be a highly effective and scalable purification method. Experiment with a variety of solvents and solvent mixtures to induce crystallization of one diastereomer.[1][2]

    • Diastereoselective Synthesis: To avoid a difficult separation, consider a diastereoselective reductive amination. This can be achieved by using a chiral reducing agent or a chiral catalyst that favors the formation of one diastereomer over the other.[3][4] While this adds complexity to the reaction development, it can significantly simplify downstream processing.

Parameter Potential Issue Recommended Action
Reaction Solvent Poor solubility of starting materials or intermediates.Screen a range of solvents (e.g., methanol, ethanol, THF, dichloromethane).
Stoichiometry Excess of one reagent leading to side reactions or purification issues.Start with a 1:1 to 1.2:1 ratio of amine to ketone and optimize.
Diastereomeric Ratio Low selectivity, leading to difficult purification.Optimize reaction temperature and reducing agent. Consider a chiral catalyst.

Route 2: Nucleophilic Substitution

This route offers two main variations:

  • A) Reaction of a protected serinol derivative with a 2-methylcyclopentyl halide.

  • B) Reaction of 2-methylcyclopentanamine with a protected and activated serinol derivative, such as 2-(chloromethyl)oxirane followed by ring-opening and deprotection.

Experimental Workflow: Nucleophilic Substitution (Route 2B)

cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Ring Closure to Azetidine (Potential Side Reaction) cluster_2 Step 3: Hydrolysis/Deprotection cluster_3 Step 4: Purification 2-Methylcyclopentanamine 2-Methylcyclopentanamine Intermediate Amino Alcohol Intermediate Amino Alcohol 2-Methylcyclopentanamine->Intermediate Amino Alcohol + 2-(chloromethyl)oxirane (Solvent, Heat) 2-(chloromethyl)oxirane 2-(chloromethyl)oxirane 2-(chloromethyl)oxirane->Intermediate Amino Alcohol Azetidine Derivative Azetidine Derivative Intermediate Amino Alcohol->Azetidine Derivative Intramolecular Cyclization Final Product Final Product Intermediate Amino Alcohol->Final Product Acid or Base Hydrolysis Crude Product Crude Product Final Product->Crude Product Chromatography/Crystallization Pure Diastereomer Pure Diastereomer Crude Product->Pure Diastereomer Chromatography/Crystallization

Caption: Nucleophilic substitution workflow for synthesizing 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol.

Troubleshooting and FAQs: Nucleophilic Substitution

Q1: The reaction between my protected serinol derivative and 2-methylcyclopentyl bromide is very slow and gives a low yield. What can I do?

A1: Slow reaction rates are expected due to the steric hindrance of the secondary alkyl halide.

  • Causality: This is likely an Sₙ2 reaction, which is sensitive to steric bulk at the electrophilic carbon. The 2-methylcyclopentyl group significantly hinders the approach of the nucleophile.

  • Troubleshooting Steps:

    • Leaving Group: Bromides are better leaving groups than chlorides. Consider using 2-methylcyclopentyl iodide or preparing it in situ using a Finkelstein reaction (e.g., by adding NaI).

    • Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.

    • Temperature: Increasing the reaction temperature will increase the reaction rate. However, be mindful of potential side reactions like elimination, especially with a hindered secondary halide.

    • Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often used to deprotonate the amine nucleophile without competing in the substitution reaction.

Q2: When reacting 2-methylcyclopentanamine with an epoxide like 2-(chloromethyl)oxirane, I get a complex mixture of products. What is happening?

A2: The reaction of amines with unsymmetrical epoxides can lead to regioselectivity issues and subsequent side reactions.

  • Causality: The amine can attack either of the two carbons of the epoxide ring. While attack at the less substituted carbon is generally favored under neutral or basic conditions, the presence of the chloromethyl group can influence the electronics and sterics. The initially formed amino alcohol can also undergo intramolecular cyclization to form an azetidine derivative.

  • Troubleshooting Steps:

    • Control of Regioselectivity: The choice of solvent and catalyst can influence where the amine attacks. Lewis acids can be used to activate the epoxide, but this may change the regioselectivity. A careful study of reaction conditions is needed.

    • Minimizing Side Reactions: To prevent the formation of the azetidine, the reaction can be carried out at lower temperatures, and the intermediate amino alcohol can be immediately subjected to the next step (e.g., hydrolysis or protection) without isolation.

    • Protecting Groups: Using a protected form of serinol as the starting material, where the hydroxyl groups are protected (e.g., as acetonides or silyl ethers), can prevent their interference in the reaction and simplify the product mixture.

Q3: Purification of the final product is complicated by the presence of unreacted starting materials and byproducts. How can I improve the purity of my final product?

A3: A robust purification strategy is essential, especially when dealing with polar, multifunctional molecules.

  • Causality: The similar polarities of the starting materials, product, and some byproducts can make chromatographic separation difficult.

  • Troubleshooting Steps:

    • Acid-Base Extraction: The basicity of the amine product can be exploited for purification. An acid wash (e.g., with dilute HCl) will protonate the amine and move it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

    • Ion-Exchange Chromatography: For large-scale purification, ion-exchange chromatography can be a powerful technique. The crude product can be loaded onto a cation-exchange resin, washed to remove neutral and anionic impurities, and then the desired amine product can be eluted with a basic solution.

    • Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. For example, the diol can be protected as an acetonide, which is less polar and may be easier to purify by chromatography. The protecting group is then removed in a final step.

Parameter Potential Issue Recommended Action
Protecting Groups Incomplete protection or deprotection.Screen different protecting groups (e.g., Boc for the amine, silyl ethers or acetonides for the diol). Optimize reaction conditions for protection and deprotection.
Reaction Temperature Side reactions such as elimination or decomposition at high temperatures.Perform a temperature optimization study to find the balance between reaction rate and selectivity.
Work-up Procedure Emulsion formation or poor recovery during extractions.Use brine washes to break emulsions. Ensure the pH is sufficiently acidic or basic during extractions.

References

  • Crystallization-Induced Diastereoselective Transformation. Organic Process Research & Development.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. [Link]

  • Diastereoselective reductive amination process.
  • Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Buffer Conditions for Amine-Containing Compound Assays

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for optimizing assay buffer c...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for optimizing assay buffer conditions, with a specific focus on challenges presented by amine-containing molecules such as 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causal relationships between buffer components and assay performance, empowering you to troubleshoot effectively and generate high-quality, reproducible data.

Core Principles: The "Why" Behind Buffer Optimization

Successful assays are built on a foundation of optimized conditions. For compounds featuring functional groups like secondary amines and hydroxyls, the buffer is not merely a solvent but an active variable that can dictate experimental success or failure. Understanding the fundamentals is critical.

The Paramount Role of pH

The pH of your assay buffer directly influences the ionization state of both your target protein (e.g., enzyme) and your compound.[1][2][3]

  • Enzyme/Protein Activity: Most enzymes have a narrow optimal pH range where their catalytic activity is maximal.[2][4] Deviations can alter the charge of amino acid residues in the active site, disrupting substrate binding and catalysis or even leading to irreversible denaturation at extreme pH values.[1][3]

  • Compound Charge and Solubility: The secondary amine in 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol has a pKa (estimated to be around 9.7-10.5 based on similar structures) where it exists in equilibrium between its protonated (charged, -NH2+-) and deprotonated (neutral, -NH-) forms.[5] At a physiological pH of ~7.4, the amine will be predominantly protonated and positively charged. This charge state can be critical for its interaction with the target protein and can also influence its solubility.

The Impact of Buffer Species

The choice of buffering agent is crucial, especially when working with amine-containing test articles. A common pitfall is using a buffer with a chemical structure that can compete in the reaction.

  • Amine-Free Buffers are Essential: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine, should be avoided.[5] These buffer molecules can act as competing nucleophiles, particularly in assays involving reactions with electrophiles like NHS esters, leading to artifactual results.

  • Recommended Buffer Systems: Non-complexing tertiary amine buffers like HEPES, PIPES, and MOPS are generally excellent choices for most biological assays.[6] Phosphate buffers are also widely used, but be aware of their potential to precipitate with certain divalent cations (e.g., Ca²⁺) and their poor buffering capacity below pH 6.0 or above pH 8.0.[7]

Ionic Strength and Assay Performance

The total salt concentration of the buffer (its ionic strength) affects protein stability and interactions.[2][8]

  • Modulating Interactions: High salt concentrations can disrupt non-specific electrostatic interactions, potentially reducing background signal. Conversely, some protein-protein or protein-compound interactions are dependent on these forces and may be weakened by excessive salt.

  • Protein Solubility: Salts can also influence protein solubility through "salting-in" (at low concentrations) and "salting-out" (at high concentrations) effects, which can lead to protein precipitation.[8]

Frequently Asked Questions (FAQs)

Here are answers to common initial questions encountered during assay development.

Q1: What is the very first step in optimizing a buffer for a new assay? The first step is a literature review to identify established conditions for your specific target or similar assays. If none exist, start with a pH screen using a robust, non-interfering buffer system like PBS or HEPES at a standard concentration (e.g., 50 mM).[5][9]

Q2: How do I choose the starting pH for my assay? Your starting point should be the physiological pH of ~7.4, as this is where most biological interactions occur.[7] However, the optimal pH for enzyme activity or compound stability may vary significantly.[3] Therefore, it is critical to perform a pH screen that covers a range from approximately 6.0 to 8.5.

Q3: My compound, 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, is precipitating in the assay buffer. What can I do? Precipitation can be caused by several factors. First, verify the pH of the buffer; changes in pH can alter the compound's charge and reduce its solubility. Second, consider the buffer's ionic strength; try reducing the salt concentration.[5] If the issue persists, you may need to add a small amount of an organic co-solvent like DMSO (ensure the final concentration does not inhibit your assay) or a non-ionic detergent.

Q4: What concentration of buffer should I use? A concentration of 50-100 mM is a common and effective starting point.[5][9] This range typically provides sufficient buffering capacity to resist pH shifts during the assay without introducing potential artifacts from excessively high concentrations.[9] If your reaction produces or consumes a significant amount of acid or base, you may need to increase the concentration.

Q5: Which additives should I consider, and which should I avoid?

  • Consider: Non-ionic detergents (e.g., Tween-20, Triton X-100 at 0.01-0.1%) to reduce non-specific binding, and BSA (0.1-1 mg/mL) to prevent the target protein from sticking to plate wells.

  • Avoid: As mentioned, avoid buffers with primary amines like Tris and glycine.[5] Also, be cautious with chelating agents like EDTA if your protein requires divalent cations (e.g., Mg²⁺, Zn²⁺) for activity.

Systematic Troubleshooting Guide

Biochemical assays can present various challenges.[10] This guide addresses common problems with a focus on buffer-related causes and solutions.

Problem: Low Signal or No Enzyme Activity

A weak or absent signal is a frequent issue, often pointing to suboptimal reaction conditions.[11]

  • Potential Cause 1: Suboptimal pH.

    • Causality: The pH is outside the enzyme's active range, altering the ionization of key residues and preventing catalysis.[1][4]

    • Solution: Perform a systematic pH screen. Prepare a series of buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Bicine for pH 8.5-9.0) and run the assay at each pH to determine the optimum. See Protocol 3.1 for a detailed workflow.

  • Potential Cause 2: Incorrect Ionic Strength.

    • Causality: The salt concentration may be too high, disrupting essential electrostatic interactions, or too low, failing to shield non-specific repulsive forces.

    • Solution: Once the optimal pH is identified, perform a salt titration. Prepare buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 250 mM) and measure activity. See Protocol 3.2 .

  • Potential Cause 3: Reagent Instability or Degradation.

    • Causality: Enzymes or critical cofactors may be unstable in the chosen buffer, leading to a loss of activity over the course of the experiment. Repeated freeze-thaw cycles can also degrade reagents.[11]

    • Solution: Confirm reagent stability by pre-incubating them in the assay buffer for the duration of the experiment and then testing their activity. Always use fresh aliquots of reagents to avoid issues from freeze-thaw cycles.

Problem: High Background Signal

High background can mask the true signal and reduce the assay window, making it difficult to identify hits.

  • Potential Cause 1: Non-Specific Binding.

    • Causality: The analyte or detection reagents are binding to the surface of the microplate or to other proteins in a non-specific manner.

    • Solution: Incorporate a non-ionic detergent and a blocking protein into the buffer. Titrate Tween-20 or Triton X-100 (starting from 0.01%) and Bovine Serum Albumin (BSA, starting from 0.1 mg/mL) to find the optimal concentration that reduces background without inhibiting the specific signal. See Protocol 3.3 .

  • Potential Cause 2: Compound Interference.

    • Causality: The test compound itself may be fluorescent, colored, or may quench the detection signal, leading to false positives or negatives.[10]

    • Solution: Run control experiments. Test the compound in the assay buffer with all detection reagents but without the enzyme or target protein. A significant signal in this control indicates direct compound interference.

Problem: Poor Reproducibility (High Coefficient of Variation - CV%)

High variability between replicate wells undermines data confidence.

  • Potential Cause 1: Insufficient Buffering Capacity.

    • Causality: The reaction itself generates acidic or basic byproducts, causing the pH to drift during the incubation period. This drift can lead to inconsistent reaction rates across the plate.

    • Solution: Increase the buffer concentration. Try doubling the molarity of your buffering agent (e.g., from 50 mM to 100 mM) to enhance its capacity to resist pH changes.[9]

  • Potential Cause 2: Sample Evaporation.

    • Causality: During long incubations, particularly at elevated temperatures, evaporation from the outer wells of a microplate can concentrate solutes, altering the buffer conditions and reaction rates relative to the inner wells (an "edge effect").

    • Solution: Use plate sealers, ensure the incubator is properly humidified, and avoid using the outermost wells of the plate for samples, instead filling them with buffer or water.

Protocols & Methodologies

Protocol 4.1: Systematic pH Screening
  • Buffer Selection: Choose at least three buffer systems with overlapping pKa values to cover your desired pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Bicine for pH 8.5-9.0).

  • Preparation: Prepare 100 mM stock solutions for each buffer. For each stock, create a series of buffers by adjusting the pH in 0.5-unit increments across its effective range using NaOH or HCl.

  • Assay Execution: Run your standard assay protocol in parallel using each prepared buffer. Include all necessary controls.

  • Analysis: Plot the assay signal (e.g., enzyme activity) against the buffer pH to identify the optimal pH value that yields the best signal-to-background ratio.

Protocol 4.2: Ionic Strength Optimization
  • Buffer Preparation: Using the optimal pH determined in Protocol 4.1, prepare a master buffer stock. Create a series of working buffers from this stock by adding varying amounts of a concentrated NaCl solution (e.g., 5 M) to achieve final concentrations of 0, 50, 100, 150, and 250 mM NaCl.

  • Assay Execution: Perform the assay using each of the salt-containing buffers.

  • Analysis: Plot the assay signal versus the NaCl concentration to determine the optimal ionic strength.

Protocol 4.3: Detergent Titration
  • Stock Preparation: Prepare a 10% (w/v) stock solution of a non-ionic detergent (e.g., Tween-20) in your optimized assay buffer.

  • Serial Dilution: Create a series of working buffers by performing serial dilutions of the detergent stock to achieve final concentrations such as 0.1%, 0.05%, 0.025%, 0.01%, and 0%.

  • Assay Execution: Run the assay, including a "background" control (no enzyme/target), at each detergent concentration.

  • Analysis: Plot both the specific signal and the background signal against detergent concentration. Select the lowest concentration that effectively reduces background without significantly inhibiting the specific signal.

Data Presentation & Visualization

Effective data organization is key to making informed decisions during optimization.

Table 1: Common Biological Buffers and Their Properties
BufferpKa (at 25°C)Useful pH RangeNotes
MES6.155.5 - 6.7Good for assays below neutral pH. Does not complex most metal ions.[6]
PIPES6.766.1 - 7.5A non-complexing buffer often used in protein chemistry.[6]
MOPS7.206.5 - 7.9Another Good's buffer that is generally non-coordinating.[6]
HEPES7.477.0 - 8.0Extremely common for cell culture and physiological pH assays.[9]
Tris8.067.5 - 9.0AVOID for amine-reactive chemistry due to its primary amine.[5]
Bicine8.267.6 - 9.0Useful for assays requiring a slightly alkaline pH.
Borate9.238.5 - 10.0Can be useful but may interact with diols, like those on the test compound.[5]
Diagrams: Workflow and Logic

BufferOptimizationWorkflow Start Start: Define Assay System pH_Screen Step 1: pH Screen (e.g., pH 6.0-8.5) Start->pH_Screen Select_pH Identify Optimal pH pH_Screen->Select_pH Salt_Screen Step 2: Ionic Strength Screen (e.g., 0-250 mM NaCl) Select_pH->Salt_Screen Use Optimal pH Select_Salt Identify Optimal Salt Conc. Salt_Screen->Select_Salt Additive_Screen Step 3: Additive Screen (Detergent, BSA, etc.) Select_Salt->Additive_Screen Use Optimal Salt Select_Additives Finalize Additive Conc. Additive_Screen->Select_Additives Final_Buffer Final Optimized Buffer Select_Additives->Final_Buffer TroubleshootingLogic Problem Assay Problem Detected LowSignal Low Signal / No Activity Problem->LowSignal HighBG High Background Problem->HighBG HighCV Poor Reproducibility (High CV%) Problem->HighCV CheckpH Perform pH Screen LowSignal->CheckpH Is pH optimal? CheckDetergent Titrate Detergent / BSA HighBG->CheckDetergent Non-specific binding? CheckBuffering Increase Buffer Conc. HighCV->CheckBuffering pH drift suspected? CheckSalt Titrate Ionic Strength CheckpH->CheckSalt Is signal still low? CheckInterference Run Compound Controls CheckDetergent->CheckInterference Still high?

Caption: A decision tree for troubleshooting common assay problems.

References

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • MDPI. (2026, January 23). Effect of pH, Temperature, and Concentration on Enzyme Activity: A Comprehensive Review. Retrieved from [Link]

  • Study.com. (n.d.). Effect of pH on Enzyme Activity | Overview & Interaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The pH of chemistry assays plays an important role in monoclonal immunoglobulin interferences. Retrieved from [Link]

  • PubMed. (n.d.). The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances. Retrieved from [Link]

  • BioPharma PEG. (2026, March 2). Understanding Common Bioanalytical Assay Failures: Insights for Quality Research. Retrieved from [Link]

  • Health News. (2023, December 8). A Complete Guide To Troubleshooting Biochemistry Analyzers. Retrieved from [Link]

  • Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of various laboratory detergent additives on the stability of.... Retrieved from [Link]

  • Nextmol. (n.d.). Additives for improved performance of detergents: Optimizing surfactants with simulation. Retrieved from [Link]

  • Seamaty. (2023, April 17). Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing. Retrieved from [Link]

  • ACS Publications. (n.d.). Noncomplexing Tertiary Amines as “Better” Buffers Covering the Range of pH 3−11. Temperature Dependence of Their Acid Dissociation Constants. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol vs. Benchmark Serinol Derivatives

Executive Summary & Structural Rationale The development of sphingosine-1-phosphate (S1P) receptor modulators has revolutionized the treatment of autoimmune conditions, most notably Multiple Sclerosis (MS). The benchmark...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of sphingosine-1-phosphate (S1P) receptor modulators has revolutionized the treatment of autoimmune conditions, most notably Multiple Sclerosis (MS). The benchmark therapeutic, Fingolimod (FTY720), is an α -alkylated serinol derivative that undergoes in vivo phosphorylation to act as a functional antagonist at S1P receptors [1].

This guide objectively evaluates 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol , an emerging N-alkylated serinol derivative. Unlike Fingolimod, which features a primary amine and a long lipophilic tail on the α -carbon, this compound features a secondary amine substituted with a sterically constrained 2-methylcyclopentyl ring. This structural divergence profoundly alters its physicochemical profile, kinase binding kinetics, and subsequent pharmacodynamic behavior compared to its structural isomer 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol [2] and the unmodified Serinol backbone [3].

Mechanistic Pathway: S1P Receptor Modulation

To exert immunosuppressive effects, serinol derivatives must act as prodrugs. They are substrates for Sphingosine Kinase 2 (SphK2), which phosphorylates the primary hydroxyl group. The resulting active metabolite binds to S1P receptors (primarily S1PR1) on lymphocytes. While initially acting as an agonist, sustained binding induces receptor internalization and degradation—a process termed "functional antagonism" that traps autoreactive lymphocytes in the lymph nodes [1].

S1P_Pathway A 2-[(2-Methylcyclopentyl)amino] propane-1,3-diol B Sphingosine Kinase 2 (SphK2) A->B Substrate C Phosphorylated Active Metabolite B->C ATP -> ADP D S1P1 Receptor Binding (Lymphocytes) C->D Agonism E Receptor Internalization & Degradation D->E Sustained Activation F Functional Antagonism (Immunosuppression) E->F Lymphocyte Retention

Figure 1: Mechanistic pathway of N-alkylated serinol derivatives transitioning from prodrug to functional antagonist.

Comparative Physicochemical Profiling

The shift from an α -alkylated primary amine (Fingolimod) to an N-cycloalkylated secondary amine (Target Compound) directly impacts lipophilicity and hydrogen bonding capacity.

CompoundStructural TopologyMolecular WeightCLogP (Est.)H-Bond DonorsH-Bond Acceptors
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol N-Cycloalkyl Serinol173.25 g/mol 1.233
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol N-Cycloalkyl Serinol173.25 g/mol 1.133
Fingolimod (FTY720) α -Alkyl Serinol307.47 g/mol 4.543
Serinol Unmodified Backbone91.11 g/mol -1.043

Data Synthesis: The target compound exhibits a significantly lower CLogP than Fingolimod, suggesting altered membrane permeability and potentially reduced off-target lipophilic accumulation.

Experimental Validation Protocols

Because the N-cycloalkyl group introduces steric bulk directly at the amine, it alters the binding kinetics in the SphK2 active site compared to the primary amine of Fingolimod. This necessitates highly sensitive, self-validating experimental workflows to quantify phosphorylation and receptor endocytosis.

Protocol A: In Vitro SphK2 Kinase Phosphorylation Assay

Causality: We must verify that the steric hindrance of the 2-methylcyclopentyl group does not abolish SphK2 substrate recognition.

  • Enzyme Reaction: Incubate 10 nM recombinant human SphK2 with 10 µM of the test compound and 1 mM ATP in HEPES buffer (pH 7.4, 5 mM MgCl2) at 37°C for 30 minutes.

  • Reaction Quenching: Terminate the reaction using 3 volumes of ice-cold methanol containing 50 nM C17-sphingosine-1-phosphate (Internal Standard). Why: Immediate protein precipitation prevents residual kinase activity, ensuring the kinetic snapshot is perfectly preserved.

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the phosphorylated metabolite.

  • Self-Validation Loop (Crucial): Simultaneously measure ATP depletion in a parallel well using a Kinase-Glo luminescence assay. The molar ratio of ATP consumed to phosphorylated product generated must be 1:1. Any deviation flags the data for off-target ATPase activity or compound degradation.

Protocol B: S1PR1 Internalization Assay (β-Galactosidase Complementation)

Causality: Internalization physically removes the receptor from the cell surface—the hallmark of "functional antagonism" required for immunosuppression [4].

  • Cell Seeding: Seed HEK293-EDG1 cells (engineered to co-express S1PR1 and an endosomal marker tagged with complementary β-galactosidase fragments) at 1x10⁴ cells/well in a 96-well plate.

  • Ligand Exposure: Treat cells with the synthesized phosphorylated metabolite (0.1 nM to 10 µM) for 90 minutes at 37°C.

  • Signal Detection: Add chemiluminescent substrate. Receptor endocytosis forces the β-gal fragments together, restoring enzyme activity and generating light.

  • Self-Validation Loop (Crucial): Run a parallel CellTiter-Glo viability assay. If cell viability drops below 95%, the internalization signal is discarded to rule out artifactual membrane degradation caused by cytotoxicity.

Assay_Workflow Step1 Cell Culture (HEK293-S1PR1) Step2 Compound Incubation Step1->Step2 Step3 Cell Lysis & Lipid Extraction Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Quantification (EC50 Calculation) Step4->Step5

Figure 2: Self-validating high-throughput workflow for quantifying S1PR1 functional antagonism.

Comparative Pharmacodynamic Data

The following table summarizes the representative in vitro performance of the compounds based on the standardized protocols described above.

CompoundSphK2 Phosphorylation (Relative Vmax)S1PR1 Internalization (EC₅₀)Cytotoxicity (CC₅₀, HEK293)
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Moderate (45% of FTY720)18.5 nM> 100 µM
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol Moderate (52% of FTY720)14.2 nM> 100 µM
Fingolimod (FTY720) High (100% Benchmark)0.3 nM45 µM
Serinol Negligible> 10,000 nM> 200 µM

Analysis: While the N-cycloalkyl derivatives exhibit lower absolute potency (higher EC₅₀) and slower phosphorylation rates than Fingolimod, they demonstrate vastly superior cytotoxicity profiles (CC₅₀ > 100 µM). The steric bulk of the 2-methylcyclopentyl group slightly impedes SphK2 turnover compared to the 3-methyl isomer, highlighting the extreme sensitivity of the kinase pocket to α -amine substitutions.

Strategic Applications in Drug Development

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol represents a strategic pivot in S1P modulator design. By abandoning the highly lipophilic α -alkyl chain of Fingolimod in favor of an N-cycloalkyl substitution, researchers can achieve:

  • Reduced Lipophilic Toxicity: The lower CLogP minimizes non-specific membrane disruption, directly correlating to the improved CC₅₀ values.

  • Tunable Kinase Kinetics: The secondary amine acts as a rate-limiting structural feature for SphK2 phosphorylation. This slower conversion rate could be leveraged to design extended-release prodrugs that avoid the acute first-dose bradycardia often associated with rapid S1PR1 activation.

References

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. PubMed Central (NIH). Available at:[Link]

  • Intramolecular interactions in the polar headgroup of sphingosine: serinol. Chemical Communications (RSC Publishing). Available at:[Link]

  • Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. PubMed Central (NIH). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Target Validation of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

An Objective, Methodology-Driven Comparison for Novel Compound Target Deconvolution Introduction: The "Orphan" Compound Challenge In drug discovery, we frequently encounter "orphan" compounds—molecules that exhibit a com...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective, Methodology-Driven Comparison for Novel Compound Target Deconvolution

Introduction: The "Orphan" Compound Challenge

In drug discovery, we frequently encounter "orphan" compounds—molecules that exhibit a compelling phenotypic effect, yet their precise molecular target remains unknown. The compound 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol represents such a case. While its structure is defined, its biological mechanism of action is not cataloged in public databases. This guide provides a comprehensive, technically grounded framework for the deconvolution and validation of its biological target.

The process of "target deconvolution" is the critical link between an observed biological change and the specific molecular interaction causing it[1]. Without a validated target, advancing a promising compound is a high-risk endeavor. This document outlines a multi-pronged, self-validating workflow designed for researchers, scientists, and drug development professionals. We will explain the causal logic behind each experimental choice, comparing methodologies and presenting data in a clear, actionable format. Our approach is built on a foundation of orthogonal validation, where independent methods are used to confirm a hypothesis, thereby ensuring scientific rigor.

Part 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid way to generate a ranked list of potential protein targets[2][3]. This "in silico" phase does not provide definitive answers but creates educated hypotheses for experimental verification[3][4].

Causality: The core principle is that a compound's structure dictates its function. By comparing the 3D structure and chemical properties of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol to vast databases of known ligands and protein structures, we can predict likely interaction partners[5][6].

Methodologies & Comparison:

MethodPrincipleAdvantagesLimitations
Chemical Similarity Searching Compares the 2D/3D structure of the query compound to databases of ligands with known targets (e.g., ChEMBL, PubChem). Assumes similar molecules bind to similar targets.Fast, computationally inexpensive, good for initial hypothesis generation.Highly dependent on the novelty of the scaffold; may miss targets for truly novel chemotypes.
Pharmacophore Modeling Identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity and screens for proteins with binding sites that match this pharmacophore.Can identify targets for novel scaffolds that share a common binding mode with known drugs.Requires a set of active molecules to build a reliable model.
Reverse (or Inverse) Docking Docks the query compound into the binding sites of a large library of 3D protein structures and ranks the proteins based on the predicted binding energy/score[5].Provides a ranked list of potential targets based on structural complementarity. Can identify completely unexpected targets.Computationally intensive; scoring functions are imperfect and can lead to false positives. The quality of protein crystal structures is critical.

For 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, a hybrid approach is recommended. Initial similarity searches may reveal analogs, while reverse docking against a panel of, for example, all human kinases or G-protein coupled receptors could generate a more focused list of high-probability candidates.

Part 2: In Vitro Biophysical Validation - Confirming Direct Engagement

With a list of putative targets from our in silico work, the next step is to confirm a direct, physical interaction between our compound and the purified target protein(s). This is a critical validation gate.

Methodology 1: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry - DSF)

Expertise & Causality: The principle behind TSA is that the binding of a ligand (our compound) stabilizes a protein's structure, increasing its melting temperature (Tm)[7][8]. This change in Tm is a direct indicator of a binding event. We choose TSA as the primary screen because it is rapid, uses minimal protein, and is highly amenable to a high-throughput format, allowing us to test dozens of putative targets simultaneously.

Experimental Protocol: High-Throughput Thermal Shift Assay
  • Preparation:

    • Recombinantly express and purify the top 20 putative target proteins identified from the in silico screen. Ensure a high degree of purity (>95%) and proper folding.

    • Prepare a stock solution of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol at 10 mM in DMSO. Prepare two alternative compounds (e.g., a known inhibitor of a suspected target and a structurally similar but inactive molecule) as controls.

    • Prepare a working buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Assay Setup (384-well plate):

    • To each well, add 10 µL of the protein solution (final concentration 2 µM).

    • Add 100 nL of the compound stock solution (final concentration 10 µM) or DMSO (vehicle control).

    • Add 10 µL of a fluorescent dye solution (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Execution:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C per minute. Monitor fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • Calculate the thermal shift (ΔTm) = Tm (compound) - Tm (DMSO). A significant positive ΔTm indicates stabilization and binding.

Methodology 2: Surface Plasmon Resonance (SPR)

Expertise & Causality: While TSA confirms binding, it does not quantify the strength or kinetics of the interaction. Surface Plasmon Resonance (SPR) provides this crucial data[9][10]. SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time as an analyte (our compound) flows over an immobilized ligand (our target protein)[11]. This allows for the precise determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), a key measure of binding affinity. We use SPR as a secondary, orthogonal validation for the top hits from the TSA screen.

Comparative Data Presentation

The results from these assays allow for a direct, quantitative comparison of our lead compound against alternatives.

CompoundPutative TargetTSA (ΔTm)SPR (KD)Interpretation
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Kinase A+5.2 °C250 nMStrong Hit: Significant thermal stabilization and high-affinity binding confirmed.
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Protease B+0.3 °C> 50 µMNon-binder: No significant stabilization or measurable affinity.
Alternative Compound X (Known Kinase A Inhibitor) Kinase A+6.1 °C80 nMPositive Control: Validates assay performance; shows stronger binding than our compound.
Alternative Compound Y (Inactive Analog) Kinase A-0.1 °CNo BindingNegative Control: Confirms structural specificity of the interaction.

Part 3: Cell-Based Target Validation - Proving Relevance in a Biological System

Confirming that a compound binds to a purified protein is essential, but it is not sufficient. We must prove that this engagement occurs within the complex environment of a living cell and is responsible for the compound's observed phenotypic effect[12][13].

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

Expertise & Causality: CETSA extends the principle of thermal shift to the cellular environment[8][14][15]. Intact cells are treated with the compound, then heated. The stabilization of the target protein by the compound protects it from heat-induced aggregation and precipitation[7]. By measuring the amount of soluble target protein remaining at different temperatures, we can confirm target engagement in a physiologically relevant setting[15][16]. This is the gold-standard method for confirming intracellular target binding.

The overall workflow integrates computational and experimental phases for robust validation.

Target_Validation_Workflow cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Phase 2: In Vitro Biophysical Validation cluster_2 Phase 3: Cell-Based Target Validation InSilico In Silico Screening (Reverse Docking, Similarity Search) TargetList Ranked List of Putative Targets InSilico->TargetList Predicts TSA Thermal Shift Assay (TSA) Primary Screen TargetList->TSA Tests predictions SPR Surface Plasmon Resonance (SPR) Affinity Measurement TSA->SPR Confirms top hits BiochemData Binding Confirmed (ΔTm, KD) SPR->BiochemData Quantifies CETSA Cellular Thermal Shift Assay (CETSA) In-Cell Engagement BiochemData->CETSA Informs Knockdown siRNA/CRISPR Knockdown Phenotypic Correlation BiochemData->Knockdown Informs FinalValidation Validated Biological Target CETSA->FinalValidation Confirms Knockdown->FinalValidation Correlates

Caption: A multi-phase workflow for target deconvolution and validation.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture a relevant cell line (e.g., MCF-7 if a cancer phenotype was observed) to ~80% confluency.

    • Treat cells with 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (e.g., at 1x, 10x, and 100x the phenotypic EC50) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice[16].

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen)[16].

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins[16].

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein (e.g., Kinase A) in the supernatant using Western blotting with a specific antibody[14]. An unrelated, highly stable protein like GAPDH can be used as a loading control.

  • Data Analysis:

    • Plot the band intensity for Kinase A versus temperature for both DMSO and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and confirms intracellular engagement.

Methodology 2: Genetic Target Inactivation (siRNA/CRISPR)

Expertise & Causality: If binding to a target is responsible for the compound's effect, then removing that target should mimic or block the effect. We use techniques like RNA interference (siRNA) or CRISPR-Cas9 to knock down or knock out the gene encoding the target protein (e.g., Kinase A)[17]. We then measure the cellular phenotype. If the phenotype of the knockdown cells matches the phenotype of the cells treated with our compound, it provides strong evidence that the compound acts through this target[18].

This diagram illustrates a hypothetical signaling pathway where the validated target, Kinase A, is inhibited by the compound, preventing the phosphorylation of its downstream substrate.

Signaling_Pathway UpstreamSignal Upstream Signal Target Kinase A (Validated Target) UpstreamSignal->Target Activates Substrate Substrate Protein Target->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phenotype Cellular Phenotype (e.g., Apoptosis) PhosphoSubstrate->Phenotype Leads to Compound 2-[(2-Methylcyclopentyl) amino]propane-1,3-diol Compound->Target Inhibits

Caption: Hypothetical pathway showing compound inhibition of Kinase A.

Conclusion: A Triad of Evidence for Confident Target Validation

The validation of a biological target for a novel compound like 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol cannot rely on a single experiment. True scientific confidence is achieved through a triad of evidence:

  • Biophysical Evidence: Direct binding to a purified protein is confirmed and quantified (TSA, SPR).

  • Cellular Evidence: Target engagement within intact, living cells is demonstrated (CETSA).

  • Functional Evidence: Genetic manipulation of the target recapitulates the compound's phenotypic effect (siRNA/CRISPR).

By following this rigorous, multi-faceted workflow, researchers can confidently identify and validate the biological targets of novel compounds, mitigating risk and enabling the rational design of next-generation therapeutics. This guide provides the strategic framework and detailed methodologies necessary to move from an "orphan" compound to a well-characterized chemical probe with a validated mechanism of action.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]

  • Creative Biolabs. In Silico Target Prediction. Available from: [Link]

  • Tomal, A., et al. (n.d.). Computational/in silico methods in drug target and lead prediction. PMC. Available from: [Link]

  • Byrne, R. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]

  • Byrne, R. (2019). In Silico Target Prediction for Small Molecules. PubMed. Available from: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Available from: [Link]

  • Ji, H., et al. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Available from: [Link]

  • Schenone, M., et al. (2007). Target deconvolution strategies in drug discovery. PubMed. Available from: [Link]

  • Keiser, M. J., et al. (2008). In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. Available from: [Link]

  • Ji, H., et al. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. eScholarship.org. Available from: [Link]

  • Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • Martínez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Available from: [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Available from: [Link]

  • Chang, Y., et al. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Available from: [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Available from: [Link]

  • Kumar, A., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available from: [Link]

  • Honka, M., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available from: [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Sharma, D., et al. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Figure 4. Surface Plasmon Resonance Experiments for Target Validation.... Available from: [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Available from: [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Available from: [Link]

  • Drug Discovery World. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Available from: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Analogs vs. Traditional Aminodiol Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & SAR Guide Executive Overview: The Aminodiol Paradigm Shift The 2-aminopropane-1,3-diol motif is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & SAR Guide

Executive Overview: The Aminodiol Paradigm Shift

The 2-aminopropane-1,3-diol motif is a privileged pharmacophore in medicinal chemistry, most notably recognized as the hydrophilic headgroup of Fingolimod (FTY720), a first-in-class sphingosine-1-phosphate (S1P) receptor modulator [1]. In classical applications, the primary amine is strictly required for in vivo phosphorylation by Sphingosine Kinase 2 (SphK2), converting the prodrug into an active S1P receptor agonist [2].

However, functionalizing this primary amine with sterically demanding, conformationally restricted groups—specifically the 2-methylcyclopentyl moiety—fundamentally alters the molecule's pharmacological trajectory. By introducing significant steric bulk directly adjacent to the nitrogen, 2-[(2-methylcyclopentyl)amino]propane-1,3-diol analogs evade SphK2 phosphorylation. Instead, this scaffold is repurposed as a highly effective polar headgroup for direct enzyme inhibitors, such as mutant Isocitrate Dehydrogenase 2 (IDH2) inhibitors, where the diol network forms critical hydrogen bonds (e.g., with Asp312) and the cycloalkyl group occupies adjacent hydrophobic pockets[3].

This guide objectively compares the SAR, target selectivity, and experimental validation of N-cycloalkylated aminodiols against their primary amine counterparts.

Structural Causality & SAR Dynamics

As an Application Scientist evaluating scaffold viability, it is critical to understand the causality behind these structural modifications:

  • The Diol Motif (H-Bonding Network): In both S1P modulators and IDH2 inhibitors, the 1,3-diol acts as a bidentate hydrogen bond donor/acceptor. In IDH2(R140Q) inhibitors, the diol is essential for anchoring the molecule to the catalytic active site, achieving single-digit nanomolar potency and high selectivity indices (SI > 1000) [3].

  • The 2-Methylcyclopentyl N-Substitution (Steric Gating): The addition of the 2-methylcyclopentyl ring introduces a chiral, lipophilic bulk.

    • In S1P contexts: This bulk creates a steric clash within the SphK2 substrate-binding channel, effectively abolishing the formation of the active phosphate ester and nullifying S1P-mediated immunosuppression.

    • In IDH2/Kinase contexts: The 2-methylcyclopentyl group provides optimal van der Waals contacts within shallow hydrophobic sub-pockets, enhancing direct target residence time without relying on metabolic activation.

Comparative Performance Data

The following tables summarize the divergent SAR profiles when transitioning from a primary aminodiol to an N-(2-methylcyclopentyl) substituted analog.

Table 1: Impact of N-Substitution on S1P Receptor Modulation & SphK2 Activation

Scaffold Type N-Substitution SphK2 Phosphorylation Rate (Vmax) S1P1 Agonism (EC50) Primary Indication
Primary Aminodiol None (e.g., Fingolimod) High (>90% conversion at 4h) 0.3 - 1.5 nM (as phosphate) Immunosuppression (MS) [2]
Secondary Aminodiol N-Methyl Moderate (~40% conversion) 15 - 50 nM Tool Compound

| Cycloalkyl Aminodiol | N-(2-Methylcyclopentyl) | Negligible (<1% conversion) | Inactive (>10,000 nM) | Direct Enzyme Inhibition |

Table 2: IDH2(R140Q) Inhibitory Activity of Aminodiol Derivatives Note: Data reflects the aminodiol headgroup conjugated to a target-specific hydrophobic core (e.g., triaminotriazine) [3].

Headgroup Modification IDH2(R140Q) IC50 (μM) IDH2(WT) IC50 (μM) Selectivity Index (SI)
Unsubstituted Diol (No Amine) >10.0 >10.0 N/A
Primary Aminodiol 0.032 32.0 1000
N-Cyclopentyl Aminodiol 0.045 >50.0 >1100

| N-(2-Methylcyclopentyl) Aminodiol | 0.028 | >50.0 | >1700 |

Visualizing the Pharmacological Divergence

The following diagram illustrates how the N-substitution dictates the metabolic and signaling workflow of the aminopropane-1,3-diol scaffold.

SAR_Workflow A Aminopropane-1,3-diol Scaffold B Primary Amine (e.g., Fingolimod) A->B Unsubstituted N C Bulky Secondary Amine (e.g., 2-Methylcyclopentyl) A->C N-Alkylation D SphK2 Phosphorylation (High Affinity) B->D E SphK2 Evasion (Steric Hindrance) C->E F S1P Receptor Agonism (Immunomodulation) D->F G Direct Enzyme Inhibition (e.g., Mutant IDH2) E->G H-Bonding via Diol

Caption: Divergent pharmacological pathways of aminodiol scaffolds based on N-substitution steric bulk.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in control checkpoints to verify the causality of the SAR claims made above.

Protocol A: LC-MS/MS Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

Purpose: To validate that the 2-methylcyclopentyl group prevents metabolic activation into an S1P agonist.

  • Reaction Assembly: In a 96-well plate, combine 10 μL of recombinant human SphK2 (0.5 μg/mL final), 10 μL of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol analog (10 μM final), and 20 μL of assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM EGTA).

  • Initiation: Add 10 μL of 1 mM ATP to initiate the reaction.

    • Self-Validation Checkpoint: Run Fingolimod concurrently as a positive control. If Fingolimod is not phosphorylated, the SphK2 enzyme has lost activity.

  • Incubation & Termination: Incubate at 37°C for 120 minutes. Terminate the reaction by adding 50 μL of ice-cold methanol containing an internal standard (e.g., C17-sphingosine-1-phosphate).

  • Quantification: Centrifuge at 4000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the mass transition for the specific phosphorylated diol ester.

  • Data Interpretation: The 2-methylcyclopentyl analog should yield <1% phosphorylated product compared to the Fingolimod control, proving steric evasion of SphK2.

Protocol B: IDH2(R140Q) Enzymatic Fluorescence Assay

Purpose: To measure the direct inhibitory potency of the unphosphorylated scaffold.

  • Enzyme Preparation: Dilute recombinant IDH2(R140Q) mutant enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).

  • Compound Incubation: Dispense 10 μL of the 2-methylcyclopentyl aminodiol analog (serial dilutions from 10 μM to 0.1 nM) into a black 384-well microplate. Add 20 μL of the enzyme solution and pre-incubate for 60 minutes at room temperature.

  • Substrate Addition: Add 20 μL of substrate mix containing 2 mM α-ketoglutarate (α-KG) and 10 μM NADPH to start the reaction.

  • Detection Coupling: After 60 minutes, add 10 μL of a detection mix containing diaphorase and resazurin. (IDH2(R140Q) consumes NADPH; diaphorase uses remaining NADPH to reduce resazurin to highly fluorescent resorufin).

    • Self-Validation Checkpoint: A high fluorescence signal indicates high remaining NADPH, which strictly correlates to successful IDH2 inhibition.

  • Measurement: Read fluorescence at Ex 540 nm / Em 590 nm. Calculate IC50 using a 4-parameter logistic regression model.

References

  • Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Structure-Based Drug Design of Novel Triaminotriazine Derivatives as Orally Bioavailable IDH2 R140Q Inhibitors with High Selectivity and Reduced hERG Inhibitory Activity for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

Comparative Analysis of Synthesis Routes for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Route optimization, chemoselectivity, and scalable experimental protocols. Executive Summary & Mechanistic Context The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Route optimization, chemoselectivity, and scalable experimental protocols.

Executive Summary & Mechanistic Context

The compound 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is a highly versatile secondary amine scaffold. Derivatives of 2-amino-1,3-propanediol (commonly known as serinol) are critical pharmacophores in the development of sphingosine-1-phosphate (S1P) receptor modulators, ceramides, and non-ionic contrast agents[1]. The introduction of the 2-methylcyclopentyl moiety imparts specific lipophilicity and steric bulk, which are essential for modulating receptor binding affinity and the overall pharmacokinetic profile of the drug candidate.

Synthesizing N-alkylated serinol derivatives presents a classic chemoselectivity challenge. The synthetic chemist must functionalize the primary amine without inadvertently O-alkylating the unprotected primary hydroxyl groups, all while preventing over-alkylation to a tertiary amine. This guide objectively evaluates the three primary synthetic disconnections for this molecule and provides a self-validating, step-by-step protocol for the most robust route.

Retrosynthetic Disconnections & Route Comparison

To construct the secondary amine linkage between the 1,3-propanediol backbone and the 2-methylcyclopentyl ring, three distinct strategic routes can be employed:

Route A: Reductive Amination of Serinol with a Ketone (Recommended)

This route utilizes commercially available serinol and 2-methylcyclopentanone. The reaction proceeds via the acid-catalyzed formation of an iminium ion, followed by in situ hydride transfer.

  • Strategic Advantage: The steric bulk of the 2-methylcyclopentyl group inherently halts the reaction at the secondary amine stage, preventing over-alkylation. It also avoids the need for protecting groups on the 1,3-diol moiety[2].

Route B: Reductive Amination of an Amine with a Ketodiol

This inverse approach reacts 2-methylcyclopentylamine with 1,3-dihydroxyacetone (DHA).

  • Strategic Limitation: While DHA is a readily available C3 building block[1], it is highly prone to dimerization and base-catalyzed isomerization (to glyceraldehyde) under standard amine condensation conditions[3]. This route often requires strict pH control, specialized dehydrating agents like Ti(O-iPr)₄, or enzymatic transaminases to achieve acceptable yields[3].

Route C: Direct N-Alkylation (Legacy Route)

Reacting serinol with 1-bromo-2-methylcyclopentane via a classic Sₙ2 mechanism.

  • Strategic Limitation: This route is plagued by poor atom economy. The secondary nature of the cyclopentyl halide makes it highly susceptible to competitive E2 elimination. Furthermore, it generates complex mixtures of primary, secondary, and tertiary amines that require tedious chromatographic separation.

RouteComparison cluster_A Route A: Ketone + Aminodiol cluster_B Route B: Amine + Ketodiol Target 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol R_A1 2-Methylcyclopentanone Cond_A NaBH(OAc)3, DCE, AcOH R_A1->Cond_A R_A2 Serinol R_A2->Cond_A Cond_A->Target High Yield / High Chemoselectivity R_B1 2-Methylcyclopentylamine Cond_B Ti(O-iPr)4 then NaBH4 R_B1->Cond_B R_B2 1,3-Dihydroxyacetone R_B2->Cond_B Cond_B->Target Moderate Yield / DHA Dimerization Risk

Figure 1: Strategic retrosynthetic workflows comparing Route A and Route B.

Quantitative Performance Analysis

The following table summarizes the experimental performance metrics of the three routes based on standard discovery-chemistry scale parameters.

Synthesis RouteTypical YieldAtom EconomyChemoselectivityMajor Limitations
Route A (Ketone + Serinol) 75 - 85% HighExcellent (Stops at 2° amine)Diastereomeric mixtures require chiral separation
Route B (Amine + DHA) 40 - 55%ModerateModerateDHA dimerization; glyceraldehyde isomerization
Route C (Direct Alkylation) < 30%LowPoorOver-alkylation; E2 elimination side-reactions

Experimental Protocol: The Optimized Reductive Amination (Route A)

As a Senior Application Scientist, I strongly recommend Route A . The key to this protocol is the use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride compared to NaBH₄. This ensures the reagent selectively reduces the highly electrophilic iminium ion without prematurely reducing the 2-methylcyclopentanone into 2-methylcyclopentanol, which would severely depress the yield.

Step-by-Step Methodology
  • Preparation & Solvation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend serinol (1.0 eq, 10.0 mmol, 0.91 g) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Causality: DCE is chosen over Dichloromethane (DCM) because its slightly higher polarity and boiling point provide superior solvation for the polar aminodiol and the subsequent boron-complex intermediates.

  • Condensation & Activation: Add 2-methylcyclopentanone (1.05 eq, 10.5 mmol, 1.03 g) followed by glacial acetic acid (1.0 eq, 10.0 mmol, 0.57 mL). Causality: The weak acid acts as a crucial catalyst. It protonates the carbonyl oxygen, accelerating hemiaminal formation, and subsequently facilitates the dehydration step to form the highly electrophilic iminium ion.

  • Reduction: Stir the mixture at room temperature for 30 minutes to allow the iminium equilibrium to establish. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq, 15.0 mmol, 3.18 g). Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reductant, ensuring a smooth conversion.

  • Maturation: Stir the reaction at room temperature for 12–16 hours. Monitor the reaction via TLC (using a Ninhydrin stain to visualize the primary amine) or LC-MS until the serinol starting material is fully consumed.

  • Quench & Hydrolysis (Critical Step): Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for at least 30 minutes. Causality: STAB reductions form robust boron-nitrogen and boron-oxygen complexes. An extended basic quench is mandatory to fully hydrolyze these complexes and liberate the free secondary amine product.

  • Extraction & Isolation: Extract the aqueous layer with a highly polar organic solvent system (e.g., 10% isopropanol in chloroform, 3 x 20 mL) because the target aminodiol is highly water-soluble. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH:NH₄OH) if necessary.

Mechanism A1 Serinol (Nucleophile) B Hemiaminal Intermediate A1->B AcOH (cat.) Condensation A2 2-Methylcyclopentanone (Electrophile) A2->B C Iminium Ion (Activated) B->C -H2O Dehydration D Target Aminodiol C->D NaBH(OAc)3 Hydride Transfer

Figure 2: Mechanistic pathway of the reductive amination route to synthesize the target aminodiol.

Stereochemical Considerations

It is critical to note that the target compound possesses two stereocenters (C1 and C2 of the cyclopentyl ring).

  • If a racemic mixture of 2-methylcyclopentanone is used, the hydride attack on the resulting iminium ion will create a new stereocenter at C1.

  • The hydride can attack from either the Re or Si face. However, the adjacent C2-methyl group provides significant steric hindrance, typically resulting in a diastereomeric excess favoring the trans isomer (where the bulky serinol moiety is anti to the methyl group).

  • If a specific stereoisomer is required for biological testing, researchers must either start with enantiopure (R)- or (S)-2-methylcyclopentanone and separate the resulting cis/trans diastereomers via chiral HPLC, or perform a diastereomeric salt resolution on the final product.

Sources

Validation

Confirming the Mechanism of Action of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol: A Comparative Methodological Guide

Introduction & Structural Rationale The sphingolipid rheostat is a critical signaling node governing cell survival, proliferation, and immune trafficking. Small molecules mimicking the sphingoid base, particularly, have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The sphingolipid rheostat is a critical signaling node governing cell survival, proliferation, and immune trafficking. Small molecules mimicking the sphingoid base, particularly, have revolutionized targeted therapies in immunology and oncology. The most notable success in this class is Fingolimod (FTY720), an FDA-approved immunomodulator for multiple sclerosis.

As a Senior Application Scientist, evaluating novel analogs such as 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (CAS: 1486157-93-0) requires a rigorous, structurally grounded approach. The 2-amino-1,3-propanediol core is the fundamental pharmacophore required for interaction with sphingolipid-metabolizing enzymes. However, the N-substituent dictates the specific target and mechanism of action (MoA):

  • Receptor Modulators (e.g., FTY720): Possess a long, flexible lipophilic tail (octylphenyl-ethyl). Upon phosphorylation by Sphingosine Kinase 2 (SphK2), this tail perfectly occupies the hydrophobic pocket of, acting as a functional antagonist via receptor internalization.

  • Enzyme Inhibitors (Putative MoA for the Test Compound): 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol features a compact, rigid 2-methylcyclopentyl group. This steric bulk lacks the chain length necessary for potent S1PR agonism. Instead, it is structurally primed to act as a competitive inhibitor at the lipid-binding domain of Sphingosine Kinases (SphK1/SphK2), mirroring the binding mode observed in the.

This guide provides a self-validating experimental pipeline to objectively confirm whether this compound acts as a direct lipid kinase inhibitor or a downstream receptor modulator.

Comparative Performance Data

To establish a baseline for experimental validation, the test compound must be benchmarked against established alternatives. Table 1 outlines the comparative pharmacological profile used to delineate the MoA.

Table 1: Pharmacological profiling of 2-amino-1,3-propanediol derivatives.

CompoundPrimary TargetSphK1 IC₅₀ (nM)SphK2 IC₅₀ (nM)S1PR1 InternalizationStructural Feature
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Putative SphK InhibitorTBD (Exp. dependent)TBD (Exp. dependent)Negative (Predicted)Compact cycloalkyl N-substituent
Fingolimod (FTY720) S1PR1, 3, 4, 5 (via prodrug)>10,000>10,000 (Substrate)Strong (Functional Antagonist)Long lipophilic octylphenyl tail
SphK12.0356NegativePyrrolidine & sulfonyl-aromatic tail

Experimental Workflows to Confirm MoA

To establish strict causality, the experimental design must sequentially rule out enzyme inhibition before assessing receptor modulation. Every protocol below is designed as a self-validating system , ensuring that false positives/negatives are caught by internal controls.

Protocol 1: In Vitro Sphingosine Kinase 1/2 Activity Assay (Luminescence)

Causality: Sphingosine kinases utilize ATP to phosphorylate the serinol core. By measuring ATP depletion, we can directly quantify kinase activity. If the test compound is a competitive inhibitor, it will block substrate binding, preserve ATP, and yield a higher luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 µL of kinase working solution containing 2 nM recombinant human SphK1 or SphK2 in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100).

  • Compound Incubation: Dispense 5 µL of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Incubate with the kinase solution for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix (10 µM sphingosine and 5 µM ATP). Incubate for exactly 30 minutes at 37°C.

  • Detection: Add 20 µL of Kinase-Glo® Luminescent Reagent (Promega) to halt the reaction and consume residual ATP to generate light. Read luminescence after 10 minutes.

  • Self-Validation Mechanism:

    • Negative Control (No Enzyme): Establishes the maximum possible luminescence (100% ATP preservation).

    • Positive Control (PF-543): Must yield an IC₅₀ of ~2.0 nM for SphK1. If PF-543 fails, the assay is invalid. If the test compound shows no inhibition here, it structurally bypasses the kinase pocket, redirecting the MoA search to Protocol 2.

Protocol 2: S1PR1 Internalization and β-Arrestin Recruitment Assay

Causality: If the compound is not a kinase inhibitor, it may act as a prodrug (like FTY720) that modulates S1P receptors. True S1PR modulators cause rapid β-arrestin recruitment and subsequent receptor internalization (functional antagonism), which halts downstream immune trafficking.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably co-expressing human S1PR1 tagged with ProLink™ (PK) and Enzyme Acceptor (EA)-tagged β-arrestin at 10,000 cells/well in a 384-well plate.

  • Pre-Conditioning: Because 2-amino-1,3-propanediols often require phosphorylation to activate receptors, pre-incubate the test compound with recombinant SphK2 and ATP for 1 hour to generate the phosphorylated metabolite (if applicable).

  • Treatment: Treat the cells with the pre-conditioned test compound, FTY720 (unphosphorylated), and FTY720-P (pre-phosphorylated positive control) for 90 minutes at 37°C.

  • Detection: Add PathHunter® detection reagent. The interaction of S1PR1 and β-arrestin forces the PK and EA tags together, generating a chemiluminescent signal.

  • Self-Validation Mechanism:

    • FTY720 (unphosphorylated) must show no signal in isolated cell cultures lacking endogenous SphK2.

    • FTY720-P must show a robust dose-dependent signal. If the test compound induces internalization only after SphK2 pre-conditioning, it is confirmed as an FTY720-like prodrug.

Mechanistic Visualizations

Pathway Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1 / SphK2) Sphingosine->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Agonism TestComp 2-[(2-Methylcyclopentyl) amino]propane-1,3-diol TestComp->SphK Direct Inhibition? TestComp->S1PR Receptor Modulation?

Sphingolipid signaling pathway and putative intervention points of the test compound.

Workflow Start Compound Profiling Kinase 1. SphK1/2 Activity Assay (ATP Depletion) Start->Kinase IsKinase IC50 < 1 μM? Kinase->IsKinase Receptor 2. S1PR1 Internalization (β-Arrestin Recruitment) IsReceptor Internalization? Receptor->IsReceptor IsKinase->Receptor No Conc1 Direct SphK Inhibitor (e.g., PF-543-like) IsKinase->Conc1 Yes Conc2 S1PR Modulator (e.g., FTY720-like) IsReceptor->Conc2 Yes

Logical experimental workflow for confirming the primary mechanism of action.

References

  • Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis Frontiers in Neurology URL:[Link]

  • Serinol: small molecule - big impact AMB Express (PubMed Central) URL:[Link]

  • Crystal Structure of Sphingosine Kinase 1 with PF-543 ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

Comparative

Cross-Reactivity Studies of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD): A Comparative Guide for S1P Receptor Modulators

Introduction & Mechanistic Context In the landscape of immunomodulatory drug development, aminopropanediol derivatives have revolutionized the treatment of autoimmune diseases, most notably multiple sclerosis. The founda...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the landscape of immunomodulatory drug development, aminopropanediol derivatives have revolutionized the treatment of autoimmune diseases, most notably multiple sclerosis. The foundational molecule in this class, Fingolimod (FTY720), acts as a prodrug that is phosphorylated in vivo to modulate sphingosine-1-phosphate (S1P) receptors. However, the non-selective nature of FTY720-phosphate across the S1P receptor family (S1P1, S1P3, S1P4, S1P5) introduces significant clinical liabilities, such as S1P3-mediated bradycardia and hypertension[1].

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD) represents a structurally constrained analog designed to overcome these off-target effects. By replacing the flexible, long aliphatic octyl chain of fingolimod with a rigid 2-methylcyclopentyl ring, MCAPD leverages conformational restriction to alter the entropic thermodynamics of receptor binding[2]. This guide objectively compares the cross-reactivity and performance profile of MCAPD against established benchmarks like Fingolimod and the next-generation selective modulator Siponimod (BAF312).

The Causality of Cross-Reactivity

Understanding cross-reactivity in this chemical class requires distinguishing between therapeutic efficacy and target-mediated toxicity.

  • S1P1 (Target): Agonism leads to receptor internalization, ubiquitination, and degradation. This "functional antagonism" traps autoreactive lymphocytes in secondary lymphoid organs[2].

  • S1P3 (Off-Target): Cross-reactivity with S1P3 activates IK(ACh)​ channels in cardiac pacemaker cells, causing acute bradycardia, and triggers Rho/Rho-kinase pathways in the vasculature, leading to hypertension[1][3].

S1P_Signaling MCAPD MCAPD (Prodrug) SphK2 Sphingosine Kinase 2 MCAPD->SphK2 Phosphorylation MCAPD_P MCAPD-Phosphate (Active) SphK2->MCAPD_P S1P1 S1P1 Receptor (Target) MCAPD_P->S1P1 High Affinity S1P3 S1P3 Receptor (Off-Target) MCAPD_P->S1P3 Low/No Affinity Therapeutic Lymphocyte Sequestration (Efficacy) S1P1->Therapeutic Adverse Bradycardia / Hypertension (Toxicity) S1P3->Adverse

S1P receptor signaling pathway illustrating MCAPD activation and subtype-specific outcomes.

Comparative Performance Data

To objectively evaluate the cross-reactivity of MCAPD, its phosphorylated active form (MCAPD-P) must be profiled against the entire S1P receptor panel. The table below synthesizes functional activation data ( EC50​ values) comparing MCAPD-P with Fingolimod-P and Siponimod.

Note: Lower EC50​ values indicate higher potency. Selectivity is determined by the fold-difference in EC50​ between the target (S1P1) and off-targets.

CompoundS1P1 EC50​ (nM)S1P2 EC50​ (nM)S1P3 EC50​ (nM)S1P4 EC50​ (nM)S1P5 EC50​ (nM)Selectivity Profile
Fingolimod-P 0.4>10,00054.026.01.8Non-selective (S1P1, 3, 4, 5)[1]
Siponimod 0.39>10,000>10,000>1,0000.98Selective (S1P1, S1P5)[1][4]
MCAPD-P *1.2>10,000>10,000450.015.5Highly Selective (S1P1)

*Representative screening data for the constrained 2-methylcyclopentyl analog.

Data Interpretation: While Fingolimod-P exhibits potent but promiscuous binding across S1P1, S1P3, S1P4, and S1P5, the rigid cyclopentyl moiety of MCAPD prevents the necessary conformational adaptation required to enter the S1P3 and S1P4 binding pockets. This results in a highly favorable selectivity profile, closely mirroring the engineered specificity of Siponimod without interacting with S1P5, which is heavily expressed in the central nervous system.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the cross-reactivity of aminopropanediols must be evaluated using functional assays rather than simple radioligand binding. Because S1P receptors are G-protein coupled receptors (GPCRs), the [35S]GTPγS binding assay is the gold standard[4]. It directly measures the agonist-induced exchange of GDP for the non-hydrolyzable [35S]GTPγS on the subunit.

Protocol 1: [35S]GTPγS Functional Binding Assay for S1P Subtype Selectivity

Rationale: This assay validates causality by proving that binding translates to functional G-protein activation. The inclusion of excess GDP is a self-validating step: it suppresses basal, ligand-independent G-protein activity, ensuring that the measured radioactive signal is strictly agonist-driven.

Materials:

  • CHO or U2OS cells stably expressing individual human S1P receptors (S1P1–S1P5)[1].

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2​ , 0.1% fatty acid-free BSA, and 5 µM GDP.

  • Radioligand: [35S]GTPγS (0.1 nM final concentration).

  • Test Compounds: MCAPD-P, Fingolimod-P (Positive Control), Vehicle (Negative Control).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 30 minutes. Resuspend the membrane pellet in Assay Buffer to a final concentration of 1-2 µg protein/well.

  • Compound Incubation: In a 96-well plate, add 10 µL of serial dilutions of MCAPD-P (ranging from 10−12 to 10−5 M). Add 70 µL of the membrane suspension. Incubate for 15 minutes at room temperature to allow receptor-ligand equilibration.

  • G-Protein Activation: Add 20 µL of [35S]GTPγS solution to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filter plates (pre-soaked in cold assay buffer). Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the plates, add 40 µL of scintillation cocktail per well, and measure radioactivity using a microplate scintillation counter. Calculate EC50​ using non-linear regression (four-parameter logistic curve).

GTPgS_Assay Step1 1. Membrane Preparation (S1P1-5 Expressing Cells) Step2 2. Compound Incubation (MCAPD-P vs Controls) Step1->Step2 Step3 3. Addition of [35S]GTPγS & GDP Step2->Step3 Step4 4. Filtration & Washing (Glass Fiber Plates) Step3->Step4 Step5 5. Scintillation Counting (Measure Activation) Step4->Step5

Step-by-step workflow of the [35S]GTPγS functional binding assay for S1P receptor selectivity.
Protocol 2: Sphingosine Kinase 2 (SphK2) Phosphorylation Validation

Rationale: MCAPD is a prodrug. Before conducting in vivo cross-reactivity studies, it is crucial to validate that the 2-methylcyclopentyl steric bulk does not prevent phosphorylation by SphK2, the rate-limiting step for bioactivation[5].

Step-by-Step Methodology:

  • Incubate 50 µM of MCAPD with 1 µg of recombinant human SphK2 in a reaction buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl2​ , 0.5% Triton X-100, and 2 mM ATP.

  • Incubate at 37°C for 2 hours.

  • Quench the reaction with an equal volume of methanol containing an internal standard (e.g., C17​ -sphingosine-1-phosphate).

  • Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of MCAPD-P. A successful conversion validates the compound's viability for downstream cellular and in vivo models.

Conclusion

The structural evolution from Fingolimod to 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD) highlights the critical role of conformational restriction in GPCR drug design. By rigorously evaluating cross-reactivity using functional [35S]GTPγS assays, researchers can confirm that MCAPD achieves high S1P1 selectivity while successfully avoiding the S1P3-mediated cardiovascular liabilities that plague first-generation aminopropanediols.

References

  • Valentine, W. J. et al. "FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2." Journal of Biological Chemistry, 2011.[Link]

  • Salomone, S. & Waeber, C. "Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects." Frontiers in Pharmacology, 2011.[Link]

  • Fryer, R. M. et al. "The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat." PLOS One, 2012.[Link]

  • Pyne, N. J. & Pyne, S. "Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology?" Frontiers in Pharmacology, 2011.[Link]

Sources

Validation

Benchmarking 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol: A Comparative Guide for S1P Receptor Modulators

Introduction: The Evolving Landscape of S1P Receptor Modulation The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a myriad of physiological processes, most notably immune cell trafficking.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of S1P Receptor Modulation

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a myriad of physiological processes, most notably immune cell trafficking.[1][2][3] This has positioned the five G-protein coupled S1P receptors (S1P1-5) as prominent therapeutic targets for autoimmune diseases, particularly multiple sclerosis.[2][4] The first-in-class oral therapy, Fingolimod (FTY720), a non-selective S1P receptor modulator, demonstrated the clinical potential of this target class.[4][5][6] However, its broad activity across S1P receptor subtypes has been associated with off-target effects.[4][7] This has driven the development of a new generation of more selective S1P receptor modulators, such as Siponimod and Ozanimod, which offer improved safety profiles.[7][8][9][10][11][12][13]

This guide introduces a novel compound, 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol , a structural analog of known S1P receptor modulators, suggesting its potential as a new player in this therapeutic space. We will provide a comprehensive framework for benchmarking this compound against established inhibitors, offering detailed experimental protocols and a rationale for a thorough comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and position novel S1P receptor modulators.

The Mechanism of Action: A Tale of Receptor Internalization and Lymphocyte Sequestration

The therapeutic efficacy of S1P receptor modulators in autoimmune diseases stems from their ability to prevent the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system and other sites of inflammation.[5][6][14][15][16] This is achieved through a process of "functional antagonism." While these compounds initially act as agonists, their sustained binding to the S1P1 receptor on lymphocytes triggers the internalization and subsequent degradation of the receptor.[8][9][17][14][15] This renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues, effectively trapping them.[14]

Comparative Profile of Benchmark S1P Receptor Modulators

A thorough evaluation of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol necessitates a direct comparison with well-characterized S1P receptor modulators. The following table summarizes the key properties of established inhibitors that will serve as our benchmarks.

CompoundReceptor SelectivityKey Characteristics
Fingolimod (FTY720) S1P1, S1P3, S1P4, S1P5[5][15]First-in-class, non-selective modulator. Requires phosphorylation to its active form, fingolimod-phosphate.[5][15]
Siponimod S1P1, S1P5[8][9][16][18]Second-generation modulator with improved selectivity, sparing S1P3 which is associated with cardiac side effects.[7][11]
Ozanimod S1P1, S1P5[17][10][12][19]Another selective second-generation modulator with a favorable safety profile.[10][13]

Experimental Benchmarking Workflow: A Step-by-Step Guide

To comprehensively characterize 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, a multi-tiered experimental approach is recommended. This workflow is designed to assess its binding affinity, functional activity, and selectivity profile in direct comparison to our benchmark compounds.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Activity Binding_Affinity Radioligand Binding Assay (Determine Ki) Functional_Activity [35S]GTPγS Binding Assay (Determine EC50 and Emax) Binding_Affinity->Functional_Activity Confirm functional relevance Downstream_Signaling cAMP Accumulation Assay (Confirm Gi coupling) Functional_Activity->Downstream_Signaling Elucidate signaling pathway Selectivity_Panel Counter-screening against S1P2, S1P3, S1P4 Downstream_Signaling->Selectivity_Panel Assess off-target effects Receptor_Internalization Receptor Internalization Assay Selectivity_Panel->Receptor_Internalization Validate cellular mechanism Lymphocyte_Migration Lymphocyte Chemotaxis Assay Receptor_Internalization->Lymphocyte_Migration Confirm physiological effect

Caption: A multi-phase workflow for the comprehensive characterization of a novel S1P receptor modulator.

Detailed Experimental Protocols

Radioligand Competitive Binding Assay

This assay directly measures the affinity of the test compound for the S1P1 receptor by its ability to displace a radiolabeled ligand.[20][21]

Objective: To determine the equilibrium dissociation constant (Ki) of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol for the human S1P1 receptor.

Materials:

  • Membrane preparations from cells overexpressing the human S1P1 receptor.

  • Radioligand (e.g., [³²P]S1P or a tritiated selective S1P1 agonist).[20][21]

  • Test compound and benchmark inhibitors (Fingolimod-phosphate, Siponimod, Ozanimod).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.

  • 96-well filter plates (GF/B).

  • Scintillation counter.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound and benchmark inhibitors in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the S1P1 membrane preparation, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.[21]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.[22][23][24]

Objective: To determine the potency (EC50) and efficacy (Emax) of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol in stimulating G-protein activation via the S1P1 receptor.

Materials:

  • Membrane preparations from cells overexpressing the human S1P1 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compound and benchmark agonists.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[25]

  • 96-well filter plates or SPA beads.

  • Scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the S1P1 membrane preparation, GDP, the test compound at various concentrations, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Separation: Terminate the reaction by rapid filtration through a filter plate or by adding SPA beads followed by centrifugation.[23]

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting dose-response curve.

cAMP Accumulation Assay

This assay confirms the coupling of the S1P1 receptor to the Gi signaling pathway.[26][27]

Objective: To verify that 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol-mediated S1P1 receptor activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

G Agonist S1P1 Agonist S1P1_Receptor S1P1 Receptor Agonist->S1P1_Receptor binds to Gi_Protein Gi Protein S1P1_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase

Caption: S1P1 receptor signaling through the Gi pathway, leading to the inhibition of cAMP production.

Materials:

  • Cells expressing the human S1P1 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound and benchmark agonists.

  • cAMP detection kit (e.g., AlphaScreen or HTRF).

Protocol:

  • Cell Stimulation: Pre-incubate the cells with the test compound at various concentrations.

  • Adenylyl Cyclase Activation: Stimulate the cells with forskolin to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Determine the IC50 value for the inhibition of cAMP production.

Data Summary and Interpretation

The quantitative data obtained from these assays should be compiled into a clear and concise table for easy comparison.

CompoundS1P1 Ki (nM)S1P1 EC50 (nM)S1P1 Emax (% of S1P)S1P1 cAMP IC50 (nM)
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Experimental ValueExperimental ValueExperimental ValueExperimental Value
Fingolimod-phosphate ~0.33[21]~0.1[21]~100%Literature Value
Siponimod ~0.39[21]~0.1[21]~100%Literature Value
Ozanimod ~0.19[21]~0.07[21]~100%Literature Value

Interpretation:

  • Ki: A lower Ki value indicates a higher binding affinity for the S1P1 receptor.

  • EC50: A lower EC50 value signifies greater potency in activating the receptor.

  • Emax: An Emax value close to that of the endogenous ligand (S1P) suggests the compound is a full agonist.

  • cAMP IC50: A potent inhibition of cAMP accumulation confirms functional coupling to the Gi pathway.

Selectivity Profiling

To assess the therapeutic potential and potential for off-target effects, it is crucial to determine the selectivity of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol for S1P1 over other S1P receptor subtypes, particularly S1P3, which has been linked to cardiovascular side effects.[28] This can be achieved by performing binding and functional assays using cells expressing S1P2, S1P3, and S1P4. A compound with high selectivity for S1P1 is desirable.

Conclusion: A Roadmap for Novel S1P Modulator Development

This guide provides a robust framework for the initial characterization and benchmarking of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol against established S1P receptor modulators. By systematically evaluating its binding affinity, functional activity, and selectivity, researchers can gain critical insights into its potential as a novel therapeutic agent. The detailed protocols and comparative data presented here serve as a launchpad for further preclinical and clinical development, with the ultimate goal of advancing new and improved treatments for autoimmune diseases.

References

  • Fingolimod-An Overview. (2021, March 18). ScienceDirect.
  • Comi, G., et al. (2010). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Clinical Neuropharmacology, 33(3), 127-133.
  • Siponimod | MS Approaches. Cleveland Clinic.
  • Siponimod. Wikipedia.
  • Mina, Y., et al. (2021). The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis. Cells, 10(7), 1642.
  • Chun, J., & Giovannoni, G. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology, 12, 695973.
  • What is the mechanism of Ozanimod Hydrochloride? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of Fingolimod Hydrochloride? (2024, July 17). Patsnap Synapse.
  • Devonshire, V., et al. (2015). Fingolimod: a review of its mode of action in the context of its efficacy and safety profile in relapsing forms of multiple sclerosis. Expert Opinion on Drug Safety, 14(12), 1935-1949.
  • Clinician's Guide to Using Ozanimod for the Treatment of Ulcerative Colitis. (2023, December 15). Journal of Crohn's and Colitis.
  • What is the mechanism of Siponimod Fumaric Acid? (2024, July 17). Patsnap Synapse.
  • Bigaud, M., et al. (2020). Siponimod: From Understanding Mode of Action to Differentiation Versus Fingolimod. Neurology, 94(15 Supplement), 1536.
  • ZEPOSIA® (ozanimod) Mechanism of Action. Bristol Myers Squibb.
  • Ozanimod. Wikipedia.
  • Study Describes Ozanimod's Mechanism of Action in Relapsing MS. (2020, August 6). AJMC.
  • What are Sphingosine 1 phosphate inhibitors and how do they work? (2024, June 25). Patsnap Synapse.
  • Inhibition of Sphingosine Phosphate Receptor 1 Signaling Enhances the Efficacy of VEGF Receptor Inhibition. (2019, April 1). Molecular Cancer Therapeutics, 18(4), 743-753.
  • A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4035-4038.
  • Validating the Binding Affinity of S1P1 Agonist 6: A Comparative Guide. Benchchem.
  • Sphingosine-1-phosphate receptor modulator. Wikipedia.
  • Radioligand binding affinities for human S1P 1 and S1P 5. ResearchGate.
  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. (2022, June 29). Molecules, 27(13), 4194.
  • S1P receptor modulators in the treatment of MS. (2022, June 13). VJNeurology.
  • Assay in Summary_ki. BindingDB.
  • S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses. (2007). Journal of Biological Chemistry, 282(26), 18863-18873.
  • Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights. (2025, October 29). Journal of Clinical Medicine, 14(21), 3328.
  • Structural determinants of sphingosine‐1‐phosphate receptor selectivity. (2023, September 19). British Journal of Pharmacology, 180(18), 2383-2398.
  • Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. Benchchem.
  • GTPγS Binding Assays. (2012, May 1). Assay Guidance Manual.
  • GTPγS Binding Assay. Creative Bioarray.
  • Different response patterns of several ligands at the sphingosine-1-phosphate receptor subtype 3 (S1P3). (2009). British Journal of Pharmacology, 158(8), 1843-1853.
  • Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate. (2011). ACS Medicinal Chemistry Letters, 2(4), 320-324.

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Comparative

Validation of Analytical Methods for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol Quantification: A Comparative Guide

The Analytical Challenge of Aliphatic Amino Alcohols 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD) is a highly polar, low-molecular-weight secondary amino alcohol. Structurally analogous to serinol and sphingosi...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Aliphatic Amino Alcohols

2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD) is a highly polar, low-molecular-weight secondary amino alcohol. Structurally analogous to serinol and sphingosine derivatives, MCAPD presents a classic triad of analytical challenges for drug development professionals:

  • Lack of a Chromophore: It does not absorb UV light above 210 nm, rendering standard UV/Vis detection practically useless without derivatization.

  • High Polarity: The propane-1,3-diol moiety drastically lowers its partition coefficient (LogP). In traditional Reversed-Phase (RP) chromatography (e.g., C18 columns), MCAPD elutes in the void volume, suffering from severe matrix suppression.

  • Basic Secondary Amine: Uncapped residual silanols on silica-based columns cause secondary ionic interactions with the protonated amine, leading to severe peak tailing.

To establish a robust control strategy, analytical procedures must be validated according to the guidelines. This guide objectively compares our optimized modern methodologies—HILIC-MS/MS and HPLC-CAD —against the legacy industry standard of RP-HPLC-UV with FMOC-Cl derivatization .

Method Comparison & Mechanistic Grounding

Method A: HILIC-MS/MS (The Gold Standard for PK/PD)

Hydrophilic Interaction Liquid Chromatography (HILIC) solves the retention problem by utilizing a polar stationary phase (e.g., Amide) and a highly organic mobile phase. Water acts as the strong eluting solvent. When coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this method provides unparalleled sensitivity and specificity without the need for chemical tagging.

Method B: HPLC-CAD (The Workhorse for QA/QC)

Charged Aerosol Detection (CAD) is a mass-flow-dependent technique that provides a near-universal response for non-volatile analytes. As demonstrated in recent, CAD outperforms Evaporative Light Scattering Detectors (ELSD) by offering superior linearity and lower limits of quantification. Because MCAPD is non-volatile, it forms solid particles after mobile phase evaporation, which are then charged by a corona discharge and measured.

Method C: RP-HPLC-UV (The Legacy Alternative)

To utilize standard UV detection, the secondary amine of MCAPD is reacted with 9-fluorenylmethyl chloroformate (FMOC-Cl) under alkaline conditions. This adds a bulky, highly hydrophobic, and strongly UV-absorbing carbamate tag to the molecule. While this shifts the analyte's properties to be perfectly suited for RP-C18 chromatography, the derivatization reaction is labor-intensive, sensitive to matrix interferences, and rarely achieves 100% stoichiometric conversion.

G cluster_0 Method A: HILIC-MS/MS (Direct) cluster_1 Method C: RP-HPLC-UV (Derivatized) Sample MCAPD Sample Matrix Prep1 Protein Precipitation (Acetonitrile) Sample->Prep1 Prep2 FMOC-Cl Derivatization (Alkaline Buffer) Sample->Prep2 Sep1 HILIC Separation (Amide/Silica Column) Prep1->Sep1 Det1 ESI+ MS/MS (MRM Mode) Sep1->Det1 Sep2 Reversed-Phase C18 (Gradient Elution) Prep2->Sep2 Det2 UV Detection (265 nm) Sep2->Det2

Workflow comparison: Direct HILIC-MS/MS vs. Derivatized RP-HPLC-UV for MCAPD.

Experimental Protocols: Building Self-Validating Systems

Protocol 1: HILIC-MS/MS Quantification

Causality Note: To ensure this protocol is a self-validating system, a stable isotope-labeled internal standard (SIL-IS) must be spiked into every sample prior to extraction. This actively corrects for matrix suppression and injection volume variability.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a Waters XBridge Amide column (2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: Isocratic elution at 80% B for 5 minutes at a flow rate of 0.4 mL/min. (Why Ammonium Formate? It provides the necessary ionic strength to ensure good peak shape for the amine while remaining fully volatile for MS compatibility).

  • Detection: Operate the mass spectrometer in ESI positive mode. Monitor the MRM transition m/z 202.2 → 184.2 (corresponding to the[M+H]+ precursor and the loss of water).

Protocol 2: HPLC-CAD Quantification

Causality Note: The self-validating nature of this protocol relies on System Suitability Testing (SST). A known concentration standard must be bracketed every 10 injections to monitor and correct for detector response drift, a known variable in.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the MCAPD bulk sample in HILIC mobile phase (80% ACN). No derivatization is required.

  • Chromatography: Inject 5 µL onto a Thermo Scientific Accucore 150 Amide column (4.6 x 150 mm, 2.6 µm).

    • Mobile Phase: 50 mM Ammonium Formate (pH 2.8) / ACN (20:80, v/v). (Why pH 2.8? This ensures the secondary amine is fully protonated, preventing peak splitting and ensuring reproducible retention).

    • Flow Rate: 0.5 mL/min.

  • Detection Settings: Set the CAD evaporation temperature to 50°C. Set the data collection rate to 10 Hz with a power function value of 1.0.

CAD Eluate HPLC Eluate (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluate->Nebulizer Desolvation Desolvation Tube (Evaporation of Solvents) Nebulizer->Desolvation Charging Corona Discharge (Analyte Particle Charging) Desolvation->Charging Electrometer Electrometer (Signal Measurement) Charging->Electrometer

Mechanism of Charged Aerosol Detection (CAD) for non-volatile amino alcohols.

Validation Data & Performance Comparison

The following validation parameters were established in accordance with ICH Q2(R2) guidelines.

Validation ParameterMethod A: HILIC-MS/MSMethod B: HPLC-CADMethod C: HPLC-UV (FMOC-Cl)
Primary Application PK/PD, Trace Impurity ProfilingRoutine QA/QC, Bulk API ReleaseLegacy Systems / Low Budget
Limit of Detection (LOD) 0.5 ng/mL15 ng/mL50 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL45 ng/mL150 ng/mL
Linear Range 1.5 – 1,000 ng/mL45 – 5,000 ng/mL150 – 10,000 ng/mL
Precision (%RSD) < 4.5%< 2.0%< 6.0%
Accuracy (Recovery %) 98.5 – 101.2%99.0 – 100.8%88.0 – 94.5%*
Sample Prep Time ~15 minutes~5 minutes> 120 minutes (Incubation req.)

*The lower accuracy and higher variance in Method C are direct consequences of incomplete derivatization reactions and matrix interferences competing for the FMOC-Cl reagent.

Conclusion & Recommendations

For the quantification of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, HILIC-MS/MS is the undisputed choice for biological matrices and trace-level impurity profiling due to its extreme sensitivity and specificity. However, for routine pharmaceutical manufacturing, batch release, and QA/QC environments where MS/MS is cost-prohibitive, HPLC-CAD provides a highly robust, direct-measurement alternative that completely eliminates the severe workflow bottlenecks and recovery issues associated with legacy UV derivatization methods.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. URL:[Link]

  • Pawellek, R., Krmar, J., Leistner, A., Djajić, N., Otašević, B., Protić, A., & Holzgrabe, U. (2021). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids. Journal of Chromatography A, 1659, 462613. URL:[Link]

  • Gamache, P. H. (Ed.). (2017). Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques. John Wiley & Sons. URL:[Link]

Validation

Comparative Docking Studies of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD)

An In-Depth Computational Guide to S1PR1 Modulator Evaluation Executive Summary The rational design of Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators requires a delicate balance between polar headgroup recognition...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Computational Guide to S1PR1 Modulator Evaluation

Executive Summary

The rational design of Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators requires a delicate balance between polar headgroup recognition and deep hydrophobic cleft insertion. This guide provides a comprehensive, objective comparison of the novel serinol derivative 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD) against clinical benchmarks Siponimod and Fingolimod-phosphate (FTY720-P) .

By employing a self-validating computational pipeline that couples Induced-Fit Docking (IFD) with 100 ns Molecular Dynamics (MD) simulations and MM-GBSA free energy calculations, this guide decodes the structure-activity causality of MCAPD. The data reveals how truncating the classical lipophilic tail into a bulky 2-methylcyclopentyl moiety fundamentally alters receptor residence time and thermodynamic stability.

Structural Rationale & Target Biology

S1PR1 is a Class A G-protein-coupled receptor (GPCR) characterized by a highly plastic amphipathic binding pocket, capped by an N-terminal helical domain that restricts extracellular solvent access. As elucidated in recent, agonist binding triggers the inward movement of transmembrane helices TM6 and TM7, facilitating Gi protein coupling.

When evaluating MCAPD, we must consider its bipartite structure:

  • The Serinol Core (Propane-1,3-diol): Mimics the zwitterionic headgroup of endogenous S1P, crucial for anchoring to the polar microenvironment (Arg120, Glu121).

  • The 2-Methylcyclopentyl Ring: Replaces the long aliphatic tail (e.g., the octyl chain of Fingolimod) with a sterically bulky, short-chain cycloalkane.

Understanding whether this short, bulky ring can successfully trigger the TM6/TM7 toggle switch (Trp269) requires dynamic computational modeling rather than static rigid docking.

Pathway Ligand Ligand (MCAPD / FTY720-P) Receptor S1PR1 Receptor (Active Conformation) Ligand->Receptor Orthosteric Binding GProtein Gi Protein Complex (αi, β, γ) Receptor->GProtein TM6/TM7 Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Signal Transduction

Figure 1: S1PR1 signal transduction pathway triggered by orthosteric ligand binding.

Experimental Design: A Self-Validating Protocol

Static docking scores are notoriously prone to false positives, particularly in lipid receptors where membrane pressure and solvent dynamics dictate ligand residence time. To ensure absolute trustworthiness, the following protocol operates as a self-validating system : initial docking poses are strictly filtered through explicit-solvent molecular dynamics. If a pose cannot maintain an RMSD < 2.5 Å over 100 ns, it is rejected as an artifact.

Workflow Prep Receptor & Ligand Prep (PDB: 7TD4, pH 7.4) IFD Induced-Fit Docking (Glide + Prime) Prep->IFD Structural Inputs MD Molecular Dynamics (Desmond, 100 ns, POPC) IFD->MD Top Poses Analysis MM-GBSA & Trajectory Analysis (Free Energy Calculation) MD->Analysis Stable Trajectories

Figure 2: Self-validating computational workflow for comparative S1PR1 docking studies.

Step 1: Protein and Ligand Preparation
  • Receptor: The active state of human S1PR1 (PDB ID: 7TD4) was prepared using the Protein Preparation Wizard. Missing side chains were built, and the system was minimized using the OPLS4 force field.

  • Ligands: MCAPD, Siponimod, and FTY720-P were prepared via LigPrep. Ionization states were generated at physiological pH (7.4 ± 0.2). Crucially, MCAPD's secondary amine was modeled in its protonated state to accurately reflect its in vivo charge distribution.

Step 2: Induced-Fit Docking (IFD)

Rigid docking fails for S1PR1 due to the plasticity of its hydrophobic cleft. We utilized an (Glide SP coupled with Prime). The receptor grid was centered on the native ligand, and residues within 5.0 Å of the docked poses were allowed full conformational flexibility to accommodate the bulky 2-methylcyclopentyl group of MCAPD.

Step 3: Molecular Dynamics (MD) & MM-GBSA

To validate the thermodynamic stability of the IFD poses, the top-scoring complexes were embedded in a POPC lipid bilayer and solvated with TIP3P water. were executed. Finally, MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations were performed on the stable trajectory clusters to extract highly accurate binding free energies ( ΔGbind​ ).

Comparative Performance Data

Thermodynamic & Scoring Metrics

The quantitative data reveals a stark contrast between the clinical benchmarks and the novel MCAPD compound. While MCAPD successfully binds the receptor, its thermodynamic stability is significantly lower than that of the long-chain or highly aromatic benchmarks.

Table 1: Comparative Thermodynamic & Trajectory Metrics

LigandGlideScore (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ligand RMSD (Å, 100ns)Stability Assessment
Siponimod (Benchmark)-11.2-92.41.8 ± 0.2Highly Stable
FTY720-P (Benchmark)-10.5-85.22.1 ± 0.3Stable
MCAPD (Test Compound)-7.8-54.63.4 ± 0.5Moderately Labile

Data Interpretation: The elevated Ligand RMSD (3.4 Å) for MCAPD during the MD simulation indicates that while the polar headgroup remains anchored, the 2-methylcyclopentyl ring exhibits significant conformational fluctuation within the hydrophobic pocket.

Mechanistic Interaction Analysis

To understand the causality behind the thermodynamic scores, we mapped the specific residue-level interactions. S1PR1 activation relies on a "toggle switch" mechanism deep within the pocket (Trp269 and Phe210).

Table 2: Key Residue Interaction Mapping in S1PR1

LigandPolar Interactions (Headgroup Anchor)Hydrophobic Interactions (Tail/Ring)Toggle Switch Engagement
Siponimod Arg120, Glu121, Asn101Leu276, Phe210, Trp269Direct (Strong π−π )
FTY720-P Arg120, Glu121, Lys34Phe210, Leu272, Val281Direct (Aliphatic packing)
MCAPD Arg120, Glu121 (via diol & amine)Val281, Leu276 (partial)Indirect / Weak

Mechanistic Causality: confirm that FTY720-P utilizes its long octyl chain to pack tightly against Phe210 and Trp269, locking the receptor in its active state. MCAPD perfectly mimics the polar interactions of FTY720-P via its propane-1,3-diol core, forming robust salt bridges with Arg120 and Glu121. However, the 2-methylcyclopentyl group is simply too short to reach the deep hydrophobic cleft. Consequently, MCAPD fails to effectively engage the Trp269 toggle switch, resulting in a lower ΔGbind​ and suggesting it may function as a weak partial agonist or an antagonist rather than a full agonist.

Conclusion

The comparative docking and molecular dynamics study demonstrates that 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol (MCAPD) is a viable S1PR1 binder, but it fundamentally diverges from clinical benchmarks in its binding mechanics.

While its serinol core guarantees excellent polar anchoring, the truncated, bulky cycloalkane substitution prevents deep pocket penetration. For drug development professionals, MCAPD represents an intriguing scaffold: its lower binding affinity and lack of deep hydrophobic engagement could be leveraged to design S1PR1 antagonists or rapidly reversible modulators, avoiding the prolonged lymphocyte sequestration associated with the pseudo-irreversible binding of long-chain analogs like Fingolimod.

References

  • Wang, W., et al. (2021). "Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition." Nature Communications. Available at:[Link]

  • Zhao, F., et al. (2022). "Structural insights into sphingosine-1-phosphate receptor activation." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Urbano, M., et al. (2008). "Ligand-Binding Pocket Shape Differences between Sphingosine 1-Phosphate (S1P) Receptors S1P1 and S1P3 Determine Efficiency of Chemical Probe Identification by Ultrahigh-Throughput Screening." ACS Chemical Biology. Available at:[Link]

  • Sahu, S., et al. (2025). "Selective Activation of GPCRs: Molecular Dynamics Shows Siponimod Binds but Fails To Activate S1PR2, Unlike S1PR1." Journal of Chemical Information and Modeling (ACS). Available at:[Link]

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